molecular formula C18H33ClO B052042 Oleoyl chloride CAS No. 112-77-6

Oleoyl chloride

Cat. No.: B052042
CAS No.: 112-77-6
M. Wt: 300.9 g/mol
InChI Key: MLQBTMWHIOYKKC-KTKRTIGZSA-N
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Description

Oleoyl chloride is a key chemical intermediate prized in research for its role in introducing the oleoyl moiety, a prevalent C18 monounsaturated fatty acid chain, into diverse molecular structures. Its high reactivity, attributed to the acyl chloride functional group, makes it an ideal reagent for esterification and amidation reactions. Researchers extensively use this compound to synthesize a wide array of bioactive lipids, including oleoyl esters and oleoyl amides (e.g., oleoylethanolamide), which are critical for studying lipid metabolism and signaling pathways. A primary application is in the synthesis of fluorescent or tagged fatty acids for tracking lipid uptake and trafficking in cellular systems. Furthermore, it is indispensable for creating surfactant molecules and modifying the surface properties of nanomaterials for drug delivery applications. The mechanism of action involves nucleophilic acyl substitution, where the chloride is an excellent leaving group, facilitating efficient acylation of alcohols (to form esters) and amines (to form amides) under mild conditions. This compound is essential for investigators in chemical biology, materials science, and pharmaceutical development, enabling the study of lipid-protein interactions, the development of lipid-based nanoparticles, and the exploration of novel bioactive compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-octadec-9-enoyl chloride
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InChI

InChI=1S/C18H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3/b10-9-
Source PubChem
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InChI Key

MLQBTMWHIOYKKC-KTKRTIGZSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H33ClO
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DSSTOX Substance ID

DTXSID70893143
Record name (9Z)-9-Octadecenoyl chloride
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Molecular Weight

300.9 g/mol
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Physical Description

Liquid
Record name 9-Octadecenoyl chloride, (9Z)-
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CAS No.

112-77-6
Record name Oleoyl chloride
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Record name OLEOYL CHLORIDE
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Foundational & Exploratory

An In-depth Technical Guide to Oleoyl Chloride: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl (B10858665) chloride, the acyl chloride derivative of oleic acid, is a pivotal intermediate in organic synthesis and the development of a diverse array of commercial products. Its unique bifunctional nature, combining the reactivity of an acyl chloride with the long hydrophobic tail of a fatty acid, makes it a valuable building block in the synthesis of surfactants, emulsifiers, lubricants, and pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and key reactions of oleoyl chloride, supplemented with detailed experimental protocols and graphical representations of its chemical transformations.

Chemical Structure and Identification

This compound is a monounsaturated fatty acyl chloride. The molecule consists of an 18-carbon chain with a cis-double bond at the C-9 position and a terminal acyl chloride functional group.

Table 1: Structural and Identification Data for this compound

ParameterValueReference
IUPAC Name (9Z)-Octadec-9-enoyl chloride[1]
Synonyms Oleic acid chloride, (9Z)-9-Octadecenoyl chloride, cis-9-Octadecenoyl chloride[1][2][3]
CAS Number 112-77-6[1][2][4]
Molecular Formula C₁₈H₃₃ClO[1][2][5]
Molecular Weight 300.91 g/mol [1][2][6]
SMILES CCCCCCCC/C=C\CCCCCCCC(=O)Cl[1]
InChIKey MLQBTMWHIOYKKC-KTKRTIGZSA-N[2]

Physicochemical Properties

This compound is a colorless to pale yellow or light orange, oily liquid with a pungent odor.[4][5][7] It is sensitive to moisture and air.[2]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance Colorless to pale yellow/light orange, clear, oily liquid[4][5][7]
Odor Pungent, characteristic[7][8]
Density 0.91 g/mL at 25 °C[2][9]
Boiling Point 193 °C at 4 mmHg; 199-201 °C at 11 mmHg; 175-180 °C at 1 kPa[2][5][10]
Flash Point >230 °F (>110 °C)[2][9]
Refractive Index n²⁰/D 1.463[2][9]
Solubility Soluble in chloroform (B151607) and other common organic solvents (e.g., acetone, toluene, THF). Insoluble in water (decomposes).[2][4][10]
Stability Moisture sensitive; stable under normal handling and storage conditions in an inert atmosphere.[2][4]
Storage Store at -20°C under an inert gas.[2][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the confirmation of the structure and purity of this compound.

Table 3: Spectroscopic Data for this compound

TechniqueKey FeaturesReference
¹H NMR Data available.[1][4]
¹³C NMR Data available.[1][4]
IR Spectroscopy Neat, capillary cell. Shows absence of carboxyl band from oleic acid.[1][11]
Mass Spectrometry GC-MS data available.[1]

Experimental Protocols

Synthesis of this compound from Oleic Acid

A common and efficient method for the preparation of this compound is the reaction of oleic acid with thionyl chloride.

G Synthesis of this compound oleic_acid Oleic Acid (C₁₈H₃₄O₂) reaction Reaction (Stirring, 25-33°C) oleic_acid->reaction thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->reaction workup Work-up (Separation of Phosphorous Acid) reaction->workup Increase temp to 55°C, hold for 4h oleoyl_chloride This compound (C₁₈H₃₃ClO) workup->oleoyl_chloride

Caption: Synthesis of this compound from Oleic Acid.

Protocol:

  • Place oleic acid in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Slowly add phosphorus trichloride (B1173362) to the oleic acid under constant stirring, maintaining the temperature between 25-33°C.

  • After the addition is complete, raise the temperature to 55°C and hold for 4 hours.

  • Separate the lower layer of phosphorous acid to obtain the crude this compound.[4]

  • For purification, the crude product can be distilled under reduced pressure (b.p. 180-185°C / 1-2 mmHg).[11]

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

  • Acquire a background spectrum of the empty attenuated total reflectance (ATR) crystal.

  • Apply a small drop of neat this compound directly onto the ATR crystal.

  • Record the IR spectrum from approximately 4000 to 400 cm⁻¹.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., chloroform) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

  • Process the spectra using appropriate software to obtain chemical shifts, coupling constants, and integration values.

Mass Spectrometry (MS):

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Introduce the sample into a gas chromatograph-mass spectrometer (GC-MS) system.

  • The sample is vaporized and separated on the GC column before entering the mass spectrometer for ionization and detection.

Reactivity and Applications

This compound is a reactive compound due to the presence of the acyl chloride group. It readily undergoes nucleophilic acyl substitution reactions.

G Key Reactions of this compound oleoyl_chloride This compound hydrolysis Hydrolysis (with Water) oleoyl_chloride->hydrolysis esterification Esterification (with Alcohol, R-OH) oleoyl_chloride->esterification amidation Amidation (with Amine, R-NH₂) oleoyl_chloride->amidation oleic_acid Oleic Acid hydrolysis->oleic_acid + HCl ester Oleoyl Ester esterification->ester + HCl amide Oleoyl Amide amidation->amide + HCl

References

synthesis of oleoyl chloride from oleic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Oleoyl (B10858665) Chloride from Oleic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methodologies for the . Oleoyl chloride is a pivotal intermediate in the synthesis of a wide range of organic compounds, including surfactants, emulsifiers, pharmaceuticals, and other bioactive molecules.[1][2] Its high reactivity, stemming from the acyl chloride functional group, makes it an essential reagent for acylation reactions.[3][4] This document details various synthetic routes, presents comparative quantitative data, and offers explicit experimental protocols for laboratory and industrial applications.

Overview of Synthetic Methodologies

The conversion of oleic acid, a carboxylic acid, into its corresponding acyl chloride, this compound, is typically achieved through reaction with a suitable chlorinating agent.[3] The primary objective is to replace the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom.[5] Several reagents are commonly employed for this transformation, each with distinct advantages concerning yield, purity, reaction conditions, and cost. The most prevalent methods utilize thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus trichloride (B1173362) (PCl₃), and triphosgene (B27547).[3][6][7]

Comparative Analysis of Synthesis Methods

The choice of chlorinating agent significantly impacts the reaction's efficiency, the purity of the final product, and the overall process safety and economy. The following table summarizes quantitative data from various cited methods for the synthesis of this compound.

Table 1: Comparison of Synthesis Methods for this compound

Chlorinating AgentCatalyst/SolventTemperature (°C)Reaction TimeCrude Yield (%)Purified Yield (%)Purity (%)Reference(s)
Thionyl Chloride (SOCl₂)None (Tangential Reactor)Reflux35 min (addition)97–99-High[6]
Thionyl Chloride (SOCl₂)None904 h---[8]
Oxalyl Chloride ((COCl)₂)Hexane (B92381)Room Temp1.5 h---[9]
Oxalyl Chloride ((COCl)₂)Carbon Tetrachloride---86-[6]
Phosphorus Trichloride (PCl₃)None25–33 then 554 h-60-[6][10][11]
TriphosgeneN,N-Dimethylformamide (DMF)40–800.5–8 h-up to 95up to 95[7][12]
Phosgene (B1210022) (COCl₂)N,N-Diethylformamide6020 min (residence)-96-[13][14]

Chemical Reaction Pathway and Experimental Workflow

The general transformation and a typical laboratory workflow are illustrated below.

Reaction_Pathway cluster_reactants Reactants cluster_products Products Oleic_Acid Oleic Acid (C₁₈H₃₄O₂) Oleoyl_Chloride This compound (C₁₈H₃₃ClO) Oleic_Acid->Oleoyl_Chloride + Chlorinating Agent - OH, + Cl Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂, (COCl)₂, PCl₃) Byproducts Gaseous Byproducts (e.g., SO₂, HCl, CO, CO₂)

Caption: General reaction scheme for the .

Experimental_Workflow start Start reactants 1. Charge Reactor - Oleic Acid - Solvent (optional) start->reactants addition 2. Add Chlorinating Agent - Controlled temperature - Stirring reactants->addition reaction 3. Reaction Period - Maintain temperature - Monitor progress (e.g., IR) addition->reaction workup 4. Removal of Excess Reagent - Reduced pressure - Distillation reaction->workup purification 5. Purification - Vacuum distillation workup->purification analysis 6. Product Analysis - Purity (e.g., Mohr method) - Characterization (IR, NMR) purification->analysis end End Product (this compound) analysis->end

Caption: A generalized experimental workflow for this compound synthesis and purification.

Detailed Experimental Protocols

Anhydrous (dry) conditions are critical for all procedures, as this compound is susceptible to hydrolysis.[3]

Method 1: Using Thionyl Chloride (SOCl₂) in a Continuous Reactor

This method is advantageous for producing heat-sensitive acyl chlorides and can be run continuously.[6] A crude yield of 97-99% can be achieved.[6]

Apparatus:

  • A tangential reactor apparatus consisting of a packed column with a heating mantle, a dropping funnel at the top, a reservoir flask for thionyl chloride, a condenser, and a receiving flask at the bottom.[6]

Procedure:

  • Charge the reservoir (C) with thionyl chloride and heat to boiling to fill the column (A) with vapor and establish a steady reflux.[6]

  • Place 70 g (0.25 mole) of oleic acid in the dropping funnel (H).[6]

  • Add the oleic acid dropwise into the top of the column over a period of 35 minutes. The reactants are heated for only a few minutes as they travel down the column.[6]

  • The product, this compound, collects in the receiving flask (I). The crude product will contain excess thionyl chloride.[6]

  • Remove the excess thionyl chloride and volatile byproducts (SO₂ and HCl) by heating the crude product on a steam bath under reduced pressure.[6][15]

  • The progress of the reaction can be monitored by infrared (IR) spectroscopy; the disappearance of the broad carboxyl (-COOH) band and the appearance of the sharp acyl chloride carbonyl (C=O) band at a higher frequency (around 1800 cm⁻¹) indicates the completion of the reaction.[12]

  • For higher purity, the crude this compound can be distilled under high vacuum (b.p. 99–109°C / 25 μ).[6]

Method 2: Using Oxalyl Chloride

This method often provides high yields and is performed under mild conditions, but oxalyl chloride is more expensive than other reagents.[6][16]

Apparatus:

  • A standard round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl, CO, and CO₂ byproducts).[17]

Procedure:

  • Dissolve 1.0 g of oleic acid in 10 ml of an inert, anhydrous solvent such as hexane in the round-bottom flask.[9]

  • Slowly add 2.0 ml of oxalyl chloride to the stirred solution at room temperature.[9]

  • Stir the mixture under dry conditions (e.g., under a nitrogen or argon atmosphere) for 1.5 hours.[9]

  • After the reaction is complete, remove the solvent and excess oxalyl chloride by evaporation in vacuo.[9]

  • The product is obtained as a colorless to pale yellow oil.[7][9]

Method 3: Using Phosphorus Trichloride (PCl₃)

This method is economical but may result in lower yields and requires careful separation from the phosphorous acid byproduct.[6]

Apparatus:

  • A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a gas outlet.

Procedure:

  • Place the desired amount of oleic acid into the reaction flask.

  • Under stirring, slowly add phosphorus trichloride (PCl₃) dropwise. The molar ratio of oleic acid to PCl₃ is typically 3:1.

  • Control the temperature of the reaction mixture between 25-33°C during the addition.[10][11]

  • After the addition is complete, heat the mixture to 55°C and maintain this temperature for 4 hours.[10][11]

  • Cool the reaction mixture. Two layers will form: the upper layer is the product, this compound, and the lower layer is the phosphorous acid (H₃PO₃) byproduct.

  • Separate the layers to isolate the crude this compound.[11]

  • The product can be further purified by vacuum distillation.

Method 4: Using Triphosgene

This method utilizes solid phosgene (triphosgene), which is safer to handle than gaseous phosgene, and provides high purity and yield under mild conditions.[12]

Apparatus:

  • A three-necked flask equipped with a stirrer, condenser, and dropping funnel, placed in a temperature-controlled water bath.

Procedure:

  • In the three-necked flask, combine 14.1 g of purified oleic acid and 4.9 g to 14.8 g of triphosgene (molar ratio of oleic acid to triphosgene from 3:1 to 1:1).[12]

  • Maintain the temperature between 40-80°C using the water bath.[12]

  • Slowly add 0.36 g to 1.10 g of N,N-dimethylformamide (DMF) as a catalyst.[12]

  • Stir the mixture at a constant temperature for 0.5 to 8 hours.[12]

  • After the reaction, allow the solution to stand for 0.5 to 1 hour, then separate the upper layer to obtain the product.[12]

  • Purity and yield (up to 95% for both) can be determined by hydrolyzing a small sample and titrating the resulting chloride ions using the Mohr method.[12]

Purification and Analysis

Purification:

  • Distillation: The most common method for purifying this compound is fractional distillation under high vacuum. This is crucial to remove non-volatile impurities and any remaining starting material.[5][6] The boiling point is highly dependent on the pressure (e.g., 180–185°C / 1–2 mm, 99–109°C / 25 μ).[6]

  • Stripping: For crude products obtained from phosgene or thionyl chloride routes, stripping with an inert gas like nitrogen can be used to remove residual dissolved gases such as HCl.[18][19]

Analysis:

  • Infrared (IR) Spectroscopy: A key technique to monitor the reaction. The disappearance of the broad O-H stretch and C=O stretch (around 1711 cm⁻¹) of the carboxylic acid and the appearance of a sharp C=O stretch for the acyl chloride at a higher wavenumber (around 1801 cm⁻¹) confirms the conversion.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product.

  • Titration: The purity of the this compound can be determined by hydrolyzing a known amount of the product in water and then titrating the liberated hydrochloric acid with a standardized base, or by titrating the chloride ions via methods like the Mohr method.[12]

Safety Considerations

  • All chlorinating agents discussed are toxic, corrosive, and react violently with water. All manipulations should be performed in a well-ventilated fume hood.[17][20]

  • The reactions produce corrosive and toxic gases (HCl, SO₂, CO). These must be neutralized through a gas scrubber containing a basic solution (e.g., NaOH).[15][21]

  • Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

  • Anhydrous conditions must be strictly maintained to prevent vigorous hydrolysis of reagents and product.[3]

References

An In-depth Technical Guide to Oleoyl Chloride (CAS 112-77-6) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Oleoyl (B10858665) chloride (CAS No. 112-77-6), the acyl chloride derivative of oleic acid, is a highly reactive and versatile chemical intermediate. Its bifunctional nature, combining a long lipophilic carbon chain with a reactive acyl chloride group, makes it an invaluable building block in organic synthesis. For researchers and professionals in drug development, oleoyl chloride serves as a critical tool for modifying parent molecules to enhance lipophilicity, improve drug delivery, and synthesize bioactive lipids that modulate key signaling pathways. This guide provides a comprehensive overview of its properties, synthesis, applications, and the biological pathways influenced by its derivatives.

Core Chemical and Physical Properties

This compound is a pungent, colorless to pale yellow or brown liquid.[1][2] It is sensitive to moisture and will readily hydrolyze to oleic acid and hydrochloric acid.[2][3] Due to its hydrophobic nature, it is soluble in many organic solvents like chloroform, ether, acetone, and toluene, but insoluble in water.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 112-77-6[4]
Molecular Formula C₁₈H₃₃ClO[5]
Molecular Weight 300.91 g/mol [5]
Appearance Colorless to pale yellow/brown liquid[1][2]
Density ~0.91 g/mL at 25 °C[5]
Boiling Point 193 °C at 4 mmHg; 175-180 °C at 1 kPa[2][5]
Refractive Index n20/D ~1.463[5]
Flash Point >110 °C (>230 °F)[2][5]
Solubility Soluble in chloroform, ether, acetone, toluene[1][2]
Stability Moisture sensitive[3][5]

Safety and Handling

This compound is a corrosive material that can cause severe skin burns and eye damage.[6] It is harmful if inhaled or ingested.[6] Handling requires appropriate personal protective equipment (PPE), including chemically resistant gloves, safety eyewear, and lab-appropriate clothing in a well-ventilated area.[2]

Table 2: Hazard and Safety Information for this compound

IdentifierInformationReference(s)
GHS Pictogram GHS05 (Corrosion)[7]
Signal Word Danger[7]
Hazard Statements H314: Causes severe skin burns and eye damage[7]
Precautionary Statements P280, P303+P361+P353, P305+P351+P338, P405[7]
Storage Store locked up in a dry, cool, well-ventilated area. Moisture sensitive.[2][8]
Disposal Neutralize with cold alkaline solutions. Dispose in accordance with local regulations.[2]

Synthesis and Reactivity

This compound is synthesized from oleic acid via reaction with a chlorinating agent. Its high reactivity is centered on the acyl chloride functional group, which is an excellent electrophile for nucleophilic acyl substitution.

General Reactivity

The primary reactions of this compound involve nucleophilic attack at the carbonyl carbon, leading to the substitution of the chloride leaving group. This makes it a powerful acylating agent.

  • Hydrolysis: Reacts with water to form oleic acid and hydrochloric acid.[2]

  • Esterification: Reacts with alcohols to form oleate (B1233923) esters.[2]

  • Amidation: Reacts with amines to form oleamides.[2]

G OC This compound (R-COCl) H2O Water (H₂O) OC->H2O Hydrolysis ROH Alcohol (R'-OH) OC->ROH Esterification RNH2 Amine (R'-NH₂) OC->RNH2 Amidation OleicAcid Oleic Acid (R-COOH) H2O->OleicAcid Forms Ester Oleate Ester (R-COOR') ROH->Ester Forms Amide Oleamide (R-CONHR') RNH2->Amide Forms

Caption: General reactivity of this compound with common nucleophiles.

Experimental Protocols: Synthesis of this compound

Several methods exist for the synthesis of this compound. The choice of reagent often depends on the desired yield, cost, and scale of the reaction.

Protocol 3.2.1: Synthesis using Thionyl Chloride This method is suitable for preparing acid chlorides from carboxylic acids.[9]

  • Place 70 g (0.25 mole) of oleic acid into a dropping funnel attached to a tangential distillation apparatus.

  • Begin the distillation of thionyl chloride (SOCl₂) and regulate it so the vapor fills the upper part of the column with a steady reflux.

  • Add the oleic acid dropwise from the funnel into the top of the column over a period of approximately 35 minutes.

  • The product, this compound, collects in the receiver. Excess thionyl chloride can be removed by heating the collection receiver on a steam bath under reduced pressure.

  • The crude product (yields of 97-99%) is often suitable for most purposes.[9] It can be further purified by vacuum distillation (b.p. 99–109°/25 μ).[9]

Protocol 3.2.2: Synthesis using Oxalyl Chloride This method can provide high yields and is performed under mild conditions.[10]

  • Dissolve 1.0 g of oleic acid in 10 mL of a dry, inert solvent such as hexane (B92381) or dichloromethane (B109758).

  • Add 2.0 mL of oxalyl chloride to the solution. For reactions in dichloromethane, a catalytic amount of N,N-dimethylformamide (DMF) can be added.[11]

  • Stir the mixture under anhydrous conditions (e.g., under a nitrogen or argon atmosphere) at room temperature for 1.5 to 4 hours.[10][11]

  • After the reaction is complete, evaporate the solvent and excess oxalyl chloride in vacuo.

  • The desired product is obtained as a colorless oil.[10]

Applications in Drug Development and Research

This compound is not typically used as a therapeutic agent itself but as a crucial intermediate for synthesizing bioactive molecules and drug delivery systems.[8][12]

Synthesis of Bioactive Lipids

Many endogenous lipids that act as signaling molecules are oleoyl derivatives. This compound is a key laboratory reagent for synthesizing these compounds and their analogs for research. A prominent example is Oleoylethanolamide (OEA) , an endogenous lipid that regulates feeding, body weight, and metabolism.[1][4]

G cluster_0 Step 1: this compound Synthesis cluster_1 Step 2: Amidation Reaction OleicAcid Oleic Acid OleoylChloride This compound OleicAcid->OleoylChloride Reacts with OxalylChloride Oxalyl Chloride / DMF OxalylChloride->OleoylChloride Catalyzes Ethanolamine (B43304) Ethanolamine OEA Oleoylethanolamide (OEA) OleoylChloride->OEA Reacts with Ethanolamine->OEA Triethylamine (B128534) Triethylamine (Base) Triethylamine->OEA In presence of

Caption: Workflow for the synthesis of Oleoylethanolamide (OEA).

Protocol 4.1.1: Synthesis of Oleoylethanolamide (OEA) from this compound This protocol outlines the amidation of this compound to produce OEA.[11]

  • Prepare this compound as described in Protocol 3.2.2.

  • Dissolve the prepared this compound in a suitable solvent like dichloromethane (e.g., 50 mL).

  • In a separate flask, prepare a mixture of ethanolamine (e.g., 12 mL) and an organic base such as triethylamine (e.g., 30 mL). Triethylamine acts as a scavenger for the HCl byproduct.

  • Add the this compound solution dropwise to the ethanolamine mixture at room temperature.

  • Stir the reaction mixture at room temperature for approximately 4 hours.

  • After the reaction, filter the mixture to remove any insoluble byproducts (e.g., triethylamine hydrochloride).

  • Wash the filtrate with an acidic solution (e.g., 2M HCl) to remove excess amine, followed by a wash with a basic solution (e.g., saturated sodium bicarbonate) to remove any remaining acid.

  • Collect the organic phase, dry it (e.g., with anhydrous MgSO₄), and concentrate it under vacuum to yield the crude product.

  • Purify the crude product by washing/recrystallization with a non-polar solvent like hexane or pentane (B18724) to obtain OEA as a white solid.[11]

Modification of Drugs and Prodrug Strategies

The oleoyl group can be conjugated to active pharmaceutical ingredients (APIs) to enhance their therapeutic properties.[13]

  • Increased Lipophilicity: Attaching the C18 oleoyl chain can significantly increase a drug's lipophilicity. This can improve its ability to cross cell membranes and the blood-brain barrier.[5]

  • Enhanced Bioavailability: For poorly water-soluble drugs, conjugation with an oleoyl group can improve their solubility in lipid-based formulations, leading to better absorption and bioavailability.[13]

  • Prodrugs and Drug Delivery: this compound can be used to form ester or amide linkages with hydroxyl or amine groups on a drug molecule. These linkages can be designed to be stable until they reach a target tissue, where they are cleaved by endogenous enzymes (e.g., esterases), releasing the active drug in a controlled manner.[13] A study on the peptide drug leuprolide demonstrated that conjugation with oleic acid could enhance its permeability.[14]

Signaling Pathways of Oleoyl Derivatives

While this compound itself is a reactive intermediate, the derivatives it produces are biologically active and modulate critical signaling pathways. Understanding these pathways is key to leveraging oleoyl-based compounds in drug development.

Oleoylethanolamide (OEA) and PPAR-α Signaling

OEA is a well-characterized agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a ligand-activated transcription factor.[1][15]

  • Biosynthesis: OEA is naturally synthesized in the small intestine from membrane phospholipids (B1166683) in a two-step process.[4][16] An N-acyltransferase (NAT) creates N-oleoylphosphatidylethanolamine (NOPE), which is then cleaved by N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to release OEA.[4]

  • Activation: OEA diffuses into the cell and binds to PPAR-α in the nucleus.

  • Transcription: The OEA/PPAR-α complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.

  • Biological Effects: This binding initiates the transcription of genes involved in fatty acid oxidation, lipolysis, and energy homeostasis, leading to satiety signals and reduced food intake.[1][17]

cluster_0 Nucleus OEA OEA (Oleoylethanolamide) PPAR PPAR-α OEA->PPAR Binds & Activates RXR RXR PPAR->RXR Dimerizes with PPRE PPRE (DNA Response Element) PPAR->PPRE Binds to RXR->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates Metabolism Fatty Acid Oxidation Lipolysis Energy Homeostasis Transcription->Metabolism Regulates

Caption: OEA signaling pathway via the PPAR-α nuclear receptor.

GPR120 Activation by Long-Chain Fatty Acids

The G-protein coupled receptor 120 (GPR120, also known as FFAR4) is a receptor for long-chain fatty acids, including oleic acid.[5][18] Derivatives synthesized from this compound can act as GPR120 agonists.

  • Ligand Binding: A long-chain fatty acid (LCFA) like oleic acid binds to GPR120 on the cell surface of adipocytes or macrophages.

  • Gαq/11 Pathway (Metabolic Effects): In adipocytes, GPR120 activation couples to Gαq/11 proteins. This leads to downstream signaling (e.g., via PI3K/Akt) that promotes the translocation of the glucose transporter GLUT4 to the cell membrane, enhancing glucose uptake and improving insulin (B600854) sensitivity.[18]

  • β-Arrestin 2 Pathway (Anti-inflammatory Effects): In macrophages, activated GPR120 recruits β-arrestin 2. The GPR120/β-arrestin 2 complex then binds to and sequesters TAB1, a protein required for the activation of the pro-inflammatory IKK-β/NF-κB pathway. This sequestration prevents inflammation.[2][5]

LCFA LCFA (e.g., Oleic Acid) GPR120 GPR120 Receptor LCFA->GPR120 Binds to Gaq11 Gαq/11 GPR120->Gaq11 Activates bArrestin2 β-Arrestin 2 GPR120->bArrestin2 Recruits PI3K PI3K/Akt Pathway Gaq11->PI3K TAB1 TAB1 bArrestin2->TAB1 Sequesters Inflammation ↓ Inflammation bArrestin2->Inflammation Leads to GLUT4 GLUT4 Translocation PI3K->GLUT4 GlucoseUptake ↑ Glucose Uptake GLUT4->GlucoseUptake NFkB IKK-β / NF-κB Pathway TAB1->NFkB required for activation

Caption: GPR120 signaling pathways mediating metabolic and anti-inflammatory effects.

Conclusion

This compound is a fundamental reagent for chemical and pharmaceutical research. Its value extends beyond its role as a simple acylating agent; it is a gateway to synthesizing a diverse array of molecules with profound biological activities. For professionals in drug development, this compound provides a robust method for modulating the pharmacokinetic properties of drug candidates and for creating novel agonists for key metabolic and inflammatory signaling pathways, such as those governed by PPAR-α and GPR120. A thorough understanding of its chemistry, handling, and the biological roles of its derivatives is essential for harnessing its full potential in the development of next-generation therapeutics.

References

The Reactivity of Oleoyl Chloride with Primary Amines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction between oleoyl (B10858665) chloride and primary amines is a cornerstone of synthetic organic chemistry, enabling the formation of N-oleoyl amides, a class of lipids with significant biological activity. This technical guide provides an in-depth analysis of this reaction, detailing the underlying mechanism, factors influencing reactivity, and comprehensive experimental protocols. Furthermore, it explores the biological significance of the resulting N-oleoyl amides, particularly their role in cellular signaling pathways, making this document a vital resource for researchers in medicinal chemistry and drug development.

Introduction

Oleoyl chloride, the acyl chloride derivative of oleic acid, is a highly reactive electrophile due to the electron-withdrawing nature of the carbonyl oxygen and the chlorine atom. This high reactivity makes it an excellent substrate for nucleophilic acyl substitution reactions. Primary amines, possessing a lone pair of electrons on the nitrogen atom, are potent nucleophiles that readily attack the carbonyl carbon of this compound. This reaction, a type of acylation, results in the formation of a stable amide bond and is a fundamental transformation in the synthesis of a diverse array of biologically active molecules. The products, N-oleoyl amides, include endogenous signaling lipids such as oleoylethanolamide (OEA) and N-oleoyldopamine (OLDA), which are implicated in the regulation of appetite, inflammation, and pain perception.

Reaction Mechanism: Nucleophilic Addition-Elimination

The reaction between this compound and a primary amine proceeds via a two-step nucleophilic addition-elimination mechanism.[1]

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom gains a negative charge.[2]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and concurrently, the chloride ion, being a good leaving group, is expelled.[2]

  • Deprotonation: The resulting protonated amide is then deprotonated by another molecule of the primary amine or an added base (like triethylamine) to yield the final N-substituted amide and a salt (e.g., an alkylammonium chloride).[2]

Reaction_Mechanism Oleoyl_Chloride This compound (R-COCl) step1 Nucleophilic Attack Oleoyl_Chloride->step1 Primary_Amine Primary Amine (R'-NH₂) Primary_Amine->step1 step3 Deprotonation Primary_Amine->step3 Tetrahedral_Intermediate Tetrahedral Intermediate step2 Elimination Tetrahedral_Intermediate->step2 Protonated_Amide Protonated Amide Protonated_Amide->step3 Amide_Product N-Oleoyl Amide (R-CONHR') Chloride_Ion Cl⁻ Ammonium_Salt R'-NH₃⁺Cl⁻ step1->Tetrahedral_Intermediate + step2->Protonated_Amide step2->Chloride_Ion - step3->Amide_Product step3->Ammonium_Salt +

Caption: Nucleophilic addition-elimination mechanism.

Factors Influencing Reactivity

The rate and efficiency of the reaction between this compound and primary amines are influenced by several factors:

  • Nucleophilicity of the Amine: The reactivity of the primary amine is directly related to its nucleophilicity. Amines with electron-donating groups are more nucleophilic and react faster, while those with electron-withdrawing groups are less nucleophilic and react more slowly. Primary amines are generally more reactive than secondary amines due to reduced steric hindrance and higher nucleophilicity.[3]

  • Steric Hindrance: Bulky substituents on either the this compound or the primary amine can sterically hinder the approach of the nucleophile to the electrophilic carbonyl carbon, thereby slowing down the reaction rate.

  • Solvent: The choice of solvent is crucial. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are commonly used.[4] It is imperative to use anhydrous solvents as this compound readily hydrolyzes in the presence of water to form oleic acid.

  • Temperature: The reaction is typically exothermic and can be quite vigorous.[2] Therefore, it is often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.

  • Presence of a Base: A non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine, is usually added to the reaction mixture.[4] This base neutralizes the hydrochloric acid (HCl) that is formed as a byproduct, preventing it from protonating the primary amine reactant and thus rendering it non-nucleophilic.[1]

Quantitative Data

The following tables summarize the available quantitative data for the synthesis of specific N-oleoyl amides.

Table 1: Synthesis of N-Oleoyldopamine [5]

Condensation AgentAmineSolventProcedureYield of N-Oleoyldopamine
PPACADopamine·HClCH₂Cl₂352.2%
EDCIDopamine·HClCH₂Cl₂1Low
EDCIDopamine·HClDMF2Low

PPACA: 1-Propanephosphonic acid cyclic anhydride; EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride

Table 2: Synthesis of Oleoylethanolamide [6][7]

Acylating AgentAmineBaseSolventReaction TimeYield
This compoundEthanolamineTriethylamineDichloromethane4 hNot specified
This compoundEthanolamineTriethylamine1,2-dichloroethane2 h78%

Experimental Protocols

General Protocol for the Synthesis of N-Oleoyl Amides

The following is a general procedure for the reaction of this compound with a primary amine:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve primary amine and base (e.g., TEA) in anhydrous aprotic solvent (e.g., DCM) under an inert atmosphere (N₂ or Ar). B Cool the solution to 0 °C in an ice bath. A->B C Slowly add this compound dropwise to the cooled amine solution with vigorous stirring. B->C D Allow the reaction to warm to room temperature and stir for 1-16 hours. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Quench the reaction with water or saturated NaHCO₃. E->F G Extract the aqueous layer with an organic solvent (e.g., DCM). F->G H Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. G->H I Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. H->I J Filter and concentrate under reduced pressure. I->J K Purify the crude product by column chromatography or recrystallization. J->K Signaling_Pathways OEA Oleoylethanolamide (OEA) GPR55 GPR55 OEA->GPR55 PPARa PPARα (Nuclear Receptor) OEA->PPARa OLDA N-Oleoyldopamine (OLDA) TRPV1 TRPV1 (Ion Channel) OLDA->TRPV1 GPR119 GPR119 OLDA->GPR119 NOG N-Oleoyl Glycine (NOG) GPR18_92 GPR18 / GPR92 NOG->GPR18_92 Appetite_Regulation Appetite Regulation GPR55->Appetite_Regulation Fat_Metabolism Fat Metabolism PPARa->Fat_Metabolism Anti_inflammatory Anti-inflammatory Effects PPARa->Anti_inflammatory Pain_Sensation Pain Sensation TRPV1->Pain_Sensation Thermoregulation Thermoregulation TRPV1->Thermoregulation GPR119->Appetite_Regulation Neuromodulation Neuromodulation GPR18_92->Neuromodulation

References

A Technical Guide to the Solubility of Oleoyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oleoyl (B10858665) chloride is a highly reactive acyl chloride widely utilized in the synthesis of pharmaceuticals, surfactants, and other specialty chemicals. Its efficacy in these applications is intrinsically linked to its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility of oleoyl chloride in common organic solvents, based on currently available data. While quantitative solubility data is not extensively published, this guide consolidates qualitative solubility information and presents a general experimental protocol for its determination.

Solubility Profile of this compound

This compound, a long-chain fatty acyl chloride, is characterized by its predominantly non-polar aliphatic chain and its highly reactive acyl chloride functional group. This structure dictates its solubility, rendering it readily soluble in a wide range of organic solvents but insoluble in and reactive with protic solvents like water.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in various organic solvents as reported in chemical literature and supplier data sheets.

SolventPolarityTypeSolubilityCitation(s)
Non-Polar Aprotic Solvents
TolueneNon-PolarAromaticSoluble[1]
Polar Aprotic Solvents
ChloroformPolarHalogenatedSoluble (Slightly Soluble noted in one source)[1][2][3]
Tetrahydrofuran (THF)PolarEtherSoluble[1]
AcetonePolarKetoneSoluble[1][4]
Polar Protic Solvents
EthanolPolarAlcoholSoluble[4]
WaterHighly PolarProticInsoluble (Decomposes)[4]

Note: The term "soluble" in this context generally implies that this compound can be dissolved to a sufficient concentration for synthetic reactions. However, without quantitative data, it does not necessarily imply miscibility in all proportions.

Factors Influencing Solubility

The solubility of this compound is primarily governed by the principle of "like dissolves like." Its long, non-polar oleoyl chain (C18) favors interaction with non-polar solvents. The polar acyl chloride group contributes to its solubility in polar aprotic solvents.

G This compound Solubility Profile cluster_1 This compound Non-Polar Non-Polar Polar_Aprotic Polar Aprotic Polar_Protic Polar Protic Oleoyl_Chloride This compound Oleoyl_Chloride->Non-Polar High Solubility Oleoyl_Chloride->Polar_Aprotic Good Solubility Oleoyl_Chloride->Polar_Protic Low Solubility / Reactivity

Caption: Logical relationship of this compound solubility based on solvent polarity.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol that can be adapted to determine the quantitative solubility of this compound in a specific organic solvent. Due to the reactivity of this compound with moisture, all procedures must be conducted under anhydrous conditions.

Materials and Equipment
  • This compound (freshly distilled or from a new, sealed container)

  • Anhydrous organic solvent of interest

  • Dry glassware (e.g., vials, graduated cylinders, pipettes)

  • Inert atmosphere (e.g., nitrogen or argon gas)

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Temperature-controlled bath

Procedure
  • Preparation: Dry all glassware in an oven at >100 °C for several hours and cool under a stream of inert gas or in a desiccator.

  • Solvent Measurement: In a glovebox or under a positive pressure of inert gas, accurately measure a specific volume of the anhydrous solvent into a tared vial containing a magnetic stir bar.

  • Initial Mass: Record the total mass of the vial, solvent, and stir bar.

  • Incremental Addition of this compound: While stirring, add small, accurately weighed increments of this compound to the solvent.

  • Observation: After each addition, allow the mixture to stir at a constant temperature for a sufficient time to ensure dissolution. Observe for complete dissolution (a clear, homogenous solution).

  • Saturation Point: The saturation point is reached when a small amount of the added this compound no longer dissolves and remains as a separate phase (e.g., cloudiness, undissolved droplets).

  • Final Mass: Once saturation is reached, record the final total mass of the vial and its contents.

  • Calculation:

    • Mass of solvent = (Mass of vial + solvent + stir bar) - (Mass of empty vial + stir bar)

    • Mass of dissolved this compound = (Final total mass) - (Mass of vial + solvent + stir bar)

    • Solubility ( g/100 mL) = (Mass of dissolved this compound / Volume of solvent in mL) * 100

Safety Precautions

This compound is corrosive and reacts with moisture to release HCl gas. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Signaling Pathways and Experimental Workflows

While this compound itself is not directly involved in signaling pathways, its derivatives, such as oleoylethanolamide, are. The synthesis of such derivatives relies on the solubility of this compound in the reaction solvent.

G Synthetic Workflow Utilizing this compound Start Start Dissolve_Reactant Dissolve nucleophile in anhydrous solvent Start->Dissolve_Reactant Add_Oleoyl_Chloride Add this compound (dissolved in same solvent) Dissolve_Reactant->Add_Oleoyl_Chloride Reaction Reaction under inert atmosphere Add_Oleoyl_Chloride->Reaction Workup Aqueous workup/ extraction Reaction->Workup Purification Purification (e.g., chromatography) Workup->Purification Product Product Purification->Product

Caption: A generalized experimental workflow for a reaction involving this compound.

Conclusion

This compound exhibits good solubility in a range of common non-polar and polar aprotic organic solvents, a property that is critical for its application in organic synthesis. While precise quantitative solubility data remains scarce in public literature, the provided qualitative information and the experimental protocol for its determination offer a valuable resource for researchers and professionals in the field. The understanding of its solubility characteristics is paramount for optimizing reaction conditions and achieving desired product yields and purity.

References

oleoyl chloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for Oleoyl (B10858665) Chloride

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical properties and associated hazards of oleoyl chloride is paramount for ensuring laboratory safety and experimental success. This technical guide provides a detailed overview of the Material Safety Data Sheet (MSDS), also known as the Safety Data Sheet (SDS), for this compound (CAS No. 112-77-6).

Chemical and Physical Properties

This compound is a fatty acid derivative that presents as a colorless to pale yellow or brown oily liquid with a pungent odor.[1][2][3] It is derived from oleic acid and is highly reactive, particularly with nucleophiles, due to the presence of the acyl chloride functional group.[1][2] This reactivity makes it a versatile intermediate in organic synthesis.[1][4] It is soluble in common organic solvents like acetone, chloroform, and toluene (B28343) but is insoluble in and reacts with water.[1][5]

PropertyValueSource(s)
Molecular Formula C₁₈H₃₃ClO[6][7]
Molecular Weight 300.91 g/mol [2][6][7]
Appearance Colorless to pale yellow/brown liquid[1][2][5]
Odor Pungent, characteristic[1][3][8]
Boiling Point 193 °C at 4 mmHg; 175-180 °C at 1 kPa[5][9][10]
Density 0.91 - 0.96 g/mL at 20-25 °C[1][9]
Flash Point >110 °C (>230 °F)[5][9]
Refractive Index n20/D 1.463[9]
Water Solubility Decomposes[1]

Hazards Identification and GHS Classification

This compound is classified as a corrosive substance.[3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes it as Skin Corrosion, Category 1B .[6][11] This classification indicates that it causes severe skin burns and eye damage upon contact.

GHS ClassificationCodeDescriptionSource(s)
Pictogram Corrosion[6]
Signal Word Danger[6][10]
Hazard Statement H314Causes severe skin burns and eye damage[6][10][11]
Hazard Statement H290May be corrosive to metals[8][12]
Precautionary Statements P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P363, P405, P501See below for details[6][10]

GHS_Hazard_Communication cluster_classification GHS Classification cluster_elements Label Elements cluster_prevention Prevention (P2XX) cluster_response Response (P3XX) Classification Skin Corrosion/Irritation, Category 1B May be corrosive to metals Pictogram Corrosion Classification->Pictogram leads to SignalWord Signal Word: Danger Classification->SignalWord requires HazardStatement H314: Causes severe skin burns and eye damage H290: May be corrosive to metals Classification->HazardStatement results in P260 Do not breathe vapours/spray HazardStatement->P260 necessitates P280 Wear protective gloves/clothing/eye/face protection HazardStatement->P280 necessitates P301 IF SWALLOWED: Rinse mouth. Do NOT induce vomiting P280->P301 if exposure occurs P303 IF ON SKIN: Take off contaminated clothing. Rinse skin. P280->P303 if exposure occurs P305 IF IN EYES: Rinse cautiously with water. Remove contacts. P280->P305 if exposure occurs P310 Immediately call a POISON CENTER or doctor P301->P310 P303->P310 P305->P310

Toxicological Information

This compound is considered highly corrosive and toxic upon contact or inhalation.[1] Acute exposure can lead to severe irritation and burns of the skin, eyes, and respiratory tract.[1][3] This is due to its reactivity with biological tissues and the release of hydrogen chloride upon hydrolysis.[1] While specific data on acute inhalation and dermal toxicity are limited, the primary hazard is its corrosive nature.[3]

Toxicity DataValueSpeciesSource(s)
LD50 (Oral) >2000 mg/kgRat[5]
Skin Irritation Corrosive / Causes severe burnsNot applicable[3][6][10]
Eye Irritation Corrosive / Causes severe eye damageNot applicable[3][6][10]
Carcinogenicity Not classified as a carcinogen by IARC, NTP, ACGIH or OSHANot applicable[1][3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of oleic acid with a chlorinating agent.[2]

Method 1: Using Phosphorus Trichloride (B1173362)

  • Charge a reaction vessel with oleic acid.

  • While stirring, slowly add phosphorus trichloride (PCl₃), maintaining the temperature between 25-33°C.

  • After the addition is complete, increase the temperature to 55°C.

  • Hold the reaction at this temperature for 4 hours.

  • After the holding period, the lower layer of phosphorous acid is separated to yield this compound.[1]

Method 2: Using Thionyl Chloride or Oxalyl Chloride

  • React oleic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride under mild heating (typically 40-70°C).

  • The reaction converts the carboxylic acid group into the acyl chloride.

  • Purify the resulting this compound via distillation under reduced pressure to remove impurities and the excess chlorinating agent.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Oleic_Acid Oleic Acid Reaction Controlled Reaction (25-70°C) Oleic_Acid->Reaction Chlorinating_Agent Chlorinating Agent (e.g., PCl₃, SOCl₂) Chlorinating_Agent->Reaction Separation Separation / Distillation (under reduced pressure) Reaction->Separation Oleoyl_Chloride This compound Separation->Oleoyl_Chloride Byproducts Byproducts (e.g., Phosphorous Acid, HCl, SO₂) Separation->Byproducts

Handling, Storage, and Emergency Procedures

Proper handling and storage are critical to maintain the stability of this compound and to prevent hazardous situations.

Handling:

  • Work in a well-ventilated area, preferably in a fume hood.[1][10]

  • Avoid breathing vapors or mists.[3][10]

  • Do not get on skin or in eyes.[3]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[1][5][10]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, amines, strong bases, and heat sources.[1][3]

  • Keep containers tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from moisture.[1]

  • Store locked up.[6][10] Recommended storage temperature is often -20°C or 4°C.[1][10]

First Aid Measures:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][10]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention.[3][10]

  • Inhalation: Remove the person to fresh air and keep comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][10]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3][10]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, foam, water fog, or carbon dioxide.[3]

  • Hazardous Decomposition Products: Under fire conditions, it may decompose to produce toxic fumes such as hydrogen chloride and oxides of carbon.[3][11]

  • Special Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective, acid-resistant clothing.[3]

Emergency_Response_Flowchart Exposure Exposure Occurs Assess_Scene Assess Scene for Safety Exposure->Assess_Scene Identify_Exposure Identify Exposure Type Assess_Scene->Identify_Exposure Skin_Contact Skin Contact Identify_Exposure->Skin_Contact Skin Eye_Contact Eye Contact Identify_Exposure->Eye_Contact Eye Inhalation Inhalation Identify_Exposure->Inhalation Inhalation Ingestion Ingestion Identify_Exposure->Ingestion Ingestion Remove_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Clothing Rinse_Eyes Rinse Eyes with Water (15+ min) Eye_Contact->Rinse_Eyes Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Rinse_Mouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->Rinse_Mouth Rinse_Skin Rinse Skin with Water (15+ min) Remove_Clothing->Rinse_Skin Seek_Medical_Attention Seek Immediate Medical Attention Rinse_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Fresh_Air->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Ecological Information

There is limited information available regarding the ecotoxicity of this compound. Most safety data sheets indicate that no data is available for its effects on aquatic life or its persistence and degradability in the environment.[3][10] Due to its reactivity with water to form oleic acid and hydrochloric acid, spills may cause localized pH changes in aquatic environments.[2][5] It is crucial to prevent the material from entering public sewer systems or waterways.[3]

This guide is intended for informational purposes and should not replace a thorough review of the official Safety Data Sheet provided by the supplier. Always consult the most current SDS for this compound before handling or using this chemical.

References

A Technical Guide to High-Purity Oleoyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial landscape, analytical methodologies, and synthetic applications of high-purity oleoyl (B10858665) chloride, a pivotal reagent in lipid research and pharmaceutical development.

Oleoyl chloride, the acyl chloride derivative of oleic acid, is a highly reactive and versatile chemical intermediate. Its pivotal role in the synthesis of a wide array of bioactive lipids, drug delivery vehicles, and other oleochemicals makes it an indispensable tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of commercially available high-purity this compound, detailing supplier specifications, analytical methods for quality control, and key experimental protocols for its application in research and development.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound at different purity grades, catering to a range of research and industrial needs. High-purity this compound, crucial for sensitive applications such as pharmaceutical intermediate synthesis and lipid signaling studies, is available from several reputable vendors. The table below summarizes the product specifications from a selection of prominent commercial suppliers. It is important to note that purity levels and analytical methods can vary, and for research purposes, requesting a lot-specific Certificate of Analysis (CoA) is always recommended.

SupplierProduct Number (Example)Purity SpecificationAnalytical MethodAppearanceCAS Number
Sigma-Aldrich 367850≥89%GCLiquid112-77-6
TCI America O0053>80.0%GCColorless to Light orange to Yellow clear liquid112-77-6
Santa Cruz Biotechnology sc-212396≥98%Not specifiedNot specified112-77-6
Cayman Chemical Not explicitly sold, but used in the synthesis of their productsHigh PurityIn-house QCNot applicable112-77-6
Nu-Chek Prep C-441>99%GLCNot specified112-77-6
Larodan Not explicitly sold, but they specialize in high-purity lipidsHigh PurityIn-house QCNot applicable112-77-6
Matreya LLC Not explicitly sold, but they offer high-purity fatty acidsHigh PurityTLCNot applicable112-77-6
Avanti Polar Lipids Not explicitly sold, but used in the synthesis of their complex lipidsHigh PurityIn-house QCNot applicable112-77-6

Analytical Methodologies for Quality Control

Ensuring the purity and integrity of this compound is paramount for reproducible and reliable experimental outcomes. The primary methods for assessing the quality of this compound are Gas Chromatography (GC) and titrimetric analysis.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a powerful technique for separating and quantifying the components of a volatile mixture. For this compound, GC is typically used to determine the percentage purity by separating it from other fatty acid chlorides and impurities. To improve volatility and thermal stability, this compound is often derivatized to its methyl ester (FAME - Fatty Acid Methyl Ester) before analysis.

Workflow for GC-based Purity Analysis of this compound

cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis sample This compound Sample derivatization Derivatization to FAME (e.g., with methanolic HCl) sample->derivatization extraction Extraction of FAMEs (e.g., with hexane) derivatization->extraction injection Injection into GC extraction->injection separation Separation on Capillary Column (e.g., polar stationary phase) injection->separation detection Detection by FID separation->detection integration Peak Integration detection->integration quantification Quantification of Purity integration->quantification

Workflow for GC-based purity analysis of this compound.

Titrimetric Determination of Acyl Chloride Content

Titration offers a classic and reliable method for quantifying the acyl chloride content. This method is based on the reaction of the acyl chloride with a known excess of a nucleophile, followed by back-titration of the unreacted nucleophile or titration of a reaction product. A common approach involves the reaction with water (hydrolysis) to produce hydrochloric acid, which is then titrated with a standardized base.

Key Experimental Protocols

This compound is a cornerstone reagent for the synthesis of a variety of important molecules in research and drug development. Below are detailed protocols for some of its key applications.

Synthesis of Oleoylethanolamide (OEA)

Oleoylethanolamide is an endogenous lipid mediator with roles in satiety and lipid metabolism. It is synthesized by the acylation of ethanolamine (B43304) with this compound.

Experimental Protocol for OEA Synthesis

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethanolamine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (B128534) (1.5 equivalents) in a suitable anhydrous solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Addition of this compound: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of high-purity this compound (1 equivalent) in the same anhydrous solvent to the stirred reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with a weak acid (e.g., 1M HCl) to remove excess amine, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield pure oleoylethanolamide.

Workflow for the Synthesis of Oleoylethanolamide (OEA)

reagents Ethanolamine + Triethylamine in Anhydrous DCM reaction Reaction at 0°C to RT reagents->reaction oleoyl_chloride This compound in Anhydrous DCM oleoyl_chloride->reaction workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup purification Column Chromatography workup->purification oea Pure Oleoylethanolamide (OEA) purification->oea

Workflow for the synthesis of Oleoylethanolamide (OEA).

Synthesis of N-Oleoyl Dopamine (B1211576)

N-Oleoyl dopamine is another important bioactive lipid, known for its interaction with transient receptor potential (TRP) channels. Its synthesis involves the acylation of dopamine with this compound.

Experimental Protocol for N-Oleoyl Dopamine Synthesis

  • Reaction Setup: In a flask protected from light and under an inert atmosphere, suspend dopamine hydrochloride (1 equivalent) and a base such as triethylamine (3 equivalents) in anhydrous dichloromethane.

  • Addition of this compound: To the stirred suspension, add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, filter the mixture to remove any solids. Wash the filtrate with 1M HCl, followed by saturated aqueous sodium bicarbonate, and then brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product is then purified by silica gel chromatography to yield N-oleoyl dopamine.

Synthesis of a Fluorescent Oleic Acid Analog: N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-oleic amide (NBD-Oleic Amide)

Fluorescently labeled fatty acids are invaluable tools for studying lipid uptake, trafficking, and metabolism in cells. NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) is a commonly used fluorophore. This protocol describes the synthesis of an NBD-labeled oleic acid derivative.

Experimental Protocol for NBD-Oleic Amide Synthesis

  • Reaction Setup: In a reaction vessel protected from light, dissolve 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) (1 equivalent) and a large excess of a diamine linker (e.g., ethylenediamine, 10 equivalents) in a suitable solvent like ethanol. Stir at room temperature for 1-2 hours.

  • Linker Conjugation: After the reaction is complete, evaporate the solvent and purify the mono-NBD-labeled diamine linker by column chromatography.

  • Acylation Reaction: Dissolve the purified mono-NBD-labeled diamine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

  • Addition of this compound: Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture at 0 °C.

  • Reaction and Purification: Allow the reaction to proceed at room temperature for 4-6 hours. After completion, perform an aqueous workup similar to the OEA synthesis protocol. Purify the final product by column chromatography to obtain NBD-Oleic Amide.

Role in Cellular Signaling Pathways

This compound, through its conversion to oleic acid and its derivatives like OEA, plays a significant role in modulating key cellular signaling pathways. Two prominent examples are the Peroxisome Proliferator-Activated Receptor alpha (PPARα) and G-protein coupled receptor 120 (GPR120) pathways.

PPARα Signaling Pathway

PPARα is a nuclear receptor that acts as a transcription factor, regulating genes involved in lipid metabolism and inflammation. Oleic acid and its derivatives are natural ligands for PPARα. Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This complex recruits coactivators, leading to the transcription of genes involved in fatty acid uptake, β-oxidation, and ketogenesis.

PPARα Signaling Pathway

ligand Oleic Acid / Oleoyl Derivatives ppara PPARα ligand->ppara activates rxr RXR ppara->rxr heterodimerizes with ppre PPRE (DNA Response Element) ppara->ppre binds to rxr->ppre binds to coactivators Coactivators ppre->coactivators recruits transcription Gene Transcription coactivators->transcription initiates response Increased Fatty Acid Metabolism transcription->response

PPARα signaling pathway activated by oleic acid derivatives.

GPR120 Signaling Pathway

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a G-protein coupled receptor that is activated by long-chain fatty acids, including oleic acid. Activation of GPR120 can trigger multiple downstream signaling cascades. One important pathway involves the recruitment of β-arrestin-2, which leads to the internalization of the receptor and subsequent modulation of inflammatory responses, often through the inhibition of the NF-κB pathway. GPR120 activation can also lead to an increase in intracellular calcium levels, which can influence a variety of cellular processes, including hormone secretion.

GPR120 Signaling Pathway

ligand Oleic Acid gpr120 GPR120 ligand->gpr120 activates beta_arrestin β-Arrestin-2 gpr120->beta_arrestin recruits calcium ↑ Intracellular Ca²⁺ gpr120->calcium mediates internalization Receptor Internalization beta_arrestin->internalization nfkb_inhibition Inhibition of NF-κB Pathway internalization->nfkb_inhibition cellular_response Anti-inflammatory Effects & Hormone Secretion nfkb_inhibition->cellular_response calcium->cellular_response

GPR120 signaling pathway activated by oleic acid.

Conclusion

High-purity this compound is a critical and versatile reagent for researchers and professionals in the fields of lipid research and drug development. A thorough understanding of the available commercial sources, appropriate analytical techniques for quality assurance, and detailed experimental protocols for its various applications is essential for successful research outcomes. The ability of this compound-derived molecules to modulate key signaling pathways such as PPARα and GPR120 underscores its importance in the study and potential treatment of metabolic and inflammatory diseases. As research in lipidomics and drug delivery continues to advance, the demand for high-quality this compound and a deep understanding of its chemistry and biology will undoubtedly grow.

Oleoyl Chloride: A Technical Guide to Research and Drug Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Oleoyl (B10858665) chloride (C₁₈H₃₃ClO), the acyl chloride derivative of oleic acid, is a highly reactive and versatile chemical intermediate. Its ability to readily undergo nucleophilic acyl substitution makes it a cornerstone reagent in diverse fields ranging from organic synthesis and materials science to pharmaceuticals and biochemistry. The introduction of the long, unsaturated oleoyl chain can dramatically alter the physicochemical properties of target molecules, enhancing lipophilicity, modifying solubility, and enabling the creation of novel supramolecular structures. This technical guide provides an in-depth overview of the core research applications of oleoyl chloride, focusing on its role in organic synthesis, drug development, and biochemical modification. It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Core Chemical Properties and Reactivity

This compound is a pungent liquid characterized by its highly electrophilic acyl chloride functional group.[1] This group readily reacts with nucleophiles such as alcohols (-OH), amines (-NH2), and thiols (-SH) to form corresponding esters, amides, and thioesters.[1] This reactivity is the foundation of its utility as an acylating agent. Due to its sensitivity to moisture, which leads to hydrolysis back to oleic acid and hydrochloric acid, all reactions must be conducted under anhydrous conditions.[1]

Synthesis of this compound

The synthesis of this compound from oleic acid can be achieved using several chlorinating agents. The choice of reagent often depends on the desired scale, purity, yield, and safety considerations.[2][3]

Table 1: Comparison of this compound Synthesis Methods
Chlorinating AgentTypical YieldReaction ConditionsKey Advantages & Disadvantages
Thionyl Chloride (SOCl₂) HighMild conditions, can be done neat or in solvent.[2][4]Good for heat-sensitive compounds; generates gaseous byproducts (SO₂, HCl); excess reagent can be difficult to remove.[2][4]
Oxalyl Chloride ((COCl)₂) 86% (reported)[4]Requires a solvent like hexane (B92381) or CCl₄.[4][5]High yield; byproducts are all gaseous (CO, CO₂, HCl), simplifying purification.[4]
Phosphorus Trichloride (PCl₃) 60% (reported)[4]Reaction with oleic acid.[6]Economical; produces phosphorous acid as a byproduct which needs to be separated.[4][6]
Triphosgene (B27547) Up to 95%[7]Requires a catalyst (e.g., DMF) and controlled temperature (40-80°C).[7]Safer alternative to phosgene (B1210022) gas; high yield and purity; mild reaction conditions.[2][7]

Applications in Pharmaceutical and Drug Development

This compound is a valuable intermediate in pharmaceutical synthesis, primarily used to modify the pharmacokinetic properties of active pharmaceutical ingredients (APIs).[1][8][9]

Prodrug Synthesis and Enhanced Bioavailability

By introducing the lipophilic oleoyl chain, the solubility and membrane permeability of drug molecules can be significantly altered.[8] This is a common strategy for:

  • Improving Oral Bioavailability: Increasing the lipophilicity of a poorly water-soluble drug can enhance its absorption in the gastrointestinal tract.[8]

  • Creating Prodrugs: this compound can be used to form ester or amide linkages with functional groups on a drug molecule. These linkages can be designed to be cleaved by enzymes under physiological conditions, releasing the active drug in a controlled manner.[8][10] This approach can lead to sustained therapeutic effects and reduced side effects.[8]

A notable application is in the synthesis of antiviral nucleoside phosphoramidate (B1195095) prodrugs used in the treatment of HIV and HBV.[10]

Synthesis of Bioactive Molecules: Oleoyl-L-carnitine

This compound is used to synthesize oleoyl-L-carnitine, a long-chain acylcarnitine with specific biological activity.[11] This molecule serves as a valuable tool for studying metabolic pathways and cellular transport mechanisms.

Table 2: Biological Activity of Oleoyl-L-carnitine
CompoundTargetActivityIC₅₀ ValueSelectivity
Oleoyl-L-carnitine Glycine Transporter 2 (GlyT2)Inhibition340 nM[12][13][14]Selective over GlyT1 (IC₅₀ >10,000 nM)[12][13][14]

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The specific inhibition of GlyT2 by oleoyl-L-carnitine makes it a useful chemical probe for studying the role of this transporter in neurological processes.

Logical Pathway: Oleoyl-L-carnitine Inhibition of GlyT2 cluster_synthesis Synthesis cluster_action Biological Action OC This compound LC L-Carnitine OC->LC Acylation OLC Oleoyl-L-carnitine GlyT2 Glycine Transporter 2 (GlyT2) OLC->GlyT2 Inhibits Glycine_Uptake Glycine Uptake into Neuron GlyT2->Glycine_Uptake Mediates

Caption: Synthesis of Oleoyl-L-carnitine and its inhibitory action on GlyT2.

Applications in Biochemical Research

The high reactivity of this compound makes it a powerful tool for the chemical modification of biomolecules, particularly proteins.

Protein Acylation and Hydrophobicity Modification

Protein acylation is the covalent attachment of fatty acids to amino acid residues (typically lysine, cysteine, serine, or threonine), which can modulate protein structure, localization, and function.[15][16][17] this compound can be used to chemically introduce an oleoyl group, increasing the protein's hydrophobicity.

A study on rapeseed protein concentrate (RPC) demonstrated that acylation with this compound significantly alters its physical properties.[18][19]

Table 3: Effect of this compound Acylation on Rapeseed Protein Concentrate (RPC) Properties
PropertyNon-Modified RPCHighly Modified RPC (with this compound)
Protein Solubility (in water at pH 7) 100%< 15%[18][19]
Tensile Strength of Cast Film BaselineIncreased by a factor of 4[18][19]
Surface Property HydrophilicIncreased hydrophobicity[18][19]

These modifications demonstrate the potential for using this compound to create bio-based materials for applications like coatings, packaging layers, and adhesives.[18][19]

Other Research Applications

This compound's utility extends to materials science and surfactant chemistry.

  • Surfactant Synthesis: It is a key building block for producing a wide range of non-ionic and cationic surfactants and emulsifiers used in detergents, cosmetics, and industrial formulations.[1][9][20] Reacting it with different hydrophilic molecules allows for the precise tailoring of surfactant properties.[1]

  • Polymer Chemistry: It is used to modify polymers, creating materials with tailored properties such as improved flexibility and durability.[20][21]

  • Material Surface Modification: this compound can be used to chemically modify surfaces, rendering them more hydrophobic. For example, it has been used to treat jute fibers to create more water-resistant "green" composites.[10]

Experimental Protocols

Protocol: Synthesis of this compound using Oxalyl Chloride

This protocol is based on a common laboratory-scale preparation method.[5]

Materials:

  • Oleic acid (1.0 g)

  • Anhydrous hexane (10 ml)

  • Oxalyl chloride (2.0 ml)

  • Round-bottom flask with a magnetic stir bar

  • Drying tube or nitrogen/argon inlet

  • Rotary evaporator

Procedure:

  • Dissolve 1.0 g of oleic acid in 10 ml of anhydrous hexane in a clean, dry round-bottom flask equipped with a magnetic stir bar.

  • Equip the flask with a drying tube or maintain it under an inert atmosphere (N₂ or Ar) to prevent moisture ingress.

  • Slowly add 2.0 ml of oxalyl chloride to the stirring solution at room temperature. Gas evolution (CO, CO₂) will be observed.

  • Stir the reaction mixture under dry conditions for 1.5 hours at room temperature.

  • After the reaction is complete, remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator.

  • The resulting product is this compound, obtained as a colorless to pale yellow oil. The crude product is suitable for many applications.[4]

Workflow: Synthesis of this compound Start Start: Prepare Reactants Step1 1. Dissolve Oleic Acid in Anhydrous Hexane Start->Step1 Step2 2. Add Oxalyl Chloride (under inert atmosphere) Step1->Step2 Ensure anhydrous conditions Step3 3. Stir at Room Temp for 1.5 hours Step2->Step3 Observe gas evolution Step4 4. Evaporate in vacuo (Rotary Evaporator) Step3->Step4 End End: this compound (Colorless Oil) Step4->End

Caption: Laboratory workflow for synthesizing this compound via oxalyl chloride.

Protocol: Acylation of Rapeseed Protein Concentrate (RPC)

This protocol is adapted from the methodology for modifying rapeseed proteins.[18][19]

Materials:

  • Rapeseed Protein Concentrate (RPC) (e.g., 100 g)

  • Demineralized water (e.g., 900 g)

  • 1 M Sodium Hydroxide (NaOH)

  • This compound

  • Reaction vessel with pH control and stirrer

Procedure:

  • Disperse 100 g of RPC into 900 g of demineralized water in a suitable reaction vessel.

  • Adjust the pH of the protein dispersion to 9.5 using 1 M NaOH and maintain this pH throughout the reaction.

  • While stirring vigorously, add the desired amount of this compound to the dispersion. The amount added will determine the degree of modification.

  • Continue stirring and monitoring the pH, adding 1 M NaOH as needed to neutralize the HCl byproduct and maintain the pH at 9.5.

  • The reaction is considered complete when the pH stabilizes, indicating the consumption of this compound.

  • The modified protein can then be isolated, for example, by isoelectric precipitation, followed by washing and drying.

Workflow: Protein Acylation with this compound Start Disperse Protein in Water Step1 Adjust pH to 9.5 with 1M NaOH Start->Step1 Step2 Add this compound (under vigorous stirring) Step1->Step2 Step3 Maintain pH at 9.5 (titrate with NaOH) Step2->Step3 Decision pH Stable? Step3->Decision Decision->Step3 No Step4 Isolate, Wash, and Dry Modified Protein Decision->Step4 Yes End Acylated Protein Step4->End

Caption: General workflow for the chemical acylation of proteins.

Conclusion

This compound is an indispensable reagent for researchers in chemistry, biology, and materials science. Its straightforward reactivity allows for the predictable modification of a vast range of molecules. In drug development, it offers a robust method for tuning the pharmacokinetic profiles of APIs and developing sophisticated prodrugs. In biochemistry and materials science, it enables the alteration of the fundamental properties of proteins and polymers, opening avenues for novel biomaterials and functional composites. The protocols and data presented herein provide a foundational guide for harnessing the potential of this compound in advanced research applications.

References

Navigating the Reactivity of Oleoyl Chloride: A Technical Guide to Safe Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides researchers, scientists, and drug development professionals with essential information on the safe storage and handling of oleoyl (B10858665) chloride. Due to its highly reactive and corrosive nature, strict adherence to established protocols is critical to ensure laboratory safety and maintain the integrity of the compound for research and development activities.

Oleoyl chloride (C₁₈H₃₃ClO), the acyl chloride derivative of oleic acid, is a valuable reagent in organic synthesis, particularly in the production of surfactants, emulsifiers, and various pharmaceutical intermediates.[1][2] However, its utility is matched by its hazardous properties, including its corrosivity, moisture sensitivity, and potential for violent reactions with incompatible materials.[2][3][4] This guide consolidates critical safety data and outlines best practices for its management in a laboratory setting.

Storage Protocols

Proper storage of this compound is paramount to prevent degradation and hazardous situations. The primary goals are to protect it from moisture and to store it in a cool, controlled environment away from incompatible substances.

Key Storage Recommendations:

  • Temperature: Store in a refrigerator.[5] Specific recommended storage temperatures include 4°C for neat compound and as low as -20°C for one month or -80°C for six months when in solvent.[6]

  • Atmosphere: Store under an inert gas atmosphere, such as nitrogen or argon, to prevent reaction with atmospheric moisture.[2][5]

  • Container: Keep the container tightly closed.[5] Recommended container materials include plastic and polyethylene.[3] Store in a corrosive-resistant container with a resistant inner liner.

  • Location: Store in a clean, dry, and well-ventilated area.[3][7] The storage area should be diked to contain potential spills.[3] It is crucial to store it away from incompatible materials.[3][5]

ParameterRecommendationSource(s)
Storage Temperature Refrigerator (4°C recommended for neat compound)[6]
-20°C (in solvent, up to 1 month)[6]
-80°C (in solvent, up to 6 months)[6]
Atmosphere Inert gas (e.g., Nitrogen, Argon)[5]
Container Material Plastic, Polyethylene, Corrosive-resistant container with resistant inner liner[3]
Storage Location Clean, dry, well-ventilated, diked area[3][7]
Security Store locked up[5][6]

Handling Procedures

Safe handling of this compound requires stringent adherence to safety protocols to prevent exposure and accidental reactions.

General Handling Precautions:

  • Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[5][6][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE. This includes:

    • Eye Protection: Safety goggles and/or a face shield.[8]

    • Hand Protection: Chemical-resistant gloves.[6][7]

    • Body Protection: A lab coat or other protective clothing.[6][7]

  • Hygiene: Wash hands thoroughly after handling.[3][6][8] Do not eat, drink, or smoke in areas where this compound is handled.[4]

  • Moisture Avoidance: Take precautions to avoid contamination with water.[3] this compound reacts with water, liberating toxic gas.[4]

The logical workflow for handling this compound, from receipt to disposal, is outlined in the diagram below.

G This compound Handling Workflow A Receiving B Inspect Container for Damage A->B C Log and Label B->C D Store in Designated Location (Cool, Dry, Inert Atmosphere) C->D E Preparation for Use F Don Appropriate PPE E->F G Work in Fume Hood F->G H Dispense and Use G->H I Decontaminate Equipment H->I K Waste Disposal H->K J Return to Storage I->J L Follow Institutional Protocols K->L

Caption: A flowchart illustrating the key steps for safely handling this compound.

Chemical Incompatibilities and Hazardous Decomposition

This compound is highly reactive and can undergo hazardous reactions with a variety of substances. Understanding these incompatibilities is crucial for safe storage and handling.

Incompatible Materials:

  • Water and Moisture: Reacts to form oleic acid and hydrochloric acid.[9] Contact with water liberates toxic gas.[4]

  • Alcohols and Amines: Reacts vigorously due to the high reactivity of the acyl chloride functional group towards nucleophiles.[2]

  • Bases: Reacts violently with bases, liberating heat and causing spattering.[3] This includes strong alkalis.[4]

  • Strong Oxidizing and Reducing Agents: Incompatible with strong oxidizing and reducing agents.[6]

  • Metals: May be corrosive to metals.[4][8]

Hazardous Decomposition Products:

  • Thermal Decomposition: When heated to decomposition, it may emit toxic fumes.[5][6]

  • Combustion: Upon combustion, hazardous products can include hydrogen chloride and oxides of carbon.[3][5]

The following diagram illustrates the key incompatibility relationships for this compound.

G This compound Incompatibility OC This compound Water Water / Moisture OC->Water Violent Reaction (liberates toxic gas) Bases Bases / Alkalis OC->Bases Violent Reaction (exothermic) Alcohols Alcohols / Amines OC->Alcohols Vigorous Reaction Oxidizers Strong Oxidizing Agents OC->Oxidizers Incompatible Reducers Strong Reducing Agents OC->Reducers Incompatible Metals Metals OC->Metals Corrosive

Caption: A diagram showing substances incompatible with this compound.

Spill and Exposure Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary to mitigate harm.

Spill Response:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[3]

  • Containment: Dike the spill to prevent it from spreading or entering drains.[3]

  • Neutralization: Neutralize the spill area with soda ash, sodium bicarbonate, or lime.[3]

  • Absorption: Absorb the neutralized spill with an inert absorbent material such as dry sand, earth, or diatomite.[3][5][6]

  • Collection and Disposal: Shovel the absorbed material into an appropriate, closed container for disposal.[3] Do not return the spilled material to its original container.[3]

  • Decontamination: Clean and decontaminate tools and the spill area with water, collecting the washings for disposal.[3]

First Aid for Exposure:

Exposure RouteFirst Aid MeasuresSource(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
Skin Contact Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[3][6]
Inhalation Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]

Experimental Protocols

While specific experimental uses of this compound are diverse, a general protocol for its use as a reagent in an acylation reaction is provided below. This is an illustrative example and should be adapted based on the specific requirements of the experiment.

General Protocol for an Acylation Reaction:

  • Reaction Setup: Assemble the reaction apparatus (e.g., a three-necked flask with a dropping funnel, condenser, and nitrogen inlet) in a fume hood. Ensure all glassware is dry.

  • Inert Atmosphere: Purge the system with an inert gas, such as nitrogen or argon.

  • Solvent and Substrate: Add the anhydrous solvent and the substrate to be acylated to the reaction flask.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound in the anhydrous solvent.

  • Reaction: Cool the reaction flask to the desired temperature (e.g., using an ice bath). Slowly add the this compound solution from the dropping funnel to the reaction mixture with stirring.

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC, or NMR).

  • Quenching: Once the reaction is complete, carefully quench any remaining this compound by slowly adding a suitable quenching agent (e.g., a cold, dilute aqueous solution of sodium bicarbonate).

  • Workup: Perform an aqueous workup to separate the product from the reaction mixture. This typically involves extraction with an organic solvent, followed by washing with brine and drying over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Purification: Purify the crude product using techniques such as column chromatography or distillation.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

An In-depth Technical Guide to Oleoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of oleoyl (B10858665) chloride, a reactive acyl chloride derived from oleic acid. Its utility as a chemical intermediate in various synthetic processes makes it a valuable compound in research and industrial applications, including the synthesis of surfactants and pharmaceutical agents.

Core Physicochemical Data

Oleoyl chloride is the acyl chloride derivative of oleic acid.[1] Its key quantitative properties are summarized below.

PropertyValue
Molecular Formula C₁₈H₃₃ClO[2][3][4][5][6]
Molecular Weight 300.9 g/mol [2] or 300.91 g/mol [3][4][5][6]
IUPAC Name (Z)-octadec-9-enoyl chloride[2]
CAS Number 112-77-6[2][5]
Appearance Colorless to light orange/yellow clear liquid[1][6]
Density 0.91 g/mL at 25 °C[3]
Boiling Point 193 °C at 4 mmHg[3][7]
Refractive Index 1.463 (n20/D)[3]

Synthesis and Reactivity

Synthesis Workflow

The industrial synthesis of this compound typically involves the reaction of oleic acid with a chlorinating agent.[1] This process converts the carboxylic acid functional group into the more reactive acyl chloride. Common chlorinating agents include thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or oxalyl chloride ((COCl)₂).[1] The choice of reagent can affect the reaction's yield and the final product's purity.[1]

Synthesis Oleic_Acid Oleic Acid (C₁₈H₃₄O₂) plus Oleic_Acid->plus Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂) Chlorinating_Agent->plus Oleoyl_Chloride This compound (C₁₈H₃₃ClO) Byproducts Byproducts (e.g., HCl, SO₂) plus->Oleoyl_Chloride Reaction plus->Byproducts

General synthesis pathway for this compound.

Key Experimental Protocols: Handling and Reactions

Due to its reactivity, specific handling procedures are mandatory. This compound is sensitive to moisture and will readily hydrolyze to form oleic acid and hydrochloric acid.[1] Therefore, all experiments and storage should be conducted under anhydrous conditions to maintain its chemical integrity.[1]

Experimental Methodologies for Common Reactions:

  • Hydrolysis:

    • Protocol: Introduce a measured amount of this compound into an aqueous solution.

    • Reaction: The acyl chloride group reacts with water.

    • Products: Oleic acid and hydrochloric acid (HCl).[8]

    • Note: This reaction is often unintentional and highlights the need for dry storage and handling.

  • Esterification:

    • Protocol: React this compound with a desired alcohol, often in the presence of a non-nucleophilic base (e.g., pyridine) to scavenge the HCl byproduct.

    • Reaction: The alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

    • Products: A long-chain oleate (B1233923) ester and HCl.[8]

  • Amidation:

    • Protocol: React this compound with a primary or secondary amine. A base may be used to neutralize the resulting HCl.

    • Reaction: The amine's nitrogen atom attacks the carbonyl carbon.

    • Products: A long-chain N-substituted oleamide (B13806) and HCl.[8]

Reactions Oleoyl_Chloride This compound Oleic_Acid Oleic Acid + HCl Oleoyl_Chloride->Oleic_Acid + H₂O (Hydrolysis) Ester Oleate Ester + HCl Oleoyl_Chloride->Ester + R-OH (Esterification) Amide Oleamide + HCl Oleoyl_Chloride->Amide + R-NH₂ (Amidation) Water Water (H₂O) Alcohol Alcohol (R-OH) Amine Amine (R-NH₂)

Core reactions of this compound.

Applications in Research and Drug Development

This compound's bifunctional nature, with a reactive acyl chloride head and a long hydrophobic alkyl chain, makes it a versatile reagent. It is used to impart hydrophobicity to molecules, which can be crucial for enhancing the solubility of compounds in nonpolar solvents or for creating surfactant-like properties.[8] In pharmaceutical development, it can be used in the synthesis of prodrugs to improve the bioavailability and delivery of therapeutic agents.[7]

References

stability of oleoyl chloride under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability of Oleoyl (B10858665) Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl chloride (CAS No. 112-77-6), the acyl chloride derivative of oleic acid, is a highly valuable reactive intermediate in organic synthesis.[1][2][3] Its molecular structure, featuring a long C18 unsaturated alkyl chain and a highly reactive acyl chloride functional group, makes it a critical building block for introducing lipophilic properties into molecules.[1][4] This property is leveraged in the synthesis of pharmaceuticals to enhance bioavailability, in the production of surfactants and emulsifiers for cosmetics and detergents, and in the creation of various specialty chemicals.[1][3][5] However, the very reactivity that makes this compound so useful also renders it susceptible to degradation under various conditions. A thorough understanding of its stability is therefore paramount for its effective use, storage, and handling to ensure reaction efficiency, product purity, and safety. This guide provides a comprehensive overview of the , supported by experimental considerations and handling protocols.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are fundamental to its handling and stability characteristics.

PropertyValueSource(s)
CAS Number 112-77-6[6][7][8]
Molecular Formula C₁₈H₃₃ClO[1][8][9]
Molecular Weight 300.91 g/mol [1][8][9]
Appearance Colorless to pale yellow/brown oily liquid[1][4][7][10]
Odor Pungent, characteristic[2][10][11]
Boiling Point 193 °C at 4 mmHg; 175-180 °C at 1 kPa (~7.5 mmHg)[6][7][8]
Density ~0.91 g/mL at 25 °C[6][8][12]
Refractive Index n20/D ~1.463[8][12]
Solubility Soluble in common organic solvents (e.g., chloroform, acetone, toluene, THF); Insoluble in water[4][7][8]

Factors Affecting the Stability of this compound

This compound is a robust molecule in anhydrous, non-nucleophilic environments but degrades rapidly in the presence of certain reagents and conditions. Its stability is primarily influenced by moisture, temperature, and the presence of nucleophiles.

Hydrolysis: Sensitivity to Moisture

The most significant factor affecting the stability of this compound is its sensitivity to moisture.[1][8][13][14] The acyl chloride functional group is highly electrophilic and reacts readily and exothermically with water, including atmospheric humidity, in an irreversible hydrolysis reaction.[1][2] This reaction yields oleic acid and corrosive hydrochloric acid gas.[1][2][7]

Degradation Pathway: Hydrolysis

Hydrolysis OC This compound (C₁₈H₃₃ClO) Products Degradation Products OC->Products Hydrolysis H2O Water (H₂O) (from moisture) H2O->Products OA Oleic Acid (C₁₈H₃₄O₂) Products->OA HCl Hydrochloric Acid (HCl) Products->HCl

Caption: Hydrolysis of this compound upon contact with water.

Due to this high reactivity with water, it is critical to handle and store this compound under strictly anhydrous (moisture-free) conditions.[1] This often involves storage under an inert gas atmosphere (e.g., nitrogen or argon) and using tightly sealed containers.[9]

Reactivity with Nucleophiles

This compound's reactivity extends to other nucleophilic compounds, which can be considered a form of chemical instability if they are present as contaminants.

  • Alcohols & Phenols: The reaction with alcohols is vigorous and exothermic, producing the corresponding oleate (B1233923) ester and hydrogen chloride gas.[7][15][16][17] This is a primary synthetic application but also a potential degradation pathway.[1][5]

  • Amines: this compound reacts violently with amines to form N-substituted oleamides and the corresponding ammonium (B1175870) chloride salt.[1][7][18] Any hydrogen chloride generated immediately reacts with excess amine.[18]

General Nucleophilic Acyl Substitution

Nucleophilic_Attack OC This compound R-COCl Product Substituted Product (Ester, Amide) OC->Product + Nucleophile NuH Nucleophile (e.g., R'-OH, R'-NH₂) NuH->Product HCl Hydrogen Chloride (HCl) Product->HCl +

Caption: General reaction of this compound with nucleophiles.

Thermal Stability

While stable under recommended storage conditions (refrigerated), this compound can decompose at elevated temperatures.[6] It can be purified by vacuum distillation, with boiling points reported at 193 °C at 4 mmHg and 180-185 °C at 1-2 mmHg, which indicates that it can withstand high temperatures for short periods, especially under reduced pressure.[8][19] However, prolonged heating at high temperatures should be avoided to prevent potential side reactions, such as those involving the double bond, or general decomposition.[20] Under fire conditions, it may decompose to emit toxic fumes, including hydrogen chloride and oxides of carbon.[6][10]

Incompatible Materials

To maintain its integrity, this compound should be stored away from incompatible materials.

Incompatible MaterialResult of ContactSource(s)
Water / Moisture Rapid hydrolysis to oleic acid and HCl.[1][2][14][21]
Alcohols / Amines Vigorous/violent reaction to form esters/amides.[1][7][15][18]
Strong Acids / Alkalis Incompatible; can catalyze decomposition.[6]
Strong Oxidizing Agents Incompatible; potential for hazardous reactions.[6][9]
Strong Reducing Agents Incompatible.[6]

Recommended Storage and Handling

Proper storage and handling are essential to preserve the quality and reactivity of this compound.

  • Storage Temperature: Recommended storage is at refrigerated temperatures (4°C) or frozen (-20°C) for long-term stability.[4][6][8]

  • Atmosphere: Store under an inert gas like argon or nitrogen to prevent contact with atmospheric moisture.[9]

  • Containers: Use tightly sealed, corrosion-resistant containers.[7][9][21] Polyethylene-lined drums are used for bulk packaging.[7]

  • Handling: All handling should be performed in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[9][22] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][21][22]

Experimental Protocol: Isothermal Stability Assessment by HPLC

No standardized stability protocol for this compound was found in the literature. However, a general methodology can be established to quantify its degradation over time, primarily focusing on hydrolysis. This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the decrease in this compound concentration and the increase of its primary hydrolytic degradant, oleic acid.

Objective: To determine the degradation rate of this compound in a selected organic solvent at a constant temperature and controlled humidity level.

Materials and Apparatus:

  • This compound (≥89% purity)

  • Oleic acid analytical standard

  • Anhydrous acetonitrile (B52724) (or other suitable, dry solvent)

  • HPLC system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature and humidity-controlled stability chamber

  • Autosampler vials with inert caps (B75204)

Experimental Workflow Diagram

Workflow prep 1. Sample Preparation - Prepare stock solution of this compound in anhydrous solvent. aliquot 2. Aliquoting - Dispense solution into multiple vials for different time points (T₀, T₁, T₂, etc.). prep->aliquot expose 3. Exposure - Place vials in stability chamber at specified Temperature and Humidity. aliquot->expose sample 4. Time Point Sampling - At each time point, remove a vial for immediate analysis. expose->sample analyze 5. HPLC Analysis - Quantify concentrations of This compound and Oleic Acid. sample->analyze data 6. Data Analysis - Plot concentration vs. time. - Calculate degradation rate / half-life. analyze->data

Caption: Workflow for assessing the stability of this compound.

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of oleic acid standard in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).

    • In a dry environment (e.g., glove box), accurately weigh and dissolve this compound in anhydrous acetonitrile to a known concentration (e.g., 1 mg/mL). This is the primary test solution.

  • Stability Study Setup:

    • Aliquot the this compound test solution into multiple HPLC vials, ensuring a consistent volume in each.

    • Analyze one vial immediately to establish the initial concentration (T₀).

    • Place the remaining vials, with caps slightly loosened to allow atmospheric exposure if desired, into a stability chamber set to the desired conditions (e.g., 25°C / 60% Relative Humidity).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial from the chamber.

    • Immediately cap the vial tightly and perform HPLC analysis.

    • The HPLC method must be capable of separating this compound from oleic acid. A reverse-phase C18 column is often suitable. Detection can be performed at a low UV wavelength (e.g., 205-215 nm).

  • Data Analysis:

    • Using the calibration curve from the oleic acid standard, quantify the amount of oleic acid formed at each time point.

    • Quantify the remaining this compound relative to the T₀ sample.

    • Plot the concentration of this compound versus time. From this plot, determine the degradation kinetics (e.g., zero-order, first-order) and calculate the rate constant and half-life of this compound under the tested conditions.

Analytical Methods for Stability Monitoring

Several analytical techniques can be employed to assess the purity and degradation of this compound.

  • Gas Chromatography (GC): A purity of >80.0% (GC) is specified by some suppliers, indicating GC is a primary method for assessing purity and potentially monitoring for volatile degradation products.[9]

  • Infrared (IR) Spectroscopy: This technique can be used to confirm the conversion of oleic acid to this compound by observing the disappearance of the broad carboxyl (-OH) band of the acid and the appearance of the characteristic acyl chloride carbonyl (C=O) stretch.[19] It can also detect the reappearance of the carboxyl group upon hydrolysis.

  • High-Performance Liquid Chromatography (HPLC): As detailed in the protocol above, HPLC is a powerful tool for separating and quantifying the parent compound from its non-volatile degradation products like oleic acid.[23]

  • Titration: The formation of hydrochloric acid during hydrolysis can be monitored by titration with a standardized base. This provides a measure of the extent of degradation.

Conclusion

This compound is a highly reactive and versatile chemical intermediate. Its stability is fundamentally limited by its sensitivity to moisture, which leads to rapid hydrolysis. It also reacts readily with other nucleophiles such as alcohols and amines. Consequently, maintaining the integrity of this compound requires strict adherence to anhydrous storage and handling conditions, typically under an inert atmosphere and at reduced temperatures. By understanding these stability characteristics and implementing appropriate protocols, researchers and drug development professionals can effectively utilize this important synthetic building block while ensuring the quality and success of their chemical transformations.

References

Methodological & Application

Application Notes and Protocols for Oleoyl Chloride Functionalization of Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in tailoring their properties for a wide range of biomedical applications, including drug delivery, bio-imaging, and diagnostics. Oleoyl (B10858665) chloride, the acyl chloride derivative of oleic acid, serves as a reactive precursor for the covalent attachment of a long oleoyl aliphatic chain onto the surface of nanoparticles. This process is particularly effective for nanoparticles that have been pre-functionalized with primary amine groups (-NH₂). The reaction between the amine-functionalized nanoparticle surface and oleoyl chloride results in the formation of a stable amide bond, rendering the nanoparticle surface hydrophobic. This alteration in surface chemistry can significantly enhance the nanoparticle's ability to encapsulate lipophilic drugs, improve its circulation time in the bloodstream, and facilitate its interaction with cell membranes for targeted drug delivery.

This document provides a comprehensive protocol for the this compound functionalization of amine-functionalized nanoparticles. It includes detailed experimental procedures, data presentation in tabular format for key characterization techniques, and visual diagrams to illustrate the experimental workflow and the cellular uptake mechanism of the resulting lipid-coated nanoparticles.

Data Presentation

Successful functionalization of nanoparticles with this compound can be confirmed through various analytical techniques. Below is a summary of expected characterization data.

Table 1: Fourier-Transform Infrared (FTIR) Spectroscopy Data
Functional GroupCharacteristic Wavenumber (cm⁻¹)Expected Observation after Functionalization
N-H stretch (primary amine)3300-3500Decrease in intensity or disappearance.
C=O stretch (amide I)1630-1690Appearance of a new, strong absorption band.[1][2]
N-H bend (amide II)1520-1580Appearance of a new absorption band.[1][2]
C-H stretch (aliphatic)2850-2960Significant increase in intensity due to the long oleoyl chain.[1][3]
O-H stretch (carboxylic acid from hydrolysis)2500-3300 (broad)May appear if this compound hydrolyzes.
Table 2: Thermogravimetric Analysis (TGA) Data
Nanoparticle TypeDecomposition Temperature Range (°C)Expected Weight Loss (%)
Amine-functionalized Nanoparticles150-6005-15% (due to amine functional groups)
Oleoyl-functionalized Nanoparticles200-50020-60% (significant loss due to the oleoyl chains).[4][5][6]
Free Oleic Acid200-400~100%

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for the this compound functionalization of amine-functionalized nanoparticles.

Materials
  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, gold nanoparticles)

  • This compound (≥98%)

  • Anhydrous solvent (e.g., chloroform, dichloromethane, or toluene)

  • Triethylamine (B128534) (TEA) or another suitable non-nucleophilic base

  • Inert gas (e.g., Argon or Nitrogen)

  • Anhydrous ethanol (B145695) for washing

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Septa

  • Centrifuge and centrifuge tubes

  • Schlenk line or glovebox (recommended for maintaining anhydrous conditions)

Protocol for this compound Functionalization
  • Preparation of Nanoparticle Suspension:

    • Disperse a known amount of amine-functionalized nanoparticles in an anhydrous solvent within a round-bottom flask equipped with a magnetic stir bar. The concentration of nanoparticles will depend on the specific material and should be optimized.

    • Sonicate the suspension for 15-30 minutes to ensure a homogeneous dispersion.

  • Setting up the Reaction:

    • Seal the flask with a septum and purge with an inert gas for at least 15 minutes to remove air and moisture. Maintain the reaction under a positive pressure of inert gas throughout the process.

    • Cool the flask to 0°C in an ice bath.

  • Addition of Reagents:

    • In a separate vial, prepare a solution of this compound in the same anhydrous solvent. The molar ratio of this compound to the estimated surface amine groups should be in excess (e.g., 5-10 fold excess) to ensure complete reaction.

    • Add triethylamine to the nanoparticle suspension. The molar amount of triethylamine should be at least stoichiometric to the this compound to act as a scavenger for the HCl byproduct.

    • Slowly add the this compound solution to the stirred nanoparticle suspension dropwise using a syringe. A vigorous reaction may occur.

  • Reaction:

    • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 12-24 hours.

  • Purification of Functionalized Nanoparticles:

    • After the reaction, quench any unreacted this compound by adding a small amount of anhydrous ethanol.

    • Isolate the functionalized nanoparticles by centrifugation at a speed sufficient to pellet the particles.

    • Discard the supernatant containing excess reagents and byproducts.

    • Wash the nanoparticle pellet by re-dispersing in anhydrous ethanol and centrifuging again. Repeat this washing step at least three times to ensure the removal of all impurities.

  • Drying and Storage:

    • After the final wash, dry the oleoyl-functionalized nanoparticles under vacuum or in a desiccator.

    • Store the dried nanoparticles in a tightly sealed container under an inert atmosphere to prevent oxidation.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product start Start with Amine- Functionalized Nanoparticles disperse Disperse in Anhydrous Solvent start->disperse sonicate Sonicate for Homogeneous Dispersion disperse->sonicate setup Setup Reaction under Inert Atmosphere at 0°C sonicate->setup add_tea Add Triethylamine setup->add_tea add_oc Add this compound (dropwise) add_tea->add_oc react Stir at Room Temperature (12-24h) add_oc->react quench Quench with Ethanol react->quench centrifuge1 Centrifuge to Pellet Nanoparticles quench->centrifuge1 wash Wash with Ethanol (repeat 3x) centrifuge1->wash centrifuge2 Centrifuge wash->centrifuge2 dry Dry under Vacuum centrifuge2->dry store Store under Inert Atmosphere dry->store end Oleoyl-Functionalized Nanoparticles store->end

Caption: Experimental workflow for this compound functionalization.

Cellular Uptake of Oleoyl-Functionalized Nanoparticles

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_uptake Uptake Mechanisms cluster_intracellular Intracellular Trafficking np Oleoyl-Functionalized Nanoparticle (Lipid-Coated) membrane Cell Membrane (Lipid Bilayer) np->membrane 1. Targeting & Adhesion endocytosis Endocytosis (Clathrin/Caveolae-mediated) membrane->endocytosis 2a. Internalization fusion Direct Membrane Fusion or Lipid Exchange membrane->fusion 2b. Lipid Mixing endosome Early Endosome endocytosis->endosome cytosol Cytosol (Drug Release) fusion->cytosol Direct Delivery lysosome Lysosome (Degradation) endosome->lysosome Degradation Pathway escape Endosomal Escape endosome->escape Escape Pathway escape->cytosol

Caption: Cellular uptake mechanisms for lipid-coated nanoparticles.

References

Application Notes and Protocols: Acylation of Biopolymers with Oleoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of oleoyl (B10858665) chloride for the acylation of various biopolymers, including chitosan (B1678972), starch, and cellulose (B213188). This chemical modification enhances the hydrophobicity of these natural polymers, opening up new applications in drug delivery, gene therapy, and biomaterials science. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are included to facilitate the adoption of these techniques in the laboratory.

Introduction to Oleoyl Acylation of Biopolymers

Acylation with oleoyl chloride, the acyl chloride derivative of oleic acid, is a chemical modification technique used to introduce long, unsaturated fatty acid chains onto the backbone of biopolymers. This process fundamentally alters the physicochemical properties of the biopolymers, most notably increasing their hydrophobicity. The introduction of the oleoyl group can lead to improvements in:

  • Solubility in organic solvents.

  • Film-forming properties with enhanced mechanical strength.

  • Self-assembly into nanoparticles for drug and gene delivery.

  • Biocompatibility and interaction with cell membranes.

This modification is particularly relevant for drug development, as it allows for the encapsulation and targeted delivery of hydrophobic therapeutic agents.

Data Presentation: Physicochemical Properties of Oleoyl-Acylated Biopolymers

The following tables summarize key quantitative data obtained from the acylation of various biopolymers with this compound and other similar long-chain acyl chlorides.

Table 1: Degree of Substitution (DS) of Acylated Biopolymers

BiopolymerAcylating AgentReaction ConditionsDegree of Substitution (DS)Reference
ChitosanLauroyl ChlorideMethanol (B129727)/Pyridine (B92270), low temperature0.03 - 0.35[1]
CelluloseOleic AcidMechanochemical-assisted, TsCl/Pyup to 2.28[2][3]
StarchOctanoyl/Lauroyl ChlorideSolvent-free, formic acid pretreatment~1.2N/A
Cellulose DiacetateStearoyl ChloridePyridine solution2.79 (total DS)N/A

Table 2: Mechanical Properties of Acylated Biopolymer Films

Biopolymer FilmAcylating AgentTensile Strength (MPa)Elongation at Break (%)Reference
Cellulose Oleate (low DS)Oleic Acid11.09 ± 0.65N/A[3]
Cellulose LaurateLauroyl Chloride~5-15~40-85
Starch-based bioplasticN/A (unmodified)2.80N/A[4]

Table 3: Surface Wettability of Acylated Biopolymer Films

Biopolymer FilmAcylating AgentWater Contact Angle (°)Reference
Chitosan (unmodified)N/A~70-96[5][6]
Cellulose OleateOleic AcidIncreased with DS[4]
Cellulose StearateStearoyl Chloride104.01 ± 4.04[7]

Experimental Protocols

General Considerations
  • Safety Precautions: this compound is corrosive and reacts with moisture. All manipulations should be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Anhydrous Conditions: Reactions involving acyl chlorides require anhydrous solvents to prevent hydrolysis of the reagent.

  • Characterization: The degree of substitution is a critical parameter and can be determined by techniques such as NMR spectroscopy and titration.[8][9]

Protocol 1: Acylation of Chitosan with this compound

This protocol is adapted from methods for the N-acylation of chitosan with fatty acid chlorides.[1][10]

Materials:

  • Chitosan (low molecular weight, ~85% degree of deacetylation)

  • This compound

  • Methanol (anhydrous)

  • Pyridine (anhydrous)

  • 1% Acetic acid solution

  • Dialysis tubing (MWCO 12-14 kDa)

  • Deionized water

Procedure:

  • Dissolution of Chitosan: Dissolve 1 g of chitosan in 100 mL of 1% acetic acid solution with stirring until a clear solution is obtained.

  • Precipitation and Washing: Precipitate the chitosan by the dropwise addition of 1 M NaOH until the pH reaches ~9-10. Filter the precipitate and wash thoroughly with deionized water until the washings are neutral. Then, wash with methanol and dry under vacuum.

  • Reaction Setup: Suspend 0.5 g of the purified chitosan in 25 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Addition of Pyridine: Add 5 mL of anhydrous pyridine to the suspension and stir for 30 minutes at room temperature under a nitrogen atmosphere.

  • Acylation Reaction: Cool the mixture in an ice bath. Slowly add a solution of this compound (e.g., a 1:1 molar ratio relative to the amine groups of chitosan) in 5 mL of anhydrous methanol dropwise to the chitosan suspension with vigorous stirring.

  • Reaction Progression: Allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere.

  • Purification:

    • Precipitate the product by pouring the reaction mixture into 200 mL of cold acetone (B3395972).

    • Filter the precipitate and wash sequentially with acetone, ethanol (B145695), and diethyl ether to remove unreacted reagents and by-products.

    • Dissolve the product in a minimal amount of 1% acetic acid and dialyze against deionized water for 3 days, changing the water frequently.

  • Lyophilization: Freeze-dry the dialyzed solution to obtain the oleoyl-chitosan product as a fluffy solid.

  • Characterization: Determine the degree of substitution (DS) using ¹H NMR spectroscopy by comparing the integral of the olefinic protons of the oleoyl group to the integral of the anomeric proton of the chitosan backbone.[11][12][13]

Protocol 2: Acylation of Starch with this compound (General Method)

This protocol provides a general framework for the esterification of starch with fatty acid chlorides in the absence of an organic solvent, which is a greener approach.[14]

Materials:

  • Native starch (e.g., corn, potato)

  • Formic acid (anhydrous)

  • This compound

  • Nitrogen gas supply

  • 2N Sodium hydroxide (B78521) solution (for trapping HCl)

Procedure:

  • Starch Pretreatment (Formylation):

    • Place 5 g of dried native starch in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet. The outlet should be connected to a trap containing 2N NaOH to neutralize the HCl gas produced.

    • Under a gentle stream of nitrogen, add an excess of anhydrous formic acid (e.g., 20 mL) to the starch and stir at room temperature for 10-15 minutes.

  • Reaction Temperature: Heat the reaction mixture to the desired temperature (e.g., 60-90 °C).

  • Acylation Reaction:

    • Slowly add the desired amount of this compound (e.g., molar ratio of 3:1 to 12:1 relative to the anhydroglucose (B10753087) units of starch) dropwise to the reaction mixture over 10-15 minutes.

    • Continue the reaction at the set temperature with vigorous stirring for a specified time (e.g., 30-120 minutes).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add 100 mL of ethanol to precipitate the product.

    • Filter the starch ester and wash thoroughly with ethanol to remove unreacted this compound and formic acid.

    • Dry the product in a vacuum oven at 50 °C.

  • Characterization: Determine the degree of substitution (DS) by titration.[3][15] This involves saponifying a known amount of the oleoyl-starch with a standardized NaOH solution and then back-titrating the excess NaOH with a standard HCl solution.

Protocol 3: Acylation of Cellulose with Oleic Acid (Mechanochemical-assisted)

This protocol is based on a sustainable, solvent-reduced method for cellulose esterification.[2][3]

Materials:

  • Microcrystalline cellulose (MCC)

  • Oleic acid

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Acetone

  • Ethanol

Procedure:

  • Activation of Cellulose:

    • Dry the microcrystalline cellulose in a vacuum oven at 105 °C overnight.

    • In a planetary ball mill, combine the dried cellulose, oleic acid, TsCl, and a small amount of pyridine. The molar ratio of anhydroglucose units:oleic acid:TsCl:pyridine can be optimized (e.g., 1:3:3:0.5).

  • Mechanochemical Reaction:

    • Mill the mixture at a high speed (e.g., 400 rpm) for a specified duration (e.g., 1-3 hours).

  • Purification:

    • Transfer the milled product to a Soxhlet extractor.

    • Extract with acetone for 24 hours to remove unreacted oleic acid and other small molecules.

    • Wash the product with ethanol and dry in a vacuum oven at 60 °C.

  • Characterization:

    • Determine the degree of substitution (DS) using ¹³C solid-state NMR spectroscopy.[16]

    • Prepare films by dissolving the oleoyl-cellulose in a suitable solvent (e.g., chloroform) and casting onto a glass plate.

    • Measure the tensile strength of the films using a universal testing machine.[10][17][18][19]

    • Determine the water contact angle of the films to assess their hydrophobicity.

Visualization of Workflows and Pathways

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of oleoyl-acylated biopolymers.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Biopolymer Biopolymer (Chitosan, Starch, Cellulose) Reaction Acylation Reaction Biopolymer->Reaction OleoylChloride This compound OleoylChloride->Reaction Precipitation Precipitation/ Extraction Reaction->Precipitation Washing Washing Precipitation->Washing Drying Drying Washing->Drying DS_Analysis Degree of Substitution (NMR, Titration) Drying->DS_Analysis Structural_Analysis Structural Analysis (FTIR) Drying->Structural_Analysis Thermal_Analysis Thermal Properties (TGA, DSC) Drying->Thermal_Analysis Mechanical_Analysis Mechanical Properties (Tensile Strength) Drying->Mechanical_Analysis Surface_Analysis Surface Properties (Contact Angle) Drying->Surface_Analysis

Caption: General workflow for the synthesis and characterization of oleoyl-acylated biopolymers.

Cellular Uptake and Potential Signaling of Oleoyl-Chitosan Nanoparticles

Oleoyl-chitosan can self-assemble into nanoparticles that are promising for drug and gene delivery. The following diagram illustrates the proposed mechanisms of cellular uptake and potential downstream signaling pathways that may be influenced. It is important to note that while the uptake mechanisms are studied, the specific signaling pathways directly modulated by the oleoyl moiety require further investigation. The depicted signaling is based on the known immunomodulatory effects of chitosan.[20][21][22]

cellular_pathway cluster_cell Cell NP Oleoyl-Chitosan Nanoparticle Endocytosis Endocytosis (Clathrin-mediated, Macropinocytosis) NP->Endocytosis Cellular Uptake Membrane Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Escape Endosomal Escape Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm Signaling Activation of Innate Immune Signaling (e.g., cGAS-STING pathway) Cytoplasm->Signaling Response Cellular Response (Cytokine Production) Signaling->Response

Caption: Cellular uptake and potential signaling pathways of oleoyl-chitosan nanoparticles.

Conclusion

The acylation of biopolymers with this compound is a versatile and effective strategy for modifying their physicochemical properties. This enhancement in hydrophobicity and functionality makes oleoyl-acylated biopolymers highly attractive for a range of applications, particularly in the development of advanced drug and gene delivery systems. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize these modifications for their specific research needs. Further investigation into the precise interactions of these modified biopolymers with cellular signaling pathways will undoubtedly unlock their full therapeutic potential.

References

Application Notes and Protocols: Oleoyl Chloride in Lipid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Oleoyl (B10858665) chloride is a highly reactive acyl chloride derived from oleic acid, a monounsaturated omega-9 fatty acid. Its reactivity makes it an essential reagent for the synthesis of a diverse range of oleoyl-containing lipids, which are crucial in various biological processes and have applications in drug delivery, materials science, and as surfactants.[1] This document provides detailed experimental protocols for the synthesis of oleoyl chloride and its subsequent use in the preparation of various lipid classes, including sterol esters, triglycerides, and phospholipids. It also outlines safety precautions, purification methods, and characterization techniques.

Safety and Handling of this compound

This compound is corrosive and reacts with moisture, causing severe skin burns and eye damage.[2] It is essential to handle this reagent with appropriate safety measures.

Personal Protective Equipment (PPE):

  • Gloves: Impervious, chemically resistant gloves.

  • Eye Protection: Safety goggles and a face shield are required.

  • Clothing: A lab coat and other protective clothing to prevent skin contact.

  • Respiratory Protection: Work in a well-ventilated fume hood. For situations with potential for aerosol generation, a respirator may be necessary.[1][2]

Handling and Storage:

  • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

  • Store in a tightly sealed, corrosive-resistant container in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[3] Recommended storage temperature is 4°C.[3]

  • Use corrosive-resistant equipment for handling and reactions.[2]

Spill and Emergency Procedures:

  • Spills: Neutralize spills with sodium bicarbonate, soda ash, or lime before absorbing with an inert material.[4] Do not use water to clean up spills, as it will react violently.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][4]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Synthesis of this compound from Oleic Acid

This compound is typically prepared by reacting oleic acid with a chlorinating agent. Several methods are available, each with its own advantages and disadvantages.

Comparison of Synthesis Methods
MethodChlorinating AgentCatalystTypical YieldPurityAdvantagesDisadvantages
Thionyl Chloride Thionyl Chloride (SOCl₂)None97-99% (crude)GoodHigh yield, gaseous byproducts are easily removed.[5]Thionyl chloride is toxic and corrosive.[1]
Oxalyl Chloride Oxalyl Chloride ((COCl)₂)None~86%HighMild reaction conditions, volatile byproducts.[5]More expensive than other reagents.
Triphosgene (B27547) Triphosgene (BTC)DMFHighHighSafer to handle than phosgene (B1210022) gas, mild reaction conditions.[6]Requires a catalyst.
Phosphorus Trichloride Phosphorus Trichloride (PCl₃)None~60%ModerateEconomical.[5]Generates phosphorous acid as a byproduct, which can be difficult to remove.[1][7]
Experimental Protocol: Synthesis using Thionyl Chloride

This protocol is adapted from a procedure for aliphatic acid chlorides and is suitable for producing this compound that is largely free of unchanged acid.[5]

Materials:

  • Oleic acid (high purity)

  • Thionyl chloride (SOCl₂)

  • Apparatus with a dropping funnel and a reflux condenser protected by a drying tube.[5]

Procedure:

  • Set up the reaction apparatus in a fume hood. Ensure all glassware is thoroughly dried.

  • Place 70 g (0.25 mole) of oleic acid into the dropping funnel.[5]

  • Add an excess of thionyl chloride to the reaction flask and bring it to a gentle reflux.

  • Add the oleic acid dropwise from the funnel into the refluxing thionyl chloride over a period of approximately 35 minutes.[5]

  • After the addition is complete, continue to reflux for an additional 30 minutes to ensure the reaction goes to completion.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The residue is crude this compound (typically 72–74 g, 97–99% yield), which can be used for most applications without further purification.[5] For higher purity, it can be distilled under high vacuum (b.p. 99–109°C at 25 µ).[5]

Application: Synthesis of Oleoyl-Containing Lipids

Synthesis of 4,4-Dimethylsterol Oleates

This protocol describes the esterification of 4,4-dimethylsterols with this compound to produce sterol esters.[8]

Materials:

Procedure:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve the 4,4-dimethylsterols in the anhydrous solvent.

  • Add pyridine to the solution. Pyridine acts as a base to neutralize the HCl byproduct.

  • Slowly add this compound to the stirred solution. A molar ratio of 1.1:1 (this compound to sterols) is recommended.[8]

  • Maintain the reaction temperature at 40°C (313 K) and stir for 60 minutes.[8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a small amount of water or a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute HCl (to remove pyridine), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data:

Parameter Value Reference
Molar Ratio (this compound:Sterol) 1.1:1 [8]
Temperature 313 K (40°C) [8]
Reaction Time 60 min [8]

| Maximum Conversion | 99.27% |[8] |

Synthesis of 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphocholine (A Lysophospholipid)

This protocol is a general method for the regioselective acylation of glycerophosphoryl choline (B1196258) (GPC) to form a lysophospholipid.[9]

Materials:

Procedure:

  • Suspend GPC in 2-propanol.

  • Add dibutyltin oxide to the suspension to form an activated tin ketal intermediate.

  • Add triethylamine to the mixture.

  • Slowly add a stoichiometric amount of this compound to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes.[9]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, evaporate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the 1-oleoyl lysophospholipid.[9]

Synthesis of Triolein (B1671897) (A Triglyceride)

This is a generalized protocol for the acylation of glycerol (B35011) with this compound to form a triacylglycerol (triglyceride).

Materials:

  • Glycerol

  • This compound

  • Pyridine (anhydrous)

  • Anhydrous, non-protic solvent (e.g., chloroform (B151607) or dichloromethane)

Procedure:

  • In a flame-dried, multi-necked flask under an inert atmosphere, dissolve glycerol in a minimal amount of anhydrous pyridine.

  • Dilute the mixture with the anhydrous solvent.

  • Cool the reaction mixture in an ice bath (0°C).

  • Slowly add at least 3 molar equivalents of this compound to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC to confirm the consumption of mono- and di-acylated intermediates.

  • Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove pyridine), water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude triolein by column chromatography on silica gel.

Purification and Characterization

Purification:

  • Column Chromatography: The most common method for purifying synthesized lipids, typically using silica gel as the stationary phase and a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate).[9]

  • Low-Temperature Crystallization: This technique can be used to purify fatty acids and their derivatives by dissolving them in a suitable solvent (like acetonitrile) and cooling to induce crystallization of the pure compound.[10]

  • Distillation: For volatile compounds like this compound itself, vacuum distillation is an effective purification method.[5]

Characterization:

  • Infrared (IR) Spectroscopy: Used to confirm the presence of key functional groups. For example, the formation of an ester is confirmed by the appearance of a strong carbonyl (C=O) absorption peak around 1735-1750 cm⁻¹.[11] The disappearance of the broad -OH band from the starting alcohol is also indicative of a complete reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. ¹H NMR and ¹³C NMR can confirm the structure of the final lipid product and verify the position of the oleoyl chain.[8][11]

  • Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized lipid and to confirm its identity.[8]

Diagrams and Workflows

Experimental Workflow for Lipid Synthesis

G cluster_0 This compound Synthesis cluster_1 Lipid Synthesis oleic_acid Oleic Acid reaction_synthesis Reaction oleic_acid->reaction_synthesis chlorinating_agent Chlorinating Agent (e.g., SOCl₂) chlorinating_agent->reaction_synthesis crude_oleoyl_chloride Crude this compound reaction_synthesis->crude_oleoyl_chloride purification_oc Purification (Vacuum Distillation) crude_oleoyl_chloride->purification_oc pure_oleoyl_chloride Pure this compound purification_oc->pure_oleoyl_chloride reaction_acylation Acylation Reaction pure_oleoyl_chloride->reaction_acylation lipid_backbone Lipid Backbone (Glycerol, Lysophospholipid, Sterol) lipid_backbone->reaction_acylation crude_lipid Crude Lipid Product reaction_acylation->crude_lipid purification_lipid Purification (Column Chromatography) crude_lipid->purification_lipid pure_lipid Pure Lipid Product purification_lipid->pure_lipid characterization Characterization (NMR, MS, IR) pure_lipid->characterization G G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol (DAG) PA->DAG PAP (Lipin) CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDS TAG Triacylglycerol (TAG) (Storage) DAG->TAG DGAT PC_PE Phosphatidylcholine (PC) Phosphatidylethanolamine (PE) (Membranes) DAG->PC_PE CPT/EPT PI Phosphatidylinositol (Signaling) CDP_DAG->PI PIS acyl_coa1 Acyl-CoA acyl_coa1->LPA acyl_coa2 Acyl-CoA acyl_coa2->PA acyl_coa3 Acyl-CoA acyl_coa3->TAG CTP CTP CTP->CDP_DAG

References

Application Notes and Protocols: Reaction of Oleoyl Chloride with Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl (B10858665) chloride, the acyl chloride derivative of oleic acid, is a highly reactive and versatile reagent in organic synthesis. Its electrophilic acyl group readily undergoes nucleophilic acyl substitution with alcohols to form oleoyl esters. These esters have diverse applications, serving as key components in the formulation of surfactants, lubricants, emollients in cosmetics, and as valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This document provides detailed application notes and experimental protocols for the reaction of oleoyl chloride with a range of alcohols, from simple short-chain alcohols to more complex polyols and sterols.

General Reaction Mechanism

The reaction of this compound with an alcohol proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of the chloride ion, which is subsequently neutralized by a base, typically a tertiary amine like pyridine (B92270) or triethylamine, to drive the reaction to completion. The reaction is generally exothermic and is conducted under anhydrous conditions to prevent hydrolysis of the highly reactive this compound.

Key Reaction Parameters

Several factors influence the efficiency and outcome of the esterification reaction between this compound and alcohols. Careful control of these parameters is crucial for achieving high yields and purity of the desired oleoyl ester.

  • Molar Ratio of Reactants: The stoichiometry of this compound to the alcohol is a critical parameter. While a 1:1 molar ratio is the theoretical minimum, an excess of either the alcohol or this compound may be used to drive the reaction to completion, depending on the reactivity and cost of the starting materials. For instance, in the synthesis of 4,4-dimethylsterol oleates, a slight excess of this compound (1.1:1 molar ratio to the sterol) resulted in a high conversion of 99.27%.[1]

  • Role of Base: A non-nucleophilic organic base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[2] The removal of HCl prevents side reactions and drives the equilibrium towards the formation of the ester. The amount of base used is typically stoichiometric to the this compound.

  • Solvent: The choice of solvent is dictated by the solubility of the reactants and the reaction temperature. Anhydrous, non-protic solvents like dichloromethane (B109758) (DCM), chloroform, or toluene (B28343) are commonly used to prevent the hydrolysis of this compound.[2]

  • Temperature and Reaction Time: The reaction of this compound with alcohols is often vigorous and can proceed at room temperature.[3][4] However, in some cases, gentle heating may be required to ensure complete reaction, especially with less reactive or sterically hindered alcohols. Reaction times can vary from minutes to several hours, and progress is typically monitored by techniques such as Thin Layer Chromatography (TLC). For the synthesis of 4,4-dimethylsterol oleates, a reaction time of 60 minutes at 313 K (40°C) was found to be optimal.

Data Presentation: Reaction Conditions for Oleoyl Ester Synthesis

The following tables summarize quantitative data for the synthesis of various oleoyl esters from this compound and different alcohols, providing a comparative overview of reaction conditions and outcomes.

ProductAlcoholMolar Ratio (this compound:Alcohol)BaseSolventTemperature (°C)Time (h)Yield/ConversionReference
Methyl Oleate (B1233923)Methanol (B129727)1:1.2PyridineDichloromethane252>95%Generic Protocol
Ethyl OleateEthanol1:1.2TriethylamineToluene252>95%Generic Protocol
1,2-Dioleoyl-sn-glycerolsn-3-Benzyl-glycerol2.2:1PyridineDichloromethane0 to 2512High (qualitative)[1]
4,4-Dimethylsterol Oleates4,4-Dimethylsterols1.1:1PyridineNot Specified40199.27% Conversion[1]
Chlorogenic Acid OleateChlorogenic Acid1.5:1TriethylamineN,N-Dimethylformamide250.3376.62% Conversion[5]

Experimental Protocols

Protocol 1: Synthesis of Methyl Oleate

This protocol describes the synthesis of methyl oleate from this compound and methanol.

Materials:

  • This compound

  • Anhydrous methanol

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.

  • In a separate flask, prepare a solution of anhydrous methanol (1.2 equivalents) and anhydrous pyridine (1.2 equivalents) in anhydrous DCM.

  • Cool the this compound solution to 0°C using an ice bath.

  • Add the methanol/pyridine solution dropwise to the stirred this compound solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours.

  • Monitor the reaction progress by TLC until the this compound is consumed.

  • Quench the reaction by slowly adding distilled water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude methyl oleate.

  • The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Synthesis of 1,2-Dioleoyl-sn-glycerol

This protocol details the synthesis of a diacylglycerol, 1,2-Dioleoyl-sn-glycerol, using a protected glycerol (B35011) backbone.[1]

Materials:

  • sn-3-Benzyl-glycerol

  • This compound

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • Ethyl acetate (B1210297)

  • Silica gel for column chromatography

  • Hexane

  • Celite

Procedure:

Step 1: Esterification

  • Dissolve sn-3-Benzyl-glycerol (1 equivalent) in anhydrous DCM and anhydrous pyridine (2.2 equivalents) in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Add this compound (2.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield crude 1,2-Dioleoyl-3-benzyl-sn-glycerol.

Step 2: Deprotection (Debenzylation)

  • Dissolve the crude product from Step 1 in ethyl acetate.

  • Add 10% Pd/C catalyst to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere.

  • Stir the reaction vigorously at room temperature for 4-6 hours, monitoring by TLC.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

Step 3: Purification

  • Purify the crude 1,2-Dioleoyl-sn-glycerol using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to isolate the pure product.

Visualization of Reaction Workflow and Biological Context

Reaction Workflow

The general workflow for the synthesis of oleoyl esters from this compound and an alcohol is depicted below.

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product & Purification Oleoyl_Chloride This compound Mixing Mixing and Reaction (Controlled Temperature) Oleoyl_Chloride->Mixing Alcohol Alcohol (R-OH) Alcohol->Mixing Base Base (e.g., Pyridine) Base->Mixing Solvent Anhydrous Solvent (e.g., DCM) Solvent->Mixing Quenching Quenching (e.g., with Water) Mixing->Quenching Reaction Completion Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying and Concentration Extraction->Drying Crude_Product Crude Oleoyl Ester Drying->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Final_Product Pure Oleoyl Ester Purification->Final_Product

Caption: General workflow for oleoyl ester synthesis.

Biological Signaling Context of Oleate

Oleate, the conjugate base of oleic acid, and its derivatives are not merely structural components of lipids but also play significant roles in cellular signaling. For instance, oleate can modulate cardiovascular health by influencing insulin (B600854) resistance and inflammatory responses.

G cluster_cellular_response Cellular Response Palmitate Palmitate Insulin_Resistance Cardiovascular Insulin Resistance Palmitate->Insulin_Resistance TNFa TNF-α TNFa->Insulin_Resistance Endothelial_Dysfunction Endothelial Dysfunction (e.g., increased ICAM-1) TNFa->Endothelial_Dysfunction Oleate Oleate Oleate->Insulin_Resistance Protective Effect Oleate->Endothelial_Dysfunction Improves Function

Caption: Protective role of oleate in cardiovascular signaling.

References

Application Notes and Protocols for the Synthesis of Oleamide from Oleoyl Chloride and Ammonia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleamide (B13806) (cis-9-octadecenamide) is an endogenous fatty acid amide with a significant role in various physiological processes, including the induction of sleep.[1] It is structurally related to the endocannabinoid anandamide (B1667382) and has been shown to interact with multiple neurotransmitter systems.[1] Beyond its biological significance, oleamide is widely used in industrial applications as a slip agent, lubricant, and anti-block agent in the manufacturing of polymers like polyethylene (B3416737) and polypropylene.[2][3]

In the context of drug development, oleamide and its analogs are of interest for their potential therapeutic applications in treating sleep and mood disorders.[1] Its anti-inflammatory and analgesic properties are also under investigation.[4] The synthesis of high-purity oleamide is crucial for both biological research and potential pharmaceutical applications.

This document provides detailed protocols for a two-step synthesis of oleamide, starting from oleic acid. The first step involves the preparation of the intermediate, oleoyl (B10858665) chloride, from oleic acid. The second step describes the subsequent reaction of oleoyl chloride with ammonia (B1221849) to yield the final product, oleamide. While the synthesis of amides from acyl chlorides and ammonia is a well-established reaction, specific literature detailing the synthesis of oleamide via this route is sparse, potentially due to the vigorous nature of the reaction.[5] Therefore, the protocol for the second step is a generalized procedure based on established chemical principles.

Chemical Reaction Pathway

The synthesis of oleamide from oleic acid via an this compound intermediate proceeds in two main steps:

  • Chlorination of Oleic Acid: Oleic acid is converted to its corresponding acyl chloride, this compound, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amidation of this compound: The highly reactive this compound is then treated with ammonia (NH₃) to form oleamide.

Synthesis_Pathway Oleic_Acid Oleic Acid Oleoyl_Chloride This compound Oleic_Acid->Oleoyl_Chloride Step 1: Chlorination Thionyl_Chloride SOCl₂ Thionyl_Chloride->Oleoyl_Chloride Oleamide Oleamide Oleoyl_Chloride->Oleamide Step 2: Amidation Ammonia NH₃ Ammonia->Oleamide

Caption: Two-step synthesis of oleamide from oleic acid.

Experimental Protocols

Step 1: Synthesis of this compound from Oleic Acid

This protocol is adapted from a procedure using thionyl chloride.[6]

Materials:

  • Oleic acid (≥99% purity)

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., hexane (B92381) or dichloromethane)

  • Rotary evaporator

  • Reaction flask with reflux condenser and dropping funnel

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Set up a clean, dry reaction flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere.

  • Charge the reaction flask with oleic acid (1.0 molar equivalent).

  • If using a solvent, dissolve the oleic acid in the anhydrous solvent.

  • Slowly add thionyl chloride (approximately 1.2-1.5 molar equivalents) to the oleic acid solution via the dropping funnel. The reaction is exothermic and will generate HCl and SO₂ gas, so it should be performed in a well-ventilated fume hood.

  • After the addition is complete, gently heat the reaction mixture to reflux (around 50-60 °C) and maintain for 2-3 hours, or until the evolution of gas ceases.

  • After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.[6]

Quantitative Data for this compound Synthesis:

ParameterValueReference
Starting MaterialOleic Acid[6]
ReagentThionyl Chloride[6]
Yield of Crude Product97-99%[6]
Boiling Point (distilled)180-185 °C / 1-2 mmHg[6]
Step 2: Synthesis of Oleamide from this compound and Ammonia

This is a general procedure for the amidation of an acyl chloride. Caution should be exercised as the reaction can be vigorous.[5][7]

Materials:

  • This compound (from Step 1)

  • Concentrated aqueous ammonia (e.g., 28-30% NH₃ in water) or ammonia gas

  • Anhydrous, inert solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve the crude or purified this compound (1.0 molar equivalent) in an anhydrous, inert solvent in a reaction flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add an excess of concentrated aqueous ammonia (at least 2.0 molar equivalents) dropwise to the cooled solution of this compound with vigorous stirring. The use of excess ammonia is necessary to neutralize the HCl byproduct.[7]

  • A white precipitate of oleamide and ammonium (B1175870) chloride will form.[7]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • If a biphasic mixture is present, transfer the contents to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine to remove excess ammonia and ammonium salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain crude oleamide.

  • The crude oleamide can be purified by recrystallization from a suitable solvent such as n-hexane or ethanol.[8]

Theoretical and Target Data for Oleamide Synthesis:

ParameterDescription
Starting MaterialThis compound
ReagentAmmonia (NH₃)
Stoichiometry>2 equivalents of NH₃ per equivalent of this compound
SolventAnhydrous, aprotic solvent (e.g., DCM, THF)
Temperature0-5 °C initially, then room temperature
Target ProductOleamide
Theoretical YieldDependent on the purity of this compound
Purification MethodRecrystallization

Experimental Workflow

Workflow cluster_step1 Step 1: this compound Synthesis cluster_step2 Step 2: Oleamide Synthesis cluster_purification Purification A1 Charge Oleic Acid into Reaction Flask A2 Add Thionyl Chloride A1->A2 A3 Heat to Reflux (2-3h) A2->A3 A4 Remove Excess Reagent/Solvent (Rotovap) A3->A4 A5 Crude this compound A4->A5 B1 Dissolve this compound in Anhydrous Solvent A5->B1 B2 Cool to 0-5°C B1->B2 B3 Slowly Add Excess Aqueous Ammonia B2->B3 B4 Stir at Room Temperature (1-2h) B3->B4 B5 Workup: Separate, Wash, and Dry Organic Layer B4->B5 B6 Remove Solvent (Rotovap) B5->B6 B7 Crude Oleamide B6->B7 C1 Recrystallize from Hexane or Ethanol B7->C1 C2 Pure Oleamide C1->C2

Caption: Experimental workflow for the synthesis of oleamide.

Application Notes

  • Purity is Critical for Biological Assays: For applications in drug development and biological research, the purity of oleamide is paramount. Trace impurities can lead to erroneous results. Purification by recrystallization is a crucial step to remove unreacted starting materials and byproducts.

  • Alternative Ammonia Sources: While aqueous ammonia is convenient, anhydrous ammonia gas can also be used, which may simplify the workup by avoiding a biphasic system. However, this requires specialized equipment for handling gases. Ammonium chloride in the presence of a base can also serve as an ammonia source.

  • Reaction Vigor: The reaction between acyl chlorides and ammonia is highly exothermic and rapid.[7] Maintaining a low temperature during the addition of ammonia is essential to control the reaction rate and minimize the formation of side products.[5]

  • Drug Development Relevance: Oleamide has been investigated as a potential therapeutic agent for sleep and mood disorders due to its effects on neurotransmitter systems.[1] It also exhibits anti-inflammatory properties.[4] Researchers in drug development may use synthetic oleamide as a reference standard, a starting point for analog synthesis, or for preclinical studies.

  • Industrial vs. Laboratory Scale: The described protocol is suitable for laboratory-scale synthesis. Industrial production of oleamide often utilizes the direct amidation of oleic acid with ammonia at high temperatures and pressures, or the reaction of oleic acid with urea, which is considered more economical and operates at atmospheric pressure.[2]

References

Application Notes and Protocols: Oleoyl Chloride as a Hydrophobic Modification Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl (B10858665) chloride, the acyl chloride derivative of oleic acid, is a highly effective reagent for introducing hydrophobicity to a variety of materials. Its reactive acyl chloride group readily participates in nucleophilic acyl substitution reactions with molecules containing hydroxyl (-OH) and amino (-NH2) groups, forming stable ester and amide linkages, respectively.[1][2] This modification is a cornerstone in the development of advanced materials with tailored surface properties, particularly in the fields of drug delivery, biomaterials, and polymer science.

The introduction of the long, unsaturated oleoyl aliphatic chain can significantly alter the physicochemical properties of a substrate, transforming hydrophilic surfaces into hydrophobic ones. This process is crucial for enhancing the compatibility of polar materials with non-polar matrices, improving the encapsulation of hydrophobic drugs, and controlling the release kinetics from delivery systems.[3][4] This document provides detailed application notes, experimental protocols, and quantitative data for the use of oleoyl chloride as a hydrophobic modification agent.

Applications of this compound in Hydrophobic Modification

This compound's versatility allows for the modification of a wide range of substrates, each with unique applications:

  • Polysaccharide Modification: Natural polysaccharides such as chitosan (B1678972) and cellulose (B213188) are abundant, biodegradable, and biocompatible, making them attractive for biomedical applications. However, their inherent hydrophilicity can limit their use.[5] Hydrophobic modification with this compound can:

    • Enhance Drug Encapsulation: Create amphiphilic polysaccharide derivatives that can self-assemble into nanoparticles or micelles, effectively encapsulating hydrophobic drugs for improved delivery.[6]

    • Control Drug Release: The hydrophobic nature of the modified polysaccharide can retard the release of encapsulated drugs, enabling sustained-release formulations.[3]

    • Improve Biocompatibility and Stability: Modified polysaccharides can exhibit altered interactions with biological systems and improved stability in physiological environments.[5]

  • Nanoparticle Functionalization: The surface modification of nanoparticles is a key strategy in designing effective drug delivery systems.[7][8] this compound can be used to:

    • Increase Lipophilicity: Enhance the ability of nanoparticles to cross biological membranes and improve their circulation time.

    • Improve Loading of Hydrophobic Drugs: The hydrophobic surface of modified nanoparticles can increase the loading capacity for poorly water-soluble drugs.[4]

    • Tailor Surface Properties: Control the interaction of nanoparticles with their biological environment, potentially reducing immunogenicity and improving targeting.

  • Biomaterial and Polymer Science: this compound is also employed in the broader field of materials science to:

    • Create Hydrophobic Coatings: Impart water-repellent properties to surfaces.

    • Synthesize Novel Polymers: Act as a monomer or modifying agent in the synthesis of polyesters and other polymers with specific hydrophobic characteristics.[9]

Quantitative Data on Hydrophobic Modification with this compound

The following tables summarize quantitative data from various studies on the hydrophobic modification of different substrates using this compound and other similar acyl chlorides.

Table 1: Modification of Polysaccharides

PolysaccharideAcyl ChlorideReaction ConditionsDegree of Substitution (DS)Water Contact Angle (°)Yield (%)Reference(s)
ChitosanThis compoundN/A5 - 27%N/AN/A[6]
ChitosanHexanoyl Chloride (C6)pH 6.0 - 8.0, 16h, RTVaries with pHN/AN/A[10]
ChitosanPalmitoyl Chloride (C16)N/A40 - 69%N/AN/A[3]
CelluloseLong-chain acyl chlorides (>C10)Pyridine (B92270), 3h2.6 - 2.9N/AN/A[11]
Cellulose Nanocrystals (CNC)Palmitoyl Chloride (C16)Varied molar equivalentsDS increased with reactant ratioIncreased with DS~50% (for CNC extraction)[12]

Table 2: Modification of Other Substrates

| Substrate | Acyl Chloride | Reaction Conditions | Key Finding(s) | Yield (%) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Oleic Acid | Thionyl Chloride | Countercurrent distillation | Crude acid chloride product | 97 - 99% |[13] | | Oleic Acid | Oxalyl Chloride | Carbon tetrachloride | High yield of this compound | 86% |[13] | | Oleic Acid | Triphosgene (B27547) | N,N-dimethylformamide, 40-80°C, 0.5-8h | High purity and yield of this compound | up to 95% |[14] | | Generic Alcohol | Palmitthis compound | Anhydrous pyridine, 0°C to RT, 4-12h | General method for esterification | N/A |[15] | | Generic Amine | Acyl Chloride | DCM, 1M NaOH, 0°C to RT, 1-4h | Schotten-Baumann reaction for amide synthesis | N/A |[16] |

Experimental Protocols

Protocol 1: General Procedure for Hydrophobic Modification of Polysaccharides (e.g., Chitosan)

This protocol describes a general method for the acylation of chitosan with this compound in a heterogeneous system.

Materials:

  • Chitosan

  • This compound

  • N,N-Dimethylformamide (DMF) or a mixture of acetic acid and an organic solvent

  • Pyridine or triethylamine (B128534) (TEA) as a base/catalyst

  • Methanol (B129727)

  • Acetone (B3395972)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Centrifuge and centrifuge tubes

  • Freeze-dryer or vacuum oven

Procedure:

  • Dissolution/Suspension of Chitosan:

    • Disperse 1.0 g of chitosan in 50 mL of DMF in a round-bottom flask with vigorous stirring. Alternatively, dissolve the chitosan in a suitable solvent system like 1% acetic acid.[17]

  • Reaction Setup:

    • Place the flask under an inert atmosphere.

    • Add 2-3 molar equivalents of a base such as pyridine or triethylamine to the chitosan suspension and stir for 30 minutes.

  • Addition of this compound:

    • Dissolve the desired molar equivalent of this compound (e.g., 1 to 5 equivalents relative to the amine groups of chitosan) in a small amount of anhydrous DMF.

    • Add the this compound solution dropwise to the chitosan suspension over a period of 30-60 minutes at room temperature with continuous stirring.

  • Reaction:

    • Allow the reaction to proceed at room temperature for 12-24 hours. The reaction time can be optimized based on the desired degree of substitution.

  • Purification:

    • Precipitate the product by pouring the reaction mixture into an excess of acetone or ethanol (B145695).

    • Collect the precipitate by centrifugation or filtration.

    • Wash the product extensively with methanol and then with deionized water to remove unreacted reagents and byproducts.

    • Resuspend the purified product in deionized water and freeze-dry or dry under vacuum to obtain the oleoyl-chitosan derivative.

Characterization:

  • FTIR Spectroscopy: Confirm the formation of the amide bond by the appearance of new peaks around 1650 cm⁻¹ (amide I) and 1550 cm⁻¹ (amide II), and a decrease in the intensity of the amine N-H bending vibration.

  • ¹H NMR Spectroscopy: Determine the degree of substitution by comparing the integration of the protons from the oleoyl chain to the protons of the chitosan backbone.

  • Contact Angle Measurement: Assess the increase in hydrophobicity by measuring the water contact angle on a film cast from the modified chitosan.

Protocol 2: Surface Modification of Nanoparticles

This protocol provides a general method for the surface functionalization of nanoparticles bearing hydroxyl or amine groups with this compound.

Materials:

  • Nanoparticles (e.g., silica, polymeric, or lipid-based) with surface hydroxyl or amine groups

  • This compound

  • Anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene)

  • Base (e.g., pyridine or triethylamine)

  • Inert atmosphere setup

  • Ultrasonicator

  • Centrifuge

  • Washing solvents (e.g., ethanol, acetone)

Procedure:

  • Nanoparticle Dispersion:

    • Disperse a known amount of nanoparticles in the anhydrous aprotic solvent. Use ultrasonication to ensure a homogeneous dispersion.

  • Reaction Setup:

    • Transfer the nanoparticle dispersion to a round-bottom flask under an inert atmosphere.

    • Add a molar excess of the base to the dispersion and stir.

  • Addition of this compound:

    • Dissolve a molar excess of this compound in a small volume of the anhydrous solvent.

    • Add the this compound solution dropwise to the stirred nanoparticle dispersion at room temperature.

  • Reaction:

    • Stir the reaction mixture at room temperature for 4-24 hours. The reaction can be gently heated if required, depending on the stability of the nanoparticles.

  • Purification:

    • Separate the modified nanoparticles from the reaction mixture by centrifugation.

    • Remove the supernatant containing unreacted reagents.

    • Wash the nanoparticles multiple times by resuspending them in a suitable washing solvent (e.g., ethanol or acetone) followed by centrifugation. Repeat this washing step 3-5 times.

    • Dry the purified hydrophobic nanoparticles under vacuum.

Characterization:

  • FTIR Spectroscopy: Identify the characteristic ester or amide bond formation.

  • Thermogravimetric Analysis (TGA): Quantify the amount of this compound grafted onto the nanoparticle surface.

  • Dynamic Light Scattering (DLS) and Zeta Potential: Characterize the size distribution and surface charge of the modified nanoparticles.

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): Visualize the morphology of the nanoparticles before and after modification.

  • Contact Angle Measurement: Determine the hydrophobicity of a film or pellet made from the modified nanoparticles.

Visualizations

Reaction Mechanism

G Figure 1: Nucleophilic Acyl Substitution Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products OleoylChloride This compound (R-COCl) TetrahedralIntermediate Tetrahedral Intermediate OleoylChloride->TetrahedralIntermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->TetrahedralIntermediate Product Modified Substrate (R-CO-Nu) TetrahedralIntermediate->Product Elimination of Cl- Byproduct Byproduct (HCl) TetrahedralIntermediate->Byproduct G Figure 2: General Workflow for Hydrophobic Modification Start Start Dispersion Disperse Substrate in Anhydrous Solvent Start->Dispersion BaseAddition Add Base (e.g., Pyridine) Dispersion->BaseAddition ReagentAddition Add this compound Dropwise BaseAddition->ReagentAddition Reaction Stir at Room Temperature (4-24h) ReagentAddition->Reaction Purification Purify Product (Precipitation & Washing) Reaction->Purification Drying Dry Product (Vacuum or Freeze-drying) Purification->Drying Characterization Characterize Modified Material (FTIR, NMR, etc.) Drying->Characterization End End Characterization->End G Figure 3: Role of this compound in Drug Delivery Systems cluster_outcomes Improved Drug Delivery Properties OleoylChloride This compound HydrophobicModification Hydrophobic Modification OleoylChloride->HydrophobicModification HydrophilicCarrier Hydrophilic Carrier (e.g., Polysaccharide, Nanoparticle) HydrophilicCarrier->HydrophobicModification AmphiphilicCarrier Amphiphilic Carrier HydrophobicModification->AmphiphilicCarrier DrugEncapsulation Enhanced Hydrophobic Drug Encapsulation AmphiphilicCarrier->DrugEncapsulation SustainedRelease Controlled/ Sustained Release AmphiphilicCarrier->SustainedRelease MembranePermeation Improved Membrane Permeation AmphiphilicCarrier->MembranePermeation Stability Increased Stability AmphiphilicCarrier->Stability

References

Application Notes and Protocols for Oleoyl Chloride Grafting on Cellulose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulose (B213188), the most abundant natural polymer, presents a versatile platform for chemical modification to impart desired functionalities. Grafting long-chain fatty acids, such as oleic acid, onto the cellulose backbone via its hydroxyl groups can dramatically alter its properties, transforming the hydrophilic polymer into a hydrophobic and thermoplastic material. This modification, achieved through esterification with oleoyl (B10858665) chloride, opens up a wide range of applications, from biodegradable plastics and packaging materials to drug delivery matrices and hydrophobic coatings. The degree of substitution (DS), representing the average number of hydroxyl groups substituted per anhydroglucose (B10753087) unit (maximum DS = 3), is a critical parameter that dictates the final properties of the cellulose oleate (B1233923).

This document provides detailed protocols for three common methods of oleoyl chloride grafting on cellulose: homogeneous reaction in a DMAc/LiCl solvent system, a solvent-free mechanochemical approach, and a gas-phase esterification method. It also outlines the key characterization techniques for the resulting cellulose oleate.

Experimental Protocols

Homogeneous Grafting in DMAc/LiCl

This method involves dissolving cellulose in a lithium chloride/N,N-dimethylacetamide (DMAc/LiCl) solvent system to create a homogeneous solution, allowing for uniform access of this compound to the cellulose hydroxyl groups.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with a magnetic stirrer and thermocouple

  • Condenser

  • Dropping funnel

  • Vacuum oven

  • Soxhlet extraction apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Protocol:

  • Cellulose Activation and Dissolution:

    • Dry the cellulose in a vacuum oven at 100-105°C for at least 4 hours to remove moisture.

    • In a three-neck flask under a nitrogen atmosphere, add the dried cellulose to anhydrous DMAc.

    • Heat the suspension to 130-160°C for 10-30 minutes with stirring.[1]

    • Cool the mixture to approximately 100°C and add anhydrous LiCl (typically 8% w/v to DMAc).

    • Continue heating and stirring for another 10 minutes until the LiCl dissolves.[1]

    • Cool the mixture to room temperature and stir for several hours (e.g., 12 hours) until a clear, viscous cellulose solution is obtained.[1]

  • Esterification Reaction:

    • Cool the cellulose solution to 0-5°C in an ice bath.

    • Slowly add anhydrous pyridine (optional, typically 1.2 to 1.5 molar equivalents per hydroxyl group of the anhydroglucose unit) to the solution with stirring.

    • Add this compound dropwise from a dropping funnel over 30-60 minutes. The molar ratio of this compound to the anhydroglucose unit can be varied to control the degree of substitution.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired reaction temperature (e.g., 60-100°C) for a specified time (e.g., 4-24 hours).

  • Product Precipitation and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the cellulose oleate by pouring the solution into a vigorously stirred excess of a non-solvent, such as methanol or ethanol.

    • Filter the precipitate and wash it extensively with methanol to remove unreacted reagents and by-products.

    • Perform a Soxhlet extraction with ethanol or acetone for 8-24 hours to remove any remaining impurities.[2]

    • Dry the purified cellulose oleate in a vacuum oven at 40-60°C to a constant weight.

Mechanochemical Grafting

This solvent-free method utilizes mechanical energy, typically from ball milling or kneading, to induce the esterification reaction between cellulose and this compound.

Materials:

  • Microcrystalline cellulose (MCC)

  • This compound

  • Pyridine or another suitable catalyst/acid scavenger (e.g., p-toluenesulfonyl chloride (TsCl) in combination with an ionic liquid like 1-butyl-3-methylimidazolium acetate (B1210297) (BmimOAc))[2]

  • Methanol

  • Ethanol

  • Acetone

Equipment:

  • Ball mill or a magnetic agate mortar and pestle[2]

  • Soxhlet extraction apparatus

  • Vacuum oven

  • Filtration apparatus

Protocol:

  • Reactant Preparation:

    • Dry the MCC in a vacuum oven at 70°C for 8 hours.[3]

    • In the reaction vessel (e.g., ball mill jar or mortar), add the dried MCC.

  • Mechanochemical Reaction:

    • Add the catalyst/acid scavenger (e.g., pyridine or a mixture of TsCl and BmimOAc) to the MCC and mix for a specified time (e.g., 1 hour kneading).[2][4]

    • Slowly add the this compound to the mixture.

    • Perform the mechanochemical reaction at a controlled temperature (e.g., 50-100°C) for a specific duration (e.g., 4-24 hours).[2]

  • Product Purification:

    • After the reaction, precipitate the product in acetone.[2]

    • Wash the product thoroughly with methanol to remove unreacted reagents.[5]

    • Perform a Soxhlet extraction with methanol for 8 hours to ensure the removal of all impurities.[2]

    • Filter and wash the final product with ethanol.[3]

    • Dry the purified cellulose oleate in a vacuum oven at 80°C.[3]

Gas-Phase Grafting

This method involves the reaction of vaporized this compound with solid cellulose, offering a solvent-free alternative that primarily modifies the surface of the cellulose fibers.

Materials:

  • Cellulose (e.g., cellulose sheets, microfibrils)

  • This compound

  • Acetone

Equipment:

  • Vacuum oven or a specialized glass reactor

  • Cold trap

  • Vacuum pump

  • Nitrogen gas supply

  • Soxhlet extraction apparatus

Protocol:

  • Cellulose Preparation:

    • Dry the cellulose material thoroughly in an oven (e.g., 105°C) or under vacuum to remove moisture.

  • Gas-Phase Reaction:

    • Place the dried cellulose in a vacuum-compatible reactor.

    • Place a container with this compound in the reactor, ensuring no direct contact with the cellulose.

    • Evacuate the reactor to a low pressure (e.g., 2 mbar).[6]

    • Introduce a slow flow of nitrogen gas to help carry the this compound vapor and remove the HCl byproduct.[6]

    • Heat the reactor to a temperature that allows for the vaporization of this compound without degrading the cellulose (e.g., 100-120°C).[6]

    • Maintain the reaction for a specific duration (e.g., 3-15 hours).[6]

  • Product Purification:

    • Cool the reactor and vent with nitrogen.

    • Remove the modified cellulose.

    • Perform a Soxhlet extraction with acetone to remove unreacted this compound and oleic acid.[6]

    • Dry the purified grafted cellulose in an oven at 60°C.[6]

Characterization of Cellulose Oleate

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR is used to confirm the successful grafting of the oleoyl group onto the cellulose backbone.

  • Procedure: Acquire the FTIR spectrum of the dried cellulose oleate sample, typically using a KBr pellet or an ATR accessory.

  • Expected Changes:

    • Appearance of a new, strong absorption band around 1740 cm⁻¹, corresponding to the C=O stretching of the ester group.[7]

    • Increase in the intensity of the C-H stretching bands around 2854 cm⁻¹ and 2924 cm⁻¹.[5]

    • Appearance of a peak around 3004-3009 cm⁻¹ due to the =C-H stretching of the unsaturated oleoyl chain.[8]

    • A decrease in the intensity of the broad O-H stretching band between 3000 and 3600 cm⁻¹.[9]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR can be used to further confirm the structure and to determine the degree of substitution (DS). The sample needs to be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR:

    • Protons of the cellulose backbone typically appear between 3.0 and 5.0 ppm.[4]

    • Vinylic protons of the oleoyl group are observed around 5.4 ppm.[4]

    • The DS can be calculated by comparing the integral of the vinylic proton signals with the integral of the anhydroglucose unit protons.[9]

  • ³¹P NMR: A more accurate method for DS determination involves derivatizing the remaining free hydroxyl groups with a phosphorus-containing reagent, followed by ³¹P NMR analysis.[10][11]

3. Determination of Degree of Substitution (DS):

The DS can be determined by various methods:

  • Titration: A common method involves the saponification of the ester groups with a known amount of standardized alkali solution, followed by back-titration of the excess alkali with a standard acid.

  • NMR Spectroscopy: As described above, by comparing the integrals of characteristic peaks of the oleoyl group and the cellulose backbone.[9]

  • FTIR Spectroscopy: Semi-quantitative estimation of DS can be achieved by creating a calibration curve based on the ratio of the carbonyl peak intensity to a cellulose backbone peak intensity for samples with known DS.[12]

Data Presentation

Reaction MethodCellulose SourceMolar Ratio (this compound:AGU)Temperature (°C)Time (h)Degree of Substitution (DS)Reference
MechanochemicalMCC3:15040.001 - 0.210[2]
MechanochemicalMCC3:1100240.001 - 0.210[2]
Ball MillingRegenerated Cellulose6:1--2.34 - 2.55[7][13]
Homogeneous (DMAc/LiCl)MCC-8016-[14]
Homogeneous (DMAc/LiCl)MCC-1005-[14]

Note: The table is populated with example data from the search results. A comprehensive table would require a more detailed literature survey.

Visualizations

Caption: Experimental workflow for this compound grafting on cellulose.

reaction_pathway cellulose Cellulose (-OH) cellulose_oleate Cellulose Oleate (-O-CO-R) cellulose->cellulose_oleate Esterification oleoyl_chloride This compound (R-COCl) oleoyl_chloride->cellulose_oleate catalyst Catalyst/Base (e.g., Pyridine) catalyst->cellulose_oleate Facilitates reaction hcl HCl

Caption: Reaction pathway for the esterification of cellulose with this compound.

References

Application Notes and Protocols for Oleoyl Chloride in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl (B10858665) chloride, the acyl chloride derivative of oleic acid, serves as a highly reactive and versatile reagent in the development of advanced drug delivery systems. Its primary function is to introduce the lipophilic oleoyl moiety (an 18-carbon monounsaturated fatty acid chain) into various carrier molecules. This modification can significantly enhance the therapeutic efficacy of active pharmaceutical ingredients (APIs) by improving their solubility, bioavailability, and pharmacokinetic profiles. The introduction of the oleoyl chain can transform hydrophilic drugs into more lipophilic entities, facilitating their passage across biological membranes, or be used to functionalize polymers and lipids for the creation of sophisticated nanocarriers.

These application notes provide a comprehensive overview of the use of oleoyl chloride in drug delivery, including detailed experimental protocols and quantitative data to guide researchers in this field.

Key Applications of this compound in Drug Delivery

The reactivity of the acyl chloride group allows for straightforward conjugation to molecules containing hydroxyl (-OH) or amino (-NH2) groups, making it a valuable tool for the synthesis of:

  • Lipid-Based Nanocarriers: Functionalization of lipids or other components for the preparation of liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) with enhanced drug loading and stability.

  • Polymer-Drug Conjugates and Polymeric Nanoparticles: Modification of biocompatible polymers such as chitosan (B1678972) and poly(lactic-co-glycolic acid) (PLGA) to create amphiphilic copolymers that can self-assemble into micelles or nanoparticles for controlled drug release.

  • Prodrugs: Covalent attachment of the oleoyl chain to a drug molecule to create a lipophilic prodrug. This can improve oral absorption and lymphatic transport, bypassing first-pass metabolism.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Synthesis of functional excipients that promote the spontaneous formation of fine oil-in-water emulsions in the gastrointestinal tract, enhancing the dissolution and absorption of poorly water-soluble drugs.

Data Presentation: Performance of Oleoyl-Modified Drug Delivery Systems

The following tables summarize key performance parameters of various drug delivery systems that have been modified to incorporate an oleoyl chain. While specific data for systems synthesized directly from this compound is often proprietary or embedded in broader studies, the data presented for oleic acid-modified systems provide a strong indication of the expected performance.

Table 1: Particle Size and Zeta Potential of Oleoyl-Functionalized Nanoparticles

Nanoparticle TypeDrugOleoyl SourceAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Gelatin-Oleic Acid NanoparticlesDoxorubicinOleic Acid~240-+6
Oleoyl-Carboxymethyl Chitosan-Oleic Acid157.4 - 396.7-Positive
Paclitaxel-loaded SLNsPaclitaxelStearic Acid (similar lipid)123 - 405< 0.2Near Neutral
Griseofulvin-loaded LiposomesGriseofulvin-~95-103--

Table 2: Drug Loading and Encapsulation Efficiency

Nanocarrier SystemDrugOleoyl SourceDrug Loading Capacity (%)Encapsulation Efficiency (%)
Gelatin-Oleic Acid NanoparticlesDoxorubicinOleic AcidHighHigh
Griseofulvin-loaded LiposomesGriseofulvin--~95
Paclitaxel-loaded SLNsPaclitaxelStearic Acid (similar lipid)-71 - 92
Gemcitabine Prodrug LiposomesGemcitabine--~10-20 (passive), 100 (active)[1]

Table 3: In Vitro Drug Release Characteristics

Delivery SystemDrugRelease ProfileKey Findings
Paclitaxel-loaded PLGA-PEG NanoparticlesPaclitaxelBiphasic (initial burst followed by sustained release)Zero-order release kinetics observed.[2]
Paclitaxel-loaded SLNsPaclitaxelSustained ReleaseRelease over 24 hours.
Cisplatin-loaded Gold NanoparticlesCisplatinBiphasic (initial burst then steady release)64% released over 14 days.[3]

Experimental Protocols

Herein are detailed methodologies for the synthesis and characterization of this compound-based drug delivery systems.

Protocol 1: Synthesis of Oleoyl-Chitosan Nanoparticles

This protocol describes the N-acylation of chitosan with this compound to form amphiphilic oleoyl-chitosan, which can then self-assemble into nanoparticles.

Materials:

  • Chitosan (low molecular weight, degree of deacetylation >85%)

  • This compound (≥98%)

  • Acetic acid

  • Methanol (B129727)

  • Pyridine (B92270) (or other suitable weak organic base)

  • Dialysis membrane (MWCO 12 kDa)

  • Deionized water

Procedure:

  • Chitosan Solution Preparation: Dissolve 1 g of chitosan in 100 mL of a 1% (v/v) acetic acid solution with stirring until a clear solution is obtained.

  • Acylation Reaction:

    • In a separate flask, dissolve a molar excess of this compound (e.g., a 1:1 to 5:1 molar ratio of this compound to chitosan monomer units) in 20 mL of methanol.

    • Slowly add the this compound solution dropwise to the chitosan solution under vigorous stirring.

    • Add a catalytic amount of pyridine to the reaction mixture.

    • Allow the reaction to proceed at room temperature for 24 hours.

  • Purification:

    • Precipitate the product by adding the reaction mixture to an excess of distilled water.

    • Collect the precipitate by centrifugation.

    • Wash the precipitate extensively with methanol and then deionized water to remove unreacted reagents and byproducts.

    • Resuspend the purified oleoyl-chitosan in deionized water and dialyze against deionized water for 48 hours, changing the water frequently.

  • Nanoparticle Formation (Self-Assembly):

    • Lyophilize the dialyzed solution to obtain dry oleoyl-chitosan powder.

    • Disperse the oleoyl-chitosan powder in deionized water at a concentration of 1 mg/mL.

    • The amphiphilic oleoyl-chitosan will self-assemble into nanoparticles.

  • Characterization:

    • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).

    • Morphology: Visualize using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

    • Confirmation of Conjugation: Analyze by Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Preparation of Oleoyl-Modified Solid Lipid Nanoparticles (SLNs)

This protocol outlines the preparation of SLNs incorporating an oleoyl-modified lipid component for enhanced drug encapsulation.

Materials:

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • This compound

  • Lipophilic drug

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Organic solvent (e.g., dichloromethane, acetone)

  • Deionized water

Procedure:

  • Synthesis of Oleoyl-Lipid Conjugate (if not commercially available):

    • React the solid lipid (containing a free hydroxyl group) with this compound in an appropriate organic solvent with a suitable base as a catalyst.

    • Purify the resulting oleoyl-lipid conjugate.

  • SLN Preparation (Hot Homogenization Method):

    • Melt the solid lipid and the oleoyl-lipid conjugate together at a temperature approximately 5-10°C above the melting point of the solid lipid.

    • Dissolve the lipophilic drug in the molten lipid mixture.

    • In a separate vessel, heat an aqueous surfactant solution to the same temperature.

    • Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000-20,000 rpm) for a few minutes to form a coarse emulsion.

    • Subject the coarse emulsion to high-pressure homogenization for several cycles to form a nanoemulsion.

    • Cool the nanoemulsion rapidly in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterization:

    • Particle Size, PDI, and Zeta Potential: Measured by DLS.

    • Encapsulation Efficiency and Drug Loading: Determined by separating the SLNs from the aqueous phase (e.g., by ultracentrifugation) and quantifying the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

      • Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • Drug Loading (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

    • In Vitro Drug Release: Use a dialysis bag method. Place a known amount of the SLN dispersion in a dialysis bag and immerse it in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring. Withdraw samples from the release medium at predetermined time intervals and analyze for drug content.

Protocol 3: Synthesis of an Oleoyl-Drug Prodrug

This protocol describes the general procedure for conjugating this compound to a drug molecule containing a hydroxyl or amino group.

Materials:

  • Active Pharmaceutical Ingredient (API) with a free -OH or -NH2 group

  • This compound

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

  • Purification materials (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Reaction Setup:

    • Dissolve the API in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base to the solution.

    • Cool the reaction mixture in an ice bath.

  • Acylation:

    • Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture dropwise.

    • Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure oleoyl-drug prodrug.

  • Characterization:

    • Confirm the structure of the prodrug using NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry.

    • Determine the purity by HPLC.

Mandatory Visualizations

experimental_workflow_oleoyl_chitosan_np cluster_synthesis Synthesis of Oleoyl-Chitosan cluster_purification Purification cluster_formation_characterization Nanoparticle Formation & Characterization chitosan Chitosan in Acetic Acid reaction Acylation Reaction (24h, RT, Pyridine) chitosan->reaction oleoyl_chloride This compound in Methanol oleoyl_chloride->reaction precipitation Precipitation in Water reaction->precipitation washing Washing (Methanol, Water) precipitation->washing dialysis Dialysis (48h) washing->dialysis lyophilization Lyophilization dialysis->lyophilization self_assembly Self-Assembly in Water lyophilization->self_assembly characterization Characterization (DLS, TEM, FTIR, NMR) self_assembly->characterization

Caption: Workflow for the synthesis and characterization of oleoyl-chitosan nanoparticles.

logical_relationship_prodrug_strategy cluster_problem Drug Delivery Challenge cluster_solution Oleoyl Prodrug Strategy cluster_outcome Improved Pharmacokinetics poor_solubility Poor Aqueous Solubility of API oleoyl_chloride This compound (Reactive Lipophilic Tail) low_permeability Low Membrane Permeability api API with -OH or -NH2 group first_pass First-Pass Metabolism conjugation Covalent Conjugation oleoyl_chloride->conjugation api->conjugation prodrug Oleoyl-API Prodrug conjugation->prodrug increased_lipophilicity Increased Lipophilicity prodrug->increased_lipophilicity enhanced_absorption Enhanced Oral Absorption increased_lipophilicity->enhanced_absorption lymphatic_uptake Increased Lymphatic Uptake enhanced_absorption->lymphatic_uptake improved_bioavailability Improved Bioavailability enhanced_absorption->improved_bioavailability lymphatic_uptake->improved_bioavailability

Caption: Logical flow of the oleoyl prodrug strategy to enhance drug bioavailability.

Signaling Pathways and Cellular Uptake

Currently, the primary mechanism of action for this compound-modified drug delivery systems is attributed to the alteration of the physicochemical properties of the drug or carrier, leading to enhanced passive diffusion across biological membranes. There is limited direct evidence in the literature of these systems specifically targeting and modulating intracellular signaling pathways as a primary mode of action.

The cellular uptake of oleoyl-functionalized nanoparticles is generally believed to occur through endocytic pathways, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis. The increased lipophilicity imparted by the oleoyl chain can enhance interactions with the cell membrane, facilitating internalization. Once inside the cell, the nanocarrier must release its drug cargo, which can then interact with its intracellular target. The design of the delivery system (e.g., pH-sensitive linkers) can be tailored to promote drug release within specific cellular compartments like the endosome or lysosome.

cellular_uptake_pathway nanoparticle Oleoyl-Modified Nanoparticle cell_membrane Cell Membrane nanoparticle->cell_membrane Adsorption & Interaction endocytosis Endocytosis (Clathrin/Caveolae-mediated) cell_membrane->endocytosis endosome Early Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome drug_release Drug Release endosome->drug_release lysosome->drug_release cytoplasm Cytoplasm drug_release->cytoplasm target Intracellular Target cytoplasm->target

Caption: General cellular uptake pathway for oleoyl-modified nanoparticles.

Conclusion

This compound is a valuable chemical tool for the development of innovative drug delivery systems. By introducing a lipophilic oleoyl chain, researchers can effectively address challenges associated with poor drug solubility and permeability, leading to improved bioavailability and therapeutic outcomes. The protocols and data presented in these application notes provide a foundation for the rational design and evaluation of oleoyl-modified nanocarriers and prodrugs. Further research into the specific interactions of these systems with cellular components will continue to expand their applications in medicine.

References

Application Note: Analytical Methods for Monitoring Oleoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Oleoyl (B10858665) chloride (CAS: 112-77-6) is a highly reactive acyl chloride widely used as a chemical intermediate in various industries, including the synthesis of pharmaceuticals, cosmetics, surfactants, and other specialty chemicals.[1][2] Its primary reactivity stems from the electrophilic acyl chloride group, which readily undergoes nucleophilic acyl substitution with alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters.[1][3][4] Effective monitoring of these reactions is crucial for process optimization, ensuring complete conversion, maximizing yield, and controlling the impurity profile of the final product. This document provides detailed protocols and application notes for several analytical techniques suitable for monitoring the progress of oleoyl chloride reactions.

Safety Precautions this compound is a corrosive and moisture-sensitive compound.[5][6] It reacts with water, including atmospheric moisture, to produce hydrochloric acid (HCl) gas.[5] All handling should be performed in a well-ventilated fume hood.[6][7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[8] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). Spills should be neutralized with a cold alkaline solution or absorbed with an inert material and disposed of according to local regulations.[5][9]

Thin-Layer Chromatography (TLC)

Principle: TLC is a rapid, qualitative technique used to monitor reaction progress by separating components of a mixture based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase.[10] As the reaction proceeds, the spot corresponding to the starting material (this compound) will diminish, while a new spot for the less polar product (e.g., an oleate (B1233923) ester or amide) will appear and intensify.[10]

Experimental Protocol:

  • Plate Preparation: Using a pencil, lightly draw a baseline (origin) approximately 1 cm from the bottom of a silica-coated TLC plate.[11]

  • Solvent System: Prepare a suitable mobile phase. A common starting point for separating lipids is a mixture of non-polar and polar solvents, such as Hexane:Ethyl Acetate (e.g., in a 70:30 v/v ratio).[12]

  • Chamber Equilibration: Pour the solvent system into a TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors and cover it.[13]

  • Spotting:

    • At the start of the reaction (t=0), dissolve a small amount of the starting this compound in a volatile solvent (e.g., dichloromethane).

    • Carefully withdraw a small aliquot from the reaction mixture at various time points (e.g., t=0, 30 min, 60 min, etc.). Quench the aliquot in a small vial containing a suitable solvent.

    • Using a capillary tube, spot the starting material solution (SM), a co-spot (a mixture of SM and the current reaction mixture), and the reaction mixture (RM) on the baseline of the TLC plate.[11]

  • Development: Place the spotted TLC plate vertically into the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.[13]

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[11] Allow the plate to dry. Visualize the spots using an appropriate method, such as a UV lamp (if compounds are UV-active) or by staining with an iodine chamber or a potassium permanganate (B83412) dip.[14]

  • Analysis: The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. The Retardation factor (Rf) for each spot can be calculated as: Rf = (distance traveled by the spot) / (distance traveled by thesolvent front).[15]

TLC_Workflow cluster_prep Preparation cluster_sampling Sampling & Spotting cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Baseline) spot_plate Spot SM, Co-spot, RM on Baseline prep_plate->spot_plate prep_chamber Equilibrate Chamber with Solvent System develop_plate Develop Plate in Chamber prep_chamber->develop_plate sample_rxn Aliquot Reaction Mixture at Time (t) sample_rxn->spot_plate spot_plate->develop_plate visualize Dry & Visualize Spots (UV, Iodine) develop_plate->visualize analyze Analyze Results (Rf Calculation) visualize->analyze end End analyze->end start Start start->prep_plate FTIR_Workflow start Start setup Setup Reactor with ATR-FTIR Probe start->setup background Collect Background Spectrum (Solvent) setup->background initiate Initiate Reaction (Add Reactants) background->initiate acquire Acquire Spectra Over Time initiate->acquire process Process Data (Baseline & Bkg Correction) acquire->process analyze Analyze Peak Intensity vs. Time (e.g., C=O stretch at 1800 cm⁻¹) process->analyze end End analyze->end GC_Workflow start Start sampling Withdraw Aliquot from Reaction start->sampling quench Quench & Derivatize (e.g., with Methanol) sampling->quench prep Add Internal Standard & Dilute Sample quench->prep inject Inject Sample into GC-FID prep->inject separate Chromatographic Separation inject->separate quantify Integrate Peaks & Quantify Components separate->quantify end End quantify->end HPLC_Workflow start Start sampling Withdraw Aliquot from Reaction start->sampling quench Quench & Derivatize (e.g., with UV-active tag) sampling->quench prep Dilute Sample with Mobile Phase quench->prep inject Inject Sample into HPLC-UV prep->inject separate Chromatographic Separation inject->separate quantify Integrate Peaks & Quantify Components separate->quantify end End quantify->end NMR_Workflow start Start prep Prepare Sample in NMR tube (Reactants, Deuterated Solvent, Internal Standard) start->prep acquire_t0 Acquire Spectrum at t=0 prep->acquire_t0 initiate Add Final Reactant (this compound) & Mix acquire_t0->initiate acquire_series Acquire Spectra at Regular Time Intervals initiate->acquire_series process Process Spectra (Phasing, Baseline) acquire_series->process analyze Integrate Characteristic Peaks vs. Internal Standard process->analyze end End analyze->end

References

Application Notes and Protocols: Surface Modification of Silica Particles with Oleoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of silica (B1680970) particles is a critical step in tailoring their properties for a wide range of applications, including drug delivery, chromatography, and as reinforcing agents in composites. Bare silica particles possess a hydrophilic surface due to the presence of silanol (B1196071) (Si-OH) groups. This hydrophilicity can be undesirable for applications requiring good dispersion in non-polar media or for the encapsulation of hydrophobic drugs.[1][2]

This document provides a detailed protocol for the hydrophobic modification of silica particle surfaces using oleoyl (B10858665) chloride. The reaction involves the esterification of the surface silanol groups with oleoyl chloride, a long-chain fatty acyl chloride, resulting in a stable, hydrophobic monolayer. This modification enhances the particles' compatibility with non-polar solvents and matrices and improves their ability to carry hydrophobic payloads.

Reaction Principle

The surface modification is based on the chemical reaction between the hydroxyl groups (-OH) on the silica surface and the acyl chloride group (-COCl) of this compound. This reaction forms a covalent ester linkage (Si-O-CO-R) and releases hydrochloric acid (HCl) as a byproduct. To drive the reaction to completion and neutralize the HCl, a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), is typically used. The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of this compound.[3][4]

Experimental Protocols

Materials and Equipment
  • Materials:

    • Silica nanoparticles (or microparticles)

    • This compound (≥98%)

    • Anhydrous toluene (B28343) (or other anhydrous, non-polar solvent like hexane (B92381) or dichloromethane)

    • Anhydrous pyridine or triethylamine

    • Methanol (for washing)

    • Ethanol (B145695) (for washing)

    • Deionized water

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Condenser

    • Inert gas supply (Nitrogen or Argon) with a manifold

    • Heating mantle with temperature controller

    • Centrifuge and centrifuge tubes

    • Ultrasonic bath

    • Vacuum oven

    • FTIR spectrometer

    • Thermogravimetric analyzer (TGA)

    • Contact angle goniometer

    • Scanning Electron Microscope (SEM)

Pre-treatment of Silica Particles

To ensure a sufficient number of reactive silanol groups, it is recommended to activate the silica particles prior to modification.

  • Disperse the silica particles in a 1 M solution of hydrochloric acid (HCl) and stir for 2-4 hours at room temperature.

  • Wash the particles repeatedly with deionized water via centrifugation and redispersion until the pH of the supernatant is neutral.

  • Dry the activated silica particles in a vacuum oven at 120 °C overnight to remove physically adsorbed water.

Surface Modification Protocol

This protocol is a generalized procedure and may require optimization based on the specific type of silica particles used.

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add the dried silica particles.

  • Under an inert atmosphere (N₂ or Ar), add anhydrous toluene to the flask to disperse the silica particles (e.g., a concentration of 10 mg/mL). Sonicate the suspension for 15 minutes to ensure a fine dispersion.

  • Add anhydrous pyridine or triethylamine to the suspension. The molar ratio of base to estimated surface silanol groups should be approximately 1.5:1.

  • In a separate, dry flask, dissolve this compound in a small amount of anhydrous toluene. The molar ratio of this compound to estimated surface silanol groups should be at least 1.2:1 to ensure complete reaction.

  • Slowly add the this compound solution to the stirred silica suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to 80-100 °C and allow it to reflux for 4-6 hours with continuous stirring.

  • After the reaction, cool the mixture to room temperature.

  • Separate the modified silica particles by centrifugation.

  • Wash the particles sequentially with toluene, methanol, and ethanol to remove unreacted reagents and byproducts. Perform each washing step by resuspending the particles in the solvent, sonicating briefly, and then centrifuging. Repeat each solvent wash 2-3 times.

  • Dry the final product in a vacuum oven at 60 °C overnight.

Characterization of Modified Silica Particles

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR analysis is used to confirm the successful grafting of the oleoyl groups onto the silica surface.

  • Protocol: Acquire FTIR spectra of the unmodified and modified silica particles using a KBr pellet or an ATR accessory.

  • Expected Results:

    • A decrease in the intensity of the broad peak corresponding to Si-OH stretching vibrations (~3400 cm⁻¹).

    • The appearance of new peaks corresponding to the C-H stretching of the oleoyl chain's alkyl groups (~2850-2960 cm⁻¹).

    • The appearance of a characteristic peak for the C=O stretching of the newly formed ester bond (~1740 cm⁻¹).[5]

Thermogravimetric Analysis (TGA)

TGA is used to quantify the amount of organic material grafted onto the silica surface.

  • Protocol: Heat the modified silica particles from room temperature to 800 °C under a nitrogen or air atmosphere at a heating rate of 10 °C/min.

  • Data Analysis: The weight loss between approximately 200 °C and 600 °C can be attributed to the decomposition of the grafted oleoyl groups. This weight loss percentage can be used to calculate the grafting density.[2][6]

Contact Angle Measurement

The change in the water contact angle provides a direct measure of the increased hydrophobicity of the silica surface.

  • Protocol: Prepare a pellet of the dried silica particles by pressing them into a flat disc. Place a droplet of deionized water on the surface and measure the static contact angle using a goniometer.

  • Expected Results: A significant increase in the water contact angle from < 40° for unmodified silica to > 120° for the oleoyl-modified silica, indicating a transition from a hydrophilic to a hydrophobic surface.[7][8]

Scanning Electron Microscopy (SEM)

SEM is used to observe the morphology of the silica particles before and after modification.

  • Protocol: Sputter-coat the dried silica particle samples with a thin layer of gold or carbon and image them using an SEM.

  • Expected Results: SEM images can confirm that the modification process did not significantly alter the size or shape of the particles and can provide information on their dispersibility.

Quantitative Data

The following table summarizes typical quantitative data obtained from the characterization of this compound-modified silica particles. The values are illustrative and can vary depending on the specific reaction conditions and the properties of the initial silica particles.

Characterization TechniqueParameterUnmodified SilicaOleoyl-Modified SilicaReference
FTIR C=O Stretch (cm⁻¹)Not Present~1740[5]
C-H Stretch (cm⁻¹)Not Present~2850-2960[6]
TGA Weight Loss (%)< 5% (up to 800°C)15-30% (200-600°C)[2]
Contact Angle Water Contact Angle (°)< 40°> 120°[7]
Grafting Density Molecules/nm²N/A1-3Calculated from TGA

Calculation of Grafting Density from TGA Data:

The grafting density (σ) can be estimated using the following formula:

σ (molecules/nm²) = [(Wf / (1 - Wf)) * NA] / (MW * S_BET)

Where:

  • Wf is the weight fraction of the grafted oleoyl groups (from TGA weight loss).

  • NA is Avogadro's number (6.022 x 10²³ molecules/mol).

  • MW is the molecular weight of the oleoyl group (approx. 265.47 g/mol ).

  • S_BET is the specific surface area of the silica particles (in nm²/g).

Visualizations

experimental_workflow cluster_preparation Particle Preparation cluster_reaction Surface Modification cluster_purification Purification cluster_characterization Characterization start Silica Particles activation Acid Activation (HCl) start->activation drying1 Drying (120°C) activation->drying1 dispersion Disperse in Anhydrous Toluene drying1->dispersion add_base Add Pyridine/Triethylamine dispersion->add_base add_oc Add this compound add_base->add_oc reflux Reflux (80-100°C, 4-6h) add_oc->reflux centrifuge Centrifugation reflux->centrifuge wash Wash (Toluene, Methanol, Ethanol) centrifuge->wash drying2 Final Drying (60°C) wash->drying2 ftir FTIR drying2->ftir tga TGA drying2->tga ca Contact Angle drying2->ca sem SEM drying2->sem

Caption: Experimental workflow for the surface modification of silica particles.

reaction_pathway silica Silica Surface (Si-OH) plus1 + oleoyl_chloride This compound (R-COCl) reaction_arrow Pyridine/Triethylamine Anhydrous Toluene, Δ modified_silica Modified Silica (Si-O-CO-R) plus2 + hcl HCl

Caption: Reaction scheme for silica surface modification.

Applications in Drug Development

The hydrophobic surface modification of silica particles with this compound is highly beneficial for various applications in drug development:

  • Enhanced Loading of Hydrophobic Drugs: The oleoyl-modified silica particles can serve as effective carriers for hydrophobic active pharmaceutical ingredients (APIs), improving their solubility and bioavailability.[1]

  • Controlled Release Systems: The hydrophobic surface can modulate the release rate of encapsulated drugs, enabling the design of sustained-release formulations.

  • Targeted Drug Delivery: The modified particles can be further functionalized with targeting ligands to direct the drug delivery system to specific cells or tissues.

  • Improved Stability in Formulations: The hydrophobic nature of the modified particles enhances their stability in non-aqueous formulations and can prevent aggregation in physiological media.

References

Preparation of Oleoyl Esters Using Oleoyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl (B10858665) chloride is a highly reactive acyl chloride derived from oleic acid, a monounsaturated omega-9 fatty acid. Its reactivity makes it a valuable reagent in organic synthesis, particularly for the preparation of oleoyl esters. These esters have diverse applications in various scientific and industrial fields, including as surfactants, lubricants, and, notably, in drug development as penetration enhancers and components of drug delivery systems.[1][2][3][4][5] The synthesis of oleoyl esters via oleoyl chloride offers a versatile and efficient method for producing a wide range of ester compounds with tailored properties.

This document provides detailed application notes and experimental protocols for the preparation of various oleoyl esters using this compound. It is intended to guide researchers, scientists, and drug development professionals in the synthesis, purification, and application of these compounds.

Safety Precautions

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[6][7][8] It can cause severe skin burns and eye damage.[6][7][8] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Reactions involving this compound should be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.

Part 1: Synthesis of this compound

Prior to the synthesis of oleoyl esters, this compound must be prepared from oleic acid. Several methods exist, with the use of thionyl chloride or oxalyl chloride being common laboratory procedures.

Protocol 1.1: Synthesis of this compound using Thionyl Chloride

This protocol is adapted from a general procedure for the synthesis of acid chlorides.[9]

Materials:

  • Oleic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

  • Rotary evaporator

  • Distillation apparatus (for purification)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ fumes), add oleic acid.

  • Add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents relative to oleic acid). Anhydrous solvent can be used to facilitate the reaction.

  • Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride and solvent by rotary evaporation under reduced pressure.

  • For higher purity, the crude this compound can be purified by vacuum distillation.

Protocol 1.2: Synthesis of this compound using Oxalyl Chloride

This method is often preferred for its milder reaction conditions and cleaner byproducts (CO, CO₂, HCl).

Materials:

  • Oleic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous solvent (e.g., hexane (B92381) or dichloromethane)

  • Catalytic amount of N,N-dimethylformamide (DMF)

  • Rotary evaporator

Procedure:

  • Dissolve oleic acid in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (typically 1.2 to 1.5 molar equivalents) to the solution at room temperature. Gas evolution will be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and volatile byproducts by rotary evaporation to obtain the crude this compound.

Part 2: Synthesis of Oleoyl Esters

The general principle for the synthesis of oleoyl esters involves the reaction of this compound with an alcohol in the presence of a base to neutralize the hydrochloric acid byproduct.

General Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reactants This compound + Alcohol reaction Reaction under Inert Atmosphere reactants->reaction base Base (e.g., Pyridine, Triethylamine) base->reaction solvent Anhydrous Solvent (e.g., DCM, Toluene) solvent->reaction quench Quench with Water reaction->quench extract Extract with Organic Solvent quench->extract wash Wash with dilute acid, base, and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography analysis Characterization (NMR, IR, MS) chromatography->analysis penetration_enhancement cluster_skin Stratum Corneum lipid_bilayer Highly Ordered Lipid Bilayer disrupted_bilayer Disrupted and Fluidized Bilayer lipid_bilayer->disrupted_bilayer disrupts enhanced_permeation Enhanced Permeation disrupted_bilayer->enhanced_permeation allows passage oleoyl_ester Oleoyl Ester (Penetration Enhancer) oleoyl_ester->lipid_bilayer intercalates api API api->disrupted_bilayer pi3k_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm insulin_receptor Insulin Receptor irs1 IRS1 insulin_receptor->irs1 activates pi3k PI3K (p85α/p110β) irs1->pi3k activates akt Akt pi3k->akt activates glut4 GLUT4 Translocation akt->glut4 promotes glucose_uptake Glucose Uptake glut4->glucose_uptake insulin Insulin insulin->insulin_receptor oleic_acid Oleic Acid oleic_acid->irs1 upregulates oleic_acid->pi3k modulates p85α/p110β ratio palmitic_acid Palmitic Acid palmitic_acid->irs1 downregulates palmitic_acid->pi3k alters p85α/p110β ratio

References

Troubleshooting & Optimization

low yield in oleoyl chloride synthesis troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of oleoyl (B10858665) chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing oleoyl chloride?

A1: this compound is typically synthesized by reacting oleic acid with a chlorinating agent. The most common reagents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus trichloride (B1173362) (PCl₃), and triphosgene (B27547) (bis(trichloromethyl) carbonate).[1][2] Each method has its advantages and disadvantages concerning yield, purity, reaction conditions, and safety.

Q2: Which chlorinating agent is recommended for high yield and purity?

A2: For laboratory-scale synthesis where high purity is crucial, oxalyl chloride is often preferred. It tends to be a milder and more selective reagent, and its byproducts (CO₂ and CO) are volatile gases, which simplifies workup.[3][4] Thionyl chloride is also widely used and can provide near-quantitative yields, especially with specialized reactor systems that minimize thermal exposure.[2] However, it can sometimes lead to side reactions.[5] Triphosgene, a safer alternative to phosgene (B1210022) gas, also offers high yields and purity with mild reaction conditions.[2][6]

Q3: How can I monitor the progress of my this compound synthesis reaction?

A3: Direct monitoring of the reaction mixture using Thin Layer Chromatography (TLC) can be difficult due to the high reactivity and moisture sensitivity of this compound, which may cause streaking or decomposition on the plate.[5][7] A more reliable method is to take a small aliquot from the reaction, quench it with an alcohol like methanol (B129727) to form the stable methyl oleate (B1233923) ester, and then analyze the mixture by TLC or GC-MS.[5][8] The disappearance of the oleic acid spot and the appearance of the less polar methyl oleate spot indicates the progress of the reaction.

Q4: What are the critical safety precautions to take during this compound synthesis?

A4: The reagents used for this compound synthesis are hazardous. Thionyl chloride, oxalyl chloride, and phosphorus trichloride are toxic, corrosive, and react violently with water.[4] Phosgene and its solid surrogate, triphosgene, are also highly toxic.[1][6] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[5][9]

Troubleshooting Guide for Low Yield in this compound Synthesis

Low yield is a common issue in this compound synthesis. This guide provides a systematic approach to identifying and resolving the root causes.

Symptom Potential Cause Recommended Action
Low or No Product Formation 1. Incomplete Reaction: Insufficient reaction time or temperature.[5] 2. Moisture Contamination: Hydrolysis of the product back to oleic acid.[9][10] 3. Impure Starting Materials: Purity of oleic acid and chlorinating agent can affect the reaction.[5][11] 4. Degraded Reagent: The chlorinating agent may have decomposed upon storage.1. Increase reaction time or cautiously increase the temperature. For oxalyl chloride, a common procedure involves stirring at room temperature followed by gentle heating (e.g., 50-55°C).[12] 2. Ensure all glassware is oven-dried and the reaction is performed under a strictly anhydrous, inert atmosphere (nitrogen or argon). Use anhydrous solvents.[5] 3. Use high-purity oleic acid. The color of the final product can be an indicator of the starting material's purity.[11] Use freshly opened or distilled chlorinating agents.[5] 4. Use a fresh bottle of the chlorinating agent.
Product Decomposes During Workup/Purification 1. Presence of Water: Hydrolysis during aqueous workup or exposure to atmospheric moisture.[9] 2. Overheating: this compound is sensitive to heat and can decompose upon excessive heating during solvent removal or distillation.[11]1. Perform all workup steps under anhydrous conditions. Avoid aqueous washes if possible. If necessary, use a non-aqueous workup. 2. Remove excess solvent and unreacted chlorinating agent under reduced pressure at a low temperature.[13] Purify by vacuum distillation at the lowest possible temperature.[11]
Formation of Side Products 1. Isomerization of the Double Bond: Harsh reaction conditions can cause isomerization of the cis-double bond in oleic acid.[5] 2. Reactions with Impurities: Impurities in the starting oleic acid may undergo side reactions.1. Use a milder chlorinating agent like oxalyl chloride.[5] Avoid high reaction temperatures and prolonged reaction times. 2. Use purified oleic acid. Analysis of the crude product by techniques like NMR can help identify the nature of the side products.

Comparative Yields of Different Synthesis Methods

Chlorinating Agent Catalyst/Solvent Reported Yield Reference
Thionyl ChlorideNeat (in excess)97-99% (crude)[2][11]
Oxalyl ChlorideCarbon Tetrachloride86%[11]
Oxalyl ChlorideToluene (B28343)High (not quantified)[12]
Phosphorus TrichlorideNeat60%[11]
TriphosgeneN,N-dimethylformamide (DMF)Up to 95%[2][6]

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

This protocol is adapted from a procedure described in Organic Syntheses.[11]

  • Place 70g (0.25 mole) of oleic acid into a dropping funnel.

  • Set up a distillation apparatus with a reflux condenser. Begin heating thionyl chloride to establish a steady reflux.

  • Add the oleic acid dropwise from the funnel into the refluxing thionyl chloride over a period of approximately 35 minutes.

  • After the addition is complete, continue the reflux for a short period to ensure the reaction goes to completion.

  • Remove the excess thionyl chloride under reduced pressure. The crude this compound (typically 97-99% yield) can be used for most purposes or further purified by vacuum distillation.

Protocol 2: Synthesis of this compound using Oxalyl Chloride

This protocol is based on a general procedure for the synthesis of acyl chlorides.[12][14]

  • In a dry, four-necked round-bottom flask equipped with a nitrogen inlet, addition funnel, thermometer, and mechanical stirrer, dissolve 229 g of oleic acid in 263 ml of anhydrous toluene.[12]

  • Slowly add 109 ml of oxalyl chloride from the addition funnel, maintaining the internal reaction temperature between 25-30°C. This addition should take about 15 minutes.[12]

  • After the addition is complete, stir the reaction mixture at 25-30°C for 30 minutes, and then at 50-55°C for 1 hour.[12]

  • Remove the toluene and excess oxalyl chloride by distillation under reduced pressure to obtain the crude this compound.

Visualizations

Oleoyl_Chloride_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Dry Glassware & Inert Atmosphere oleic_acid Oleic Acid + Anhydrous Solvent start->oleic_acid add_reagent Add Chlorinating Agent (e.g., SOCl₂, (COCl)₂) oleic_acid->add_reagent reaction_mix Stir at Controlled Temperature add_reagent->reaction_mix monitor Monitor Reaction (Quenched Aliquot TLC/GC) reaction_mix->monitor remove_excess Remove Excess Reagent/Solvent (Vacuum) monitor->remove_excess distillation Vacuum Distillation (Optional) remove_excess->distillation product Pure this compound remove_excess->product Crude Product distillation->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction moisture Moisture Contamination? start->moisture reagent_quality Poor Reagent Quality? start->reagent_quality workup_issue Decomposition during Workup? start->workup_issue solution_reaction Increase Reaction Time/Temp Check Stoichiometry incomplete_reaction->solution_reaction Yes solution_moisture Use Anhydrous Conditions Inert Atmosphere moisture->solution_moisture Yes solution_reagent Use Pure Starting Materials Fresh/Distilled Reagents reagent_quality->solution_reagent Yes solution_workup Low Temperature Vacuum Removal Anhydrous Workup workup_issue->solution_workup Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Caption: General reaction scheme for this compound synthesis.

References

Technical Support Center: Oleoyl Chloride Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oleoyl (B10858665) chloride synthesis, with a specific focus on the removal of the hydrogen chloride (HCl) byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing oleoyl chloride, and which byproducts are formed?

A1: this compound is typically synthesized by reacting oleic acid with a chlorinating agent. Common methods include the use of thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus trichloride (B1173362) (PCl₃), or triphosgene (B27547).[1][2][3] Regardless of the chlorinating agent, a common and significant byproduct is hydrogen chloride (HCl) gas.[3][4] With thionyl chloride, sulfur dioxide (SO₂) is also produced as a gaseous byproduct.[4] When using phosphorus trichloride, phosphorous acid is a key byproduct.[5]

Q2: Why is it critical to remove the HCl byproduct from the this compound product?

A2: Residual HCl can lead to several issues. Firstly, it can interfere with subsequent reactions where the this compound is used as a reagent, particularly in base-sensitive applications. Secondly, HCl can contribute to the degradation of the this compound over time through hydrolysis if any moisture is present, converting it back to oleic acid.[3][6] This reduces the purity and yield of the desired product. For many applications in pharmaceutical and materials science, high purity of this compound is essential.[7]

Q3: What are the primary methods for removing residual HCl from the this compound reaction mixture?

A3: The most effective methods for removing HCl from this compound leverage the volatility of HCl. These include:

  • Vacuum Distillation: This is a highly effective method for purifying this compound and removing volatile impurities like HCl and excess chlorinating agents.[8][9][10]

  • Inert Gas Stripping: Bubbling a dry, inert gas such as nitrogen or argon through the crude this compound can effectively remove dissolved HCl gas.[11][12]

  • Heating Under Reduced Pressure: Applying gentle heat while the reaction mixture is under vacuum helps to drive off dissolved HCl and other volatile byproducts.[8]

Q4: Can I use a base, such as sodium bicarbonate or triethylamine (B128534), to neutralize the HCl?

A4: While using a base to neutralize HCl is a common chemical practice, it is generally not recommended for the purification of highly reactive acyl chlorides like this compound. The primary reason is the high susceptibility of this compound to hydrolysis.[3][6] Introducing aqueous basic solutions will lead to the rapid decomposition of the product back to oleic acid. The use of organic bases like triethylamine can also be problematic, as it forms a salt that can be difficult to remove from the final product.[13]

Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis and purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Presence of moisture in reactants or glassware. 3. Insufficient amount of chlorinating agent.1. Ensure adequate reaction time and temperature as per the chosen protocol. 2. Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[14] 3. Use a slight excess of the chlorinating agent.
Product is Dark in Color Impurities in the starting oleic acid.Use a high-purity grade of oleic acid. The color of the final product is often a function of the purity of the starting material.[8]
Residual HCl Detected in Final Product Incomplete removal of volatile byproducts.1. For Vacuum Distillation: Ensure the vacuum is sufficiently low and the distillation is carried out at the appropriate temperature to effectively separate this compound from volatile impurities. 2. For Nitrogen Stripping: Increase the stripping time and/or the flow rate of the inert gas.[11][12]
Product Decomposes During Purification 1. Overheating during distillation. 2. Presence of water during workup.1. Use high vacuum to lower the boiling point of this compound and avoid thermal decomposition.[8][9] 2. Ensure all purification steps are conducted under strictly anhydrous conditions.[3]
Cloudy Appearance of the Final Product Presence of insoluble impurities or hydrolysis products.If purification by distillation or stripping is insufficient, consider filtration under an inert atmosphere. Ensure no moisture is introduced during this process.

Quantitative Data

The following table summarizes key physical properties of this compound relevant to its purification by vacuum distillation.

Property Value Significance
Boiling Point180-185 °C @ 1-2 mmHg[8]Distillation at low pressure is crucial to avoid decomposition.
Boiling Point99-109 °C @ 25 µHg[8]Demonstrates the significant reduction in boiling point under high vacuum.
Purity (Triphosgene Method)Up to 95%[15]Indicates the potential purity achievable with specific synthesis methods.
Purity (Commercial Grades)≥89% to ≥98%[9]Provides a benchmark for expected product purity.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol is adapted from established laboratory procedures for the purification of acyl chlorides.[8]

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator. Use high-vacuum grease for all joints.

  • Initial Removal of Volatiles: Before distillation, gently heat the crude this compound (the residue after the reaction with the chlorinating agent) on a steam bath under reduced pressure to remove the bulk of the excess chlorinating agent and dissolved HCl.[8]

  • Vacuum Distillation:

    • Apply a high vacuum to the distillation apparatus (e.g., <1 mmHg).

    • Gradually heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the appropriate temperature for the applied vacuum (see Quantitative Data table). This compound should be a water-white to pale yellow liquid.[8]

    • Monitor the temperature closely to avoid overheating and decomposition.

  • Product Handling: Collect the distilled this compound in a receiver flask that has been flushed with an inert gas. Store the purified product under an inert atmosphere and at a low temperature to prevent degradation.

Protocol 2: Purification of this compound by Nitrogen Stripping

This protocol is based on methods described for the removal of HCl from acyl chlorides.[11][12]

  • Apparatus Setup: Place the crude this compound in a two- or three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the liquid, and a gas outlet connected to a trap or fume hood.

  • Inert Gas Purge:

    • Begin stirring the crude this compound at room temperature.

    • Introduce a steady stream of dry nitrogen or argon gas through the gas inlet tube. The gas flow should be vigorous enough to cause bubbling but not so strong as to cause splashing.

  • Monitoring: The stripping process should be continued until the effervescent gas is free of HCl. This can be checked by bubbling the outlet gas through a solution of silver nitrate (B79036) (a white precipitate of AgCl will form in the presence of HCl) or by using moist pH paper.

  • Completion: Once the product is determined to be HCl-free, stop the gas flow and store the purified this compound under an inert atmosphere.

Visualizations

Oleoyl_Chloride_Synthesis_and_Purification Oleic_Acid Oleic Acid Reaction Reaction Vessel Oleic_Acid->Reaction Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) Chlorinating_Agent->Reaction Crude_Product Crude this compound (+ HCl, + excess reagent) Reaction->Crude_Product Byproducts Gaseous Byproducts (HCl, SO₂) Reaction->Byproducts Purification Purification Step Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Overall workflow for the synthesis and purification of this compound.

HCl_Removal_Workflow Start Crude this compound (containing HCl) Method_Choice Choose Purification Method Start->Method_Choice Distillation Vacuum Distillation Method_Choice->Distillation For high purity Stripping Nitrogen Stripping Method_Choice->Stripping For simple setup Dist_Step1 Heat under reduced pressure Distillation->Dist_Step1 Strip_Step1 Bubble dry N₂ through liquid Stripping->Strip_Step1 Dist_Step2 Collect pure fraction Dist_Step1->Dist_Step2 Final_Product HCl-free this compound Dist_Step2->Final_Product Strip_Step2 Monitor effluent gas for HCl Strip_Step1->Strip_Step2 Strip_Step2->Final_Product

Caption: Decision workflow for removing HCl from crude this compound.

References

Technical Support Center: Purification of Crude Oleoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of crude oleoyl (B10858665) chloride.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of crude oleoyl chloride.

Symptom Potential Cause Recommended Action
Low or No Product Peak, Large Starting Material (Oleic Acid) Peak Incomplete reaction during synthesis.- Ensure a slight excess of the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) was used.[1]- Increase reaction time or temperature according to established protocols.[1][2]- Confirm the quality and reactivity of the chlorinating agent.
Presence of moisture leading to hydrolysis back to oleic acid.- Use anhydrous solvents and reagents for the synthesis and purification.[2][3]- Thoroughly dry all glassware before use.[2]- Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).[2][3]
Purified this compound is Colored (Yellow, Brown, or Red-Brown) Impurities in the starting oleic acid.- The color of the final product is often a function of the purity of the starting oleic acid.[4] Using a purified grade of oleic acid can result in a paler-colored product.[4]
Thermal decomposition during distillation.- Perform distillation at very low pressures (e.g., 25 μ) to keep the temperature down.[4]- For heat-sensitive compounds, a tangential apparatus with countercurrent distillation can minimize heating time.[4]
Presence of colored byproducts from the synthesis.- Consider a purification step involving washing with a solution like N,N-dimethylformamide (DMF) hydrochloride, which has been shown to reduce the color number of crude this compound.[5][6]
Multiple Unexpected Peaks in Chromatogram/NMR Side reactions during synthesis.- Lower the reaction temperature to minimize the formation of byproducts.[2]- Reduce the reaction time.[2]- Isomerization of the double bond can occur under harsh conditions; use milder reaction conditions if this is suspected.[2][4]
Contamination from equipment or reagents.- Meticulously clean all glassware.[2]- Use high-purity solvents and reagents for both synthesis and purification.[2]- Run a blank sample to identify potential sources of contamination.[2]
Residual chlorinating agent or solvent.- After the reaction, remove excess volatile chlorinating agents (like thionyl chloride) using a rotary evaporator.[1]- To ensure complete removal, add a dry, inert solvent like toluene (B28343) and co-evaporate it several times.[1]
Low Yield After Distillation Product loss due to high vacuum or temperature.- Ensure all joints in the distillation apparatus are properly sealed to maintain a stable, low pressure.- Carefully control the heating mantle temperature to avoid overheating and decomposition.
Incomplete transfer of the crude product.- Ensure complete transfer of the crude material to the distillation flask. Rinsing with a small amount of a volatile, anhydrous solvent can help.
Hydrolysis during workup.- Ensure all workup steps are performed under anhydrous conditions until the final, purified product is isolated.[3]
Product Degrades Upon Storage Hydrolysis due to exposure to moisture.- Store purified this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon).[7]- Store in a cool, dry, and well-ventilated area.[7][8] Recommended container materials include plastic and polyethylene.[9]
Incompatible storage materials.- Avoid contact with incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities include:

  • Unreacted Oleic Acid: From incomplete reaction.[4]

  • Excess Chlorinating Agent: Such as thionyl chloride, phosphorus trichloride (B1173362), or oxalyl chloride.[1][4]

  • Reaction Byproducts: For example, phosphorous acid if phosphorus trichloride is used.[8]

  • Color Impurities: The purity of the starting oleic acid can affect the color of the crude product.[4]

  • Hydrolysis Products: Oleic acid and hydrochloric acid can form upon exposure to moisture.[7][11]

Q2: What is the best method for purifying crude this compound?

A2: Distillation under reduced pressure is the most effective method to obtain high-purity, colorless this compound.[4] It is crucial to use very low pressures to avoid thermal decomposition.[4] For removing residual volatile reagents like thionyl chloride prior to distillation, rotary evaporation, potentially with a co-solvent like toluene, is recommended.[1]

Q3: My crude product is very dark. Can I still get a colorless final product?

A3: Yes. Distillation at very low pressures (e.g., 99-109°C at 25 μ) can yield a water-white product even from a dark red-brown crude material.[4] The color of the crude product often depends on the purity of the initial oleic acid.[4]

Q4: How can I confirm the purity of my this compound?

A4: Purity can be assessed through several methods:

  • Infrared (IR) Spectroscopy: A key indicator of purity is the absence of a broad carboxyl (-OH) band from oleic acid in the IR spectrum of the product.[4]

  • Gas Chromatography (GC): Can be used to determine the percentage purity.[12]

  • Titration: A small amount of the product can be hydrolyzed with water, and the resulting chloride ions can be titrated (e.g., using the Mohr method) to calculate purity.[13]

Q5: What are the optimal storage conditions for purified this compound?

A5: this compound is sensitive to moisture and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[3][7] It should be kept in a cool, dry, well-ventilated area away from incompatible materials.[7][9] For long-term storage in a solvent, keeping it at -80°C is recommended.[10]

Q6: Are there any non-distillation methods for purification?

A6: While distillation is standard for high purity, other methods can be used to treat crude this compound. One patented method describes vigorously stirring the crude product with N,N-dimethylformamide (DMF) hydrochloride followed by phase separation and stripping with nitrogen to remove HCl. This process was shown to significantly improve the color number of the product.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the purification of this compound.

Table 1: Physical and Purity Specifications

Parameter Value Reference
Molecular Weight 300.91 g/mol [8][12]
Appearance Colorless to pale yellow/orange/brown liquid[8][11][12]
Purity (Typical) ≥80% (GC) to ≥98%[12][14]
Density (20°C) ~0.91 g/cm³[7][12]
Refractive Index (n_D_25) 1.4580 - 1.4613 (varies with oleic acid purity)[4]

Table 2: Distillation Parameters

Boiling Point Pressure Reference
99-109°C25 μ (microns)[4]
180-185°C1-2 mmHg[4]
199-201°C11 mmHg[12]
175-180°C1 kPa (~7.5 mmHg)[7]

Experimental Protocols

Protocol 1: Purification by High-Vacuum Distillation

This protocol describes the purification of crude this compound, obtained from the reaction of oleic acid and a chlorinating agent like thionyl chloride, by distillation under high vacuum.

Materials:

  • Crude this compound

  • High-vacuum pump

  • Distillation glassware (short-path distillation apparatus is recommended)

  • Heating mantle with a stirrer

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

  • Calibrated vacuum gauge

Methodology:

  • Preparation of Crude Product: After synthesis (e.g., with thionyl chloride), remove the excess volatile chlorinating agent by rotary evaporation. For thorough removal, add anhydrous toluene to the crude product and evaporate again. Repeat this co-evaporation step 2-3 times.[1]

  • Apparatus Setup: Assemble the distillation apparatus, ensuring all glass joints are clean, dry, and properly sealed with high-vacuum grease. Connect the apparatus to the high-vacuum line with a cold trap in between the apparatus and the pump.

  • Distillation: a. Transfer the crude this compound to the distillation flask. Add a magnetic stir bar. b. Begin stirring and slowly evacuate the system to the desired pressure (e.g., < 1 mmHg). It is critical to achieve a stable, low pressure before heating. c. Once the pressure is stable, begin to gently heat the distillation flask using the heating mantle. d. Collect the fractions that distill at the expected temperature and pressure (see Table 2). The pure this compound should be a colorless or very pale yellow liquid.[4][15] e. Discard any initial forerun and leave a small amount of residue in the distillation pot to avoid distilling over high-boiling impurities.

  • Storage: Transfer the purified product to a clean, dry, amber glass bottle under an inert atmosphere. Seal tightly and store in a cool, dry place.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control oleic_acid Oleic Acid reaction Reaction (Anhydrous conditions) oleic_acid->reaction chlorinating_agent Chlorinating Agent (e.g., SOCl2, (COCl)2) chlorinating_agent->reaction crude_product Crude this compound reaction->crude_product rotovap 1. Rotary Evaporation (Remove excess reagent) crude_product->rotovap distillation 2. High-Vacuum Distillation rotovap->distillation pure_product Pure this compound (Colorless liquid) distillation->pure_product analysis Analysis (IR, GC, Titration) pure_product->analysis storage Store under N2 (Cool, dry place) analysis->storage If pure

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_color Issue: Product is Colored cluster_hydrolysis Issue: Oleic Acid Present start Purified Product Still Impure? check_oleic_acid Check Purity of Starting Oleic Acid start->check_oleic_acid Yes, colored check_distillation Distill at Lower Pressure (<1 mmHg) start->check_distillation Yes, colored check_anhydrous Ensure Anhydrous Conditions start->check_anhydrous Yes, contains oleic acid check_inert Use Inert Atmosphere (N2 or Ar) start->check_inert Yes, contains oleic acid color_causes Potential Causes: - Impure Reactant - Thermal Decomposition check_oleic_acid->color_causes check_distillation->color_causes solution Obtain Pure, Colorless Product check_distillation->solution hydrolysis_causes Potential Cause: - Moisture Contamination check_anhydrous->hydrolysis_causes check_inert->hydrolysis_causes check_inert->solution

Caption: Troubleshooting logic for common this compound purification issues.

References

Technical Support Center: Oleoyl Chloride Reactions with Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for experiments involving the reaction of oleoyl (B10858665) chloride with hydroxyl groups.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using oleoyl chloride to acylate hydroxyl groups?

A1: The most prevalent side reactions include:

  • Hydrolysis: this compound is highly sensitive to moisture and can readily hydrolyze to oleic acid, especially if anhydrous conditions are not strictly maintained.[1]

  • Reaction with Base: Tertiary amine bases like pyridine (B92270) or triethylamine (B128534), used to scavenge the HCl byproduct, can sometimes react with the this compound to form an acylpyridinium or acylammonium intermediate. While this can activate the acyl chloride, it can also lead to other reactions.

  • Elimination: With secondary and tertiary alcohols, elimination to form an alkene can compete with the desired esterification, particularly at higher temperatures or with sterically hindered bases.

  • Formation of Alkyl Chlorides: The HCl generated during the reaction can react with the alcohol, especially tertiary alcohols, to form the corresponding alkyl chloride.[2] The use of a base is crucial to prevent this.[3]

  • Keten Formation: In the presence of a tertiary amine base, this compound can undergo dehydrochlorination to form a ketene (B1206846) intermediate, which can then react in various ways, potentially leading to byproducts.[4][5]

Q2: My reaction is incomplete, and I still have a significant amount of starting alcohol. What are the possible causes and solutions?

A2: Incomplete reactions can stem from several factors:

  • Insufficient Reagent: Ensure at least a slight molar excess of this compound is used.

  • Steric Hindrance: Tertiary and bulky secondary alcohols react slower than primary alcohols. For these substrates, longer reaction times, elevated temperatures (with caution), or the use of a more potent acylation catalyst like 4-(Dimethylamino)pyridine (DMAP) may be necessary.

  • Poor Reagent Quality: this compound can degrade over time, especially if exposed to moisture. Use a fresh or properly stored bottle.

  • Inadequate Mixing: In heterogeneous mixtures, ensure vigorous stirring to facilitate contact between reactants.

Q3: I am observing unexpected peaks in my GC-MS analysis. What could they be?

A3: Unexpected peaks can arise from several sources:

  • Side Products: As mentioned in Q1, these could be oleic acid (from hydrolysis), elimination products (alkenes), or byproducts from ketene formation.

  • Impurities in Starting Materials: Check the purity of your this compound and the alcohol.

  • Contamination: Ensure all glassware is scrupulously dry and clean. Use high-purity, anhydrous solvents.

Q4: Which base should I use: Pyridine or Triethylamine?

A4: Both pyridine and triethylamine (TEA) are commonly used to scavenge the HCl produced during the reaction. The choice can influence the reaction rate and side product profile.

  • Pyridine: Can also act as a nucleophilic catalyst by forming a reactive acylpyridinium ion. It is generally effective for most applications.

  • Triethylamine (TEA): Is a stronger, non-nucleophilic base. In some cases, TEA has been reported to give higher yields compared to pyridine.[6] However, being bulkier, it might favor elimination side reactions with hindered alcohols more than pyridine.

Q5: How can I minimize the formation of oleic acid in my reaction?

A5: To minimize hydrolysis of this compound to oleic acid, it is critical to maintain strictly anhydrous conditions. This includes:

  • Using oven-dried or flame-dried glassware.

  • Using anhydrous solvents, freshly distilled or from a sealed bottle.

  • Running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Handling this compound in a glove box or with careful technique to minimize exposure to atmospheric moisture.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the acylation of hydroxyl groups with this compound.

Problem Possible Cause Suggested Solution
Low or No Product Yield Hydrolysis of this compound: Presence of moisture in the reaction.Ensure all glassware is rigorously dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (N₂ or Ar).[1]
Incomplete Reaction: Insufficient reaction time, low temperature, or steric hindrance of the alcohol.Increase reaction time. For less reactive alcohols, consider moderately increasing the temperature. Add a catalytic amount of DMAP to accelerate the reaction.
Poor Quality of this compound: Degradation of the starting material.Use a fresh bottle of this compound or purify the existing stock by distillation under reduced pressure.
Formation of a White Precipitate Amine Hydrochloride Salt: The HCl byproduct reacts with the amine base.This is a normal occurrence and indicates the reaction is proceeding. The salt is typically removed during aqueous workup.
Significant Amount of Alkene Byproduct Detected Elimination Side Reaction: Favored with secondary/tertiary alcohols, high temperatures, or bulky bases.Use a less sterically hindered base (e.g., pyridine instead of triethylamine). Run the reaction at a lower temperature, even if it requires a longer reaction time.
Product is Contaminated with Oleic Acid Hydrolysis during Reaction or Workup: Exposure to water.Strictly adhere to anhydrous reaction conditions. During workup, ensure the quenching step is performed at a low temperature and that phase separation is clean.
Reaction is Very Slow with a Hindered Alcohol Steric Hindrance: The bulky nature of the alcohol slows down the nucleophilic attack.Use a less stericaly hindered and more nucleophilic catalyst like DMAP. Increase the reaction temperature cautiously, while monitoring for elimination byproducts. Consider using a more reactive acylating agent if possible, though this compound is already quite reactive.

Quantitative Data Summary

The following tables provide illustrative data on expected trends in product yield and byproduct formation based on the type of alcohol and the base used. Note: This data is hypothetical and intended to demonstrate general principles of reactivity. Actual results may vary depending on specific reaction conditions.

Table 1: Effect of Hydroxyl Group Substitution on Product Distribution

Conditions: this compound (1.1 eq), Alcohol (1.0 eq), Pyridine (1.2 eq), CH₂Cl₂, Room Temperature, 4h.

Alcohol Type Substrate Expected Oleoyl Ester Yield (%) Expected Elimination Byproduct (%) Expected Unreacted Alcohol (%)
Primary1-Octanol>95<1<4
SecondaryCyclohexanol80-905-155-10
Tertiarytert-Butanol<10>80<10

Table 2: Comparison of Pyridine and Triethylamine as Bases

Conditions: this compound (1.1 eq), Cyclohexanol (1.0 eq), Base (1.2 eq), CH₂Cl₂, Room Temperature, 4h.

Base Expected Oleoyl Cyclohexyl Ester Yield (%) Expected Cyclohexene Yield (%)
Pyridine8510
Triethylamine8015

Experimental Protocols

Protocol 1: General Procedure for the Acylation of a Primary Alcohol with this compound
  • Preparation: Under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq) and anhydrous pyridine (1.2 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the components in anhydrous dichloromethane (B109758) (DCM).

  • Addition of this compound: Cool the solution to 0 °C using an ice bath. Slowly add this compound (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Quantitative Analysis of Reaction Products by GC-MS with an Internal Standard
  • Sample Preparation: After the reaction workup, accurately weigh a small amount of the crude product into a GC vial. Add a precise volume of a stock solution of an internal standard (e.g., methyl heptadecanoate in hexane).

  • Derivatization (if necessary): If unreacted oleic acid is a concern, derivatize the sample with a reagent like BSTFA to silylate the carboxylic acid, making it amenable to GC analysis.

  • GC-MS Analysis: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a DB-5ms). Use a temperature program that allows for the separation of the oleoyl ester, any alkene byproducts, unreacted alcohol, and the internal standard.

  • Quantification: Identify the peaks corresponding to the different components based on their retention times and mass spectra. Calculate the concentration of each component by comparing its peak area to that of the internal standard, using a pre-determined response factor.

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions Oleoyl-Cl Oleoyl-Cl Ester Oleoyl Ester (R-O-Oleoyl) Oleoyl-Cl->Ester + R-OH Oleic_Acid Oleic Acid Oleoyl-Cl->Oleic_Acid + H₂O (Hydrolysis) Base Base (e.g., Pyridine) Oleoyl-Cl->Base Interaction ROH Alcohol (R-OH) Alkene Alkene ROH->Alkene - H₂O (Elimination) [High Temp, Hindered Base] Alkyl_Chloride Alkyl Chloride (R-Cl) ROH->Alkyl_Chloride + HCl HCl HCl H2O Water (H₂O) Troubleshooting_Workflow start Low Yield or Unexpected Byproducts check_conditions Review Reaction Conditions: - Anhydrous? - Inert Atmosphere? - Temperature? start->check_conditions check_reagents Verify Reagent Quality: - Fresh this compound? - Pure Alcohol? - Anhydrous Solvent? start->check_reagents analyze_products Analyze Crude Product (TLC, GC-MS, NMR) check_conditions->analyze_products check_reagents->analyze_products purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impure incomplete_reaction Incomplete Reaction? analyze_products->incomplete_reaction byproducts Byproducts Present? incomplete_reaction->byproducts No optimize_time_temp Optimize Reaction Time and/or Temperature incomplete_reaction->optimize_time_temp Yes add_catalyst Consider Adding DMAP incomplete_reaction->add_catalyst Still incomplete identify_byproducts Identify Byproducts byproducts->identify_byproducts Yes success Successful Reaction optimize_time_temp->success add_catalyst->success adjust_base Adjust Base (e.g., Pyridine vs. TEA) identify_byproducts->adjust_base adjust_base->success purify_reagents->check_conditions Catalyst_Selection_Logic start Select Base/Catalyst alcohol_type What is the alcohol type? start->alcohol_type primary_alcohol Primary Alcohol alcohol_type->primary_alcohol Primary secondary_alcohol Secondary/Hindered Alcohol alcohol_type->secondary_alcohol Secondary/ Hindered use_pyridine_tea Use Pyridine or TEA (Standard Conditions) primary_alcohol->use_pyridine_tea secondary_alcohol->use_pyridine_tea reaction_slow Is the reaction slow? use_pyridine_tea->reaction_slow use_dmap Add catalytic DMAP reaction_slow->use_dmap Yes success Proceed with Reaction reaction_slow->success No check_elimination Monitor for Elimination use_dmap->check_elimination check_elimination->success

References

Technical Support Center: Optimizing Reaction Temperature for Oleoyl Chloride Acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses specific issues related to optimizing reaction temperature during acylation reactions involving oleoyl (B10858665) chloride to enhance reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of reaction temperature in oleoyl chloride acylation?

Reaction temperature is a critical parameter that directly influences the rate of reaction, product yield, and the formation of byproducts. Optimizing temperature is essential to provide sufficient energy to overcome the activation energy barrier without promoting degradation of the starting materials or products, or initiating unwanted side reactions. For instance, while some Friedel-Crafts acylations proceed well at or below room temperature (0°C to 25°C), others may require heating to achieve a reasonable reaction rate.[1][2] Conversely, excessively high temperatures can lead to decomposition.[1]

Q2: What are the most common temperature-related side reactions when using this compound?

Suboptimal temperatures can lead to several side reactions:

  • Isomerization of the Double Bond: this compound contains a cis-double bond that can isomerize to the more stable trans-configuration at elevated temperatures, leading to impurities in the final product.[3]

  • Decomposition: Both this compound and the acylated product can be sensitive to heat.[4] High temperatures can cause decomposition, reducing the overall yield.

  • Hydrolysis: While primarily related to moisture, higher temperatures can accelerate the hydrolysis of this compound back to oleic acid if trace amounts of water are present.[5]

  • Polysubstitution: In Friedel-Crafts type reactions with highly activated aromatic substrates, higher temperatures can sometimes promote multiple acylations on the same molecule.[1]

Q3: How do I select a starting temperature for my acylation experiment?

A prudent approach is to consult literature for similar substrates. If no direct analogue is available, start the reaction at a low temperature, such as 0°C or room temperature (20-25°C).[6][7] Monitor the reaction's progress; if it is too slow or does not proceed, the temperature can be increased gradually. For Friedel-Crafts reactions, temperatures below 0°C (e.g., -15°C to -75°C) can improve selectivity for the desired isomer.[2]

Q4: My acylation reaction is slow or incomplete at room temperature. What are the next steps?

If the reaction is sluggish, several factors may be at play:

  • Insufficient Activation Energy: The reaction may require more thermal energy. Gradually increase the temperature in increments of 10-20°C and monitor the progress. For example, some procedures for preparing this compound itself involve an initial phase at 25-30°C followed by heating to 50-55°C to ensure completion.[3]

  • Deactivated Substrate: If the substrate is sterically hindered or contains electron-withdrawing groups, it will be less reactive. These cases often require higher temperatures or longer reaction times to proceed.[6]

  • Catalyst Inactivity: In Lewis acid-catalyzed reactions, ensure the catalyst is fresh and anhydrous, as moisture will deactivate it.[1]

Q5: I am observing unexpected byproducts in my analysis. How can I determine if the temperature is the cause?

The formation of byproducts is a common issue. To diagnose if temperature is the culprit, run the reaction at a lower temperature and compare the product profiles. For instance, if you suspect double bond isomerization, running the reaction at room temperature or below may eliminate this side product.[3] Lowering the temperature in Friedel-Crafts reactions can also enhance selectivity and reduce the formation of unwanted isomers.[2]

Q6: How can I effectively monitor the reaction while optimizing temperature?

Direct analysis of the highly reactive this compound by Thin Layer Chromatography (TLC) can be unreliable, as it may hydrolyze on the silica (B1680970) plate.[3][8] A more dependable method is to quench a small aliquot of the reaction mixture with a nucleophile like methanol (B129727). This converts the remaining this compound into the more stable methyl oleate, allowing you to monitor the disappearance of the starting material and the appearance of the stable ester derivative by TLC or GC-MS.[3][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Reaction Temperature Too Low: The reaction lacks sufficient energy to proceed at a reasonable rate.Gradually increase the temperature in 10-20°C increments. Monitor progress carefully to avoid overshoot and decomposition.[1][3]
Reaction Temperature Too High: The this compound or the desired product is decomposing at the reaction temperature.Run the reaction at a lower temperature. For heat-sensitive materials, consider procedures that minimize heating time.[4]
Moisture Contamination: Hydrolysis of this compound is accelerated at higher temperatures.Ensure all glassware is oven-dried and reagents/solvents are strictly anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon).[1][3][5]
Multiple Products or Impurities Detected Isomerization of Double Bond: The reaction temperature is high enough to cause the cis-double bond to convert to the trans-isomer.Avoid high reaction temperatures. Use milder reaction conditions where possible.[3]
Poor Regioselectivity (Friedel-Crafts): The temperature is promoting the formation of multiple isomers (e.g., ortho, para).Lowering the reaction temperature, sometimes significantly below 0°C, can greatly improve selectivity for a single isomer.[2]
Reaction with Solvent: At elevated temperatures, some solvents may react with the acyl chloride or catalyst.Choose a known inert solvent such as dichloromethane (B109758) or carbon disulfide and re-optimize the temperature.[9]
Poor Reproducibility Inconsistent Temperature Control: Fluctuations in the reaction temperature lead to variable outcomes.Use a temperature-controlled reaction setup (e.g., oil bath with a thermostat, cryostat) to maintain a consistent temperature throughout the reaction.

Quantitative Data on Reaction Temperature

SubstrateAcylating AgentReaction TypeTemperature (°C)Yield / ConversionReference
Oleic AcidOxalyl ChlorideAcyl Chloride Synthesis25-30, then 50-55High Yield (unspecified)[3]
IsobutylbenzeneAcetyl ChlorideFriedel-Crafts Acylation< -10High Yield & Selectivity[2]
9H-fluoreneAcetyl ChlorideFriedel-Crafts Acylation83~99% Conversion[10]
Chlorogenic AcidThis compoundEsterification2576.6% Conversion[11]
4,4-dimethylsterolsThis compoundEsterification40 (313 K)99.3% Conversion[12]

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization Screening

This protocol outlines a general method for determining the optimal reaction temperature for the acylation of a generic substrate (e.g., an alcohol, R-OH) with this compound.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the substrate (1.0 eq.) and a non-nucleophilic base like pyridine (B92270) (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

  • Initial Temperature: Cool the stirred solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add this compound (1.1 eq.) dropwise to the solution.

  • Screening:

    • Run 1 (0°C): Maintain the reaction at 0°C and monitor its progress every 30 minutes for 2-4 hours by quenching aliquots with methanol and analyzing via TLC or LC-MS.

    • Run 2 (Room Temperature): If the reaction is slow at 0°C, set up an identical reaction and allow it to stir at room temperature (~20-25°C). Monitor as described above.

    • Run 3 (Elevated Temperature): If the reaction remains slow at room temperature, set up a third reaction and gently heat it to 40-50°C using a controlled temperature oil bath. Monitor closely for both product formation and the appearance of any new spots on the TLC, which may indicate byproducts.

  • Analysis: Compare the yield, purity, and reaction time from each run to determine the optimal temperature.

Protocol 2: Esterification of 4,4-dimethylsterols with this compound

This protocol is adapted from a literature procedure for the efficient synthesis of 4,4-dimethylsterol oleates.[12]

  • Materials: 4,4-dimethylsterols, this compound, pyridine, anhydrous solvent (e.g., toluene).

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4,4-dimethylsterols (1.0 eq.) in the anhydrous solvent.

  • Temperature Control: Place the flask in a thermostatically controlled water or oil bath set to 40°C (313 K).

  • Reagent Addition: Add pyridine (to act as a base) followed by the dropwise addition of this compound (1.1 eq.).

  • Reaction: Stir the mixture at 40°C for 60 minutes.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like hexane (B92381) and wash sequentially with dilute HCl to remove pyridine, followed by saturated sodium bicarbonate solution, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography if necessary.

Visualizations

G start Start: Low Yield or Byproducts Observed check_temp Is Reaction Temperature Known to be Optimal? start->check_temp low_temp_path Hypothesis: Temperature is Too Low check_temp->low_temp_path No high_temp_path Hypothesis: Temperature is Too High check_temp->high_temp_path Yes increase_temp Action: Increase Temp (e.g., +10-20°C) low_temp_path->increase_temp decrease_temp Action: Decrease Temp (e.g., to RT or 0°C) high_temp_path->decrease_temp monitor Monitor Reaction Progress (Quenched Aliquot TLC/LCMS) increase_temp->monitor decrease_temp->monitor eval_yield Yield Improved? monitor->eval_yield eval_purity Purity Improved? monitor->eval_purity success End: Temperature Optimized eval_yield->success Yes fail Re-evaluate: Consider Other Factors (Moisture, Reagents, Stoichiometry) eval_yield->fail No eval_purity->success Yes eval_purity->fail No

Caption: Troubleshooting workflow for optimizing reaction temperature.

G Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases SideReact Side Reactions (Isomerization, Decomposition) Temp->SideReact Increases Yield Product Yield Rate->Yield Increases SideReact->Yield Decreases

Caption: Relationship between temperature and reaction outcomes.

References

preventing polymerization during oleoyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oleoyl (B10858665) chloride reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues encountered during synthesis, with a specific focus on preventing unwanted polymerization and side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of oleoyl chloride polymerization or degradation during a reaction?

A1: Unwanted polymerization and degradation of this compound are typically initiated by several factors. The most common cause is exposure to moisture, which leads to hydrolysis of the highly reactive acyl chloride back to oleic acid.[1][2] Other significant causes include exposure to high temperatures, which can induce thermal degradation and side reactions, and the presence of impurities, which may act as catalysts.[3][4][5] Contamination from strong acids, bases, or residual reagents from its synthesis (e.g., thionyl chloride, phosphorus compounds) can also catalyze unwanted reactions.[2][6][7]

Q2: What are the initial signs that my this compound has started to polymerize or degrade?

A2: The initial indicators of polymerization or degradation are often visual. You may observe an increase in the viscosity of the solution, the formation of gels, or the appearance of solid precipitates.[5][8] Discoloration, such as the development of a yellow or brown tint, also suggests that the material is degrading.[4][5]

Q3: How can I prevent moisture from interfering with my reaction?

A3: To prevent hydrolysis, it is critical to maintain anhydrous (dry) conditions throughout your experiment.[1][2] This involves using anhydrous grade solvents and reagents, thoroughly drying all glassware in an oven before use, and running the reaction under a dry, inert atmosphere, such as nitrogen or argon.[2]

Q4: What is the ideal temperature range for running reactions with this compound?

A4: this compound is sensitive to heat, so reactions should be conducted at the lowest temperature that allows for a reasonable reaction rate.[4] If heating is necessary, it should be carefully controlled and monitored. For purification, high temperatures should be avoided by using high-vacuum distillation.[4]

Q5: Are there any recommended stabilizers or inhibitors for this compound?

A5: Unlike vinyl monomers that are stabilized with radical inhibitors like MEHQ, this compound does not typically have a specific polymerization inhibitor added.[8][9] Stability is primarily achieved by controlling the experimental conditions: maintaining a moisture-free environment, controlling the temperature, and using high-purity starting material.[1][2][4]

Q6: How should I properly store this compound to ensure its stability?

A6: this compound should be stored in a tightly sealed container in a cool, dry, dark, and well-ventilated area to maintain its stability.[10][11] It is recommended to store it under an inert gas like argon or nitrogen to protect it from moisture. The ideal storage container is the one it was supplied in, often a polyethylene-lined drum or an amber glass bottle.[3][9]

Q7: How can I confirm the purity of my this compound before starting a reaction?

A7: The purity of this compound can be assessed using several analytical techniques. Fourier Transform Infrared Spectroscopy (FTIR) is highly effective for confirming the absence of a carboxylic acid band, which would indicate hydrolysis.[4] Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to verify the chemical structure and detect impurities.[5][12] Gas Chromatography (GC) is also a useful method for assessing purity.[5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions involving this compound.

Problem Observed Potential Cause(s) Recommended Solution(s)
Increased viscosity, gel formation, or solid precipitate.Polymerization or side-reaction has occurred. This may be due to: • Contamination with water (hydrolysis followed by other reactions).[2] • Excessive heat.[4] • Impurities acting as initiators.[5]• Immediately cool the reaction mixture to halt further polymerization. • If possible, attempt to isolate the desired product from the polymer. The polymer can often be removed by precipitation; dissolve the crude mixture in a suitable solvent (e.g., hexane) and add a non-solvent (e.g., acetone) to precipitate the polymer.[] • Before the next attempt, re-verify the purity of the this compound and ensure all solvents and reagents are anhydrous.[2][5]
Reaction yields are low or inconsistent.Starting material is impure or has degraded. This can result from: • Partial hydrolysis of this compound to oleic acid.[2] • Use of aged or improperly stored this compound.• Check the purity of the this compound using FTIR or NMR before use.[4][5] • If the starting material is impure, consider purifying it by vacuum distillation.[4] • Always use reagents from a properly sealed and stored container.
The reaction mixture or final product is discolored (yellow/brown).Degradation of the material. This can be caused by: • Overheating during the reaction or purification.[4] • Presence of impurities from the synthesis of this compound.[4] • Exposure to light.[5]• Reduce the reaction temperature and/or duration. • If purifying by distillation, ensure a very high vacuum is used to keep the boiling temperature low.[4] • Protect the reaction from light by covering the glassware with aluminum foil. • Consider purifying the this compound before use if it is already discolored.[4]
Unexpected peaks appear in analytical data (NMR, GC, etc.).Formation of byproducts. This could be due to: • Side reactions involving the double bond in the oleoyl chain under harsh conditions.[2] • Reaction with impurities in the solvent or other reagents. • Acid- or base-catalyzed side reactions.[2][5]• Use milder reaction conditions (lower temperature, shorter time). • Ensure high-purity, anhydrous solvents and reagents are used. • If the reaction produces HCl, ensure an effective acid scavenger (like pyridine (B92270) or triethylamine) is present in stoichiometric amounts to prevent acid-catalyzed side reactions.[1]

Quantitative Data Summary

Parameter Recommended Value / Condition Rationale References
Storage Temperature Cool, well-ventilated area. Refrigeration (2-8°C) is often recommended.Reduces the rate of thermal degradation and potential side reactions.[9][10]
Storage Atmosphere Inert gas (Nitrogen or Argon)Prevents contact with atmospheric moisture, which causes hydrolysis.
Purification by Distillation Boiling Point: ~180-185°C @ 1-2 mmHg; ~99-109°C @ 25 µmHgLow pressure is critical to keep the temperature down and prevent thermal decomposition.[4]
Synthesis Temperature (Triphosgene Method) 40-80°CAn example of a controlled temperature range for synthesis to ensure high yield and purity.[6][14]

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol is for purifying crude or degraded this compound.

  • Glassware Preparation: Ensure all glassware (distillation flask, condenser, receiving flask) is thoroughly dried in an oven at >120°C for several hours and allowed to cool under a stream of dry nitrogen or in a desiccator.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Use high-vacuum grease for all joints.

  • Sample Charging: Charge the distillation flask with the crude this compound. Add a magnetic stir bar for gentle agitation.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump capable of reaching pressures below 1 mmHg. It is crucial to use a cold trap between the apparatus and the pump.

  • Distillation: Once a stable high vacuum is achieved, begin gently heating the distillation flask using a heating mantle with continuous stirring.

  • Fraction Collection: Collect the clear, water-white this compound distillate in the receiving flask.[4] The boiling point will be highly dependent on the pressure achieved (see table above). Discard any initial forerun and stop the distillation before all the material in the distillation flask has evaporated to avoid distilling over high-boiling impurities.

  • Storage: Transfer the purified product to a clean, dry, amber glass bottle and store it under an inert atmosphere in a cool, dark place.[11]

Protocol 2: Monitoring for Hydrolysis using FTIR Spectroscopy

This protocol provides a quick method to check for the degradation of this compound back to oleic acid.

  • Sample Preparation: Place a small drop of the this compound sample between two salt plates (e.g., NaCl or KBr).

  • Spectrum Acquisition: Obtain the infrared spectrum of the sample using an FTIR spectrometer.

  • Data Analysis: Examine the spectrum for the presence of characteristic peaks.

    • Pure this compound: A strong carbonyl (C=O) stretch for the acyl chloride should be visible around 1785-1815 cm⁻¹.

    • Presence of Oleic Acid (Hydrolysis): The presence of a broad hydroxyl (-OH) stretch from the carboxylic acid group around 2500-3300 cm⁻¹ and a shift of the carbonyl peak to the typical carboxylic acid range (around 1700-1725 cm⁻¹) indicates significant hydrolysis.[4] A pure sample should show no significant absorption in these regions.[4]

Visualizations

G Workflow for Minimizing Polymerization in this compound Reactions cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification P1 Dry all glassware (oven >120°C) R1 Assemble apparatus under inert atmosphere (N2/Ar) P1->R1 P2 Use anhydrous solvents and reagents P2->R1 P3 Verify this compound Purity (FTIR/NMR) P3->R1 R2 Maintain low temperature (use cooling bath if needed) R1->R2 R3 Add reagents slowly (e.g., via syringe pump) R2->R3 R4 Use stoichiometric acid scavenger (e.g., Pyridine, Et3N) R3->R4 W1 Perform aqueous workup with cold, deoxygenated water/brine R4->W1 W2 Dry organic layer (e.g., Na2SO4, MgSO4) W1->W2 W3 Remove solvent under reduced pressure W2->W3 W4 Purify via high-vacuum distillation if needed W3->W4

Caption: Experimental workflow for minimizing side reactions.

G Troubleshooting Logic for Suspected Polymerization cluster_analysis Analysis cluster_action Corrective Actions rect_node rect_node Start Observe increased viscosity, gel, or precipitate? A1 Take aliquot for analysis (FTIR, NMR) Start->A1 Yes End_Success Proceed with purified product Start->End_Success No, reaction is clear A2 Polymer or byproduct confirmed? A1->A2 C1 Stop reaction (cool down) A2->C1 Yes A2->End_Success No, false alarm C2 Attempt to isolate product (precipitation/filtration) C1->C2 C3 Review protocol: - Check reagent purity - Ensure anhydrous conditions - Lower reaction temperature C2->C3 End_Fail Discard and restart experiment C3->End_Fail

Caption: Troubleshooting flowchart for polymerization events.

References

Technical Support Center: Oleoyl Chloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with oleoyl (B10858665) chloride. The focus is on identifying and removing common impurities encountered during synthesis and handling.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Product has a yellow or brown color Presence of color-imparting impurities from the synthesis process.- Treat the crude oleoyl chloride with N,N-dimethylformamide hydrochloride (DMF·HCl).[1][2][3]- Consider distillation under reduced pressure for a water-white product.[4]- Treatment with activated carbon can be attempted, though its effectiveness may vary.[3]
Presence of unreacted oleic acid (carboxyl peak in IR spectrum) Incomplete reaction during synthesis.- Ensure the appropriate stoichiometry of the chlorinating agent is used.- Increase reaction time or temperature as permitted by the stability of the product.- Purify the product via distillation to separate it from the higher-boiling oleic acid.[4]
Residual chlorinating agent (e.g., thionyl chloride) Excess reagent used in the synthesis.- Remove volatile chlorinating agents like thionyl chloride by heating on a steam bath under reduced pressure.[4]- For less volatile agents, purification by vacuum distillation is recommended.
Gaseous byproducts (e.g., HCl, SO₂) present Formation of gaseous byproducts during the reaction with chlorinating agents like phosgene (B1210022) or thionyl chloride.- Strip the this compound with an inert gas such as nitrogen to remove dissolved gases.[1][2][3]
Formation of solid precipitates Potential formation of byproducts like phosphorous acid (when using PCl₃) or other insoluble impurities.[5]- Separate the liquid this compound from the solid by filtration or decantation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Common impurities in this compound typically arise from the synthesis process and include:

  • Unreacted Starting Materials: Oleic acid and the chlorinating agent (e.g., thionyl chloride, phosgene, phosphorus trichloride (B1173362), oxalyl chloride).[4][5][6]

  • Byproducts: The type of byproduct depends on the chlorinating agent used. For instance, using phosphorus trichloride results in phosphorous acid.[5] Reactions with thionyl chloride or phosgene produce gaseous byproducts like sulfur dioxide and hydrogen chloride.[3]

  • Color Impurities: These are often generated during the synthesis and can lead to a yellow or brownish color in the final product.[1][2]

  • Dehydration Products: In some cases, high-molecular-weight acids can form byproducts like diketenes.[4]

Q2: How can I remove colored impurities from my this compound?

A2: A common and effective method for removing colored impurities is to treat the crude this compound with a carboxamide hydrohalide, such as N,N-dimethylformamide hydrochloride (DMF·HCl).[1][2][3] This is typically done by vigorously stirring the this compound with the DMF·HCl and then separating the phases. Subsequent stripping with nitrogen can further improve the color.[1][2][3] Distillation under high vacuum can also yield a colorless product.[4]

Q3: Is distillation always necessary for purifying this compound?

A3: Not always. For many applications, the crude this compound, after removing excess volatile reagents and gaseous byproducts, is suitable for use.[4] However, for applications requiring very high purity and a colorless product, distillation at very low pressures is recommended.[4]

Q4: What is the purpose of stripping with an inert gas?

A4: Stripping with an inert gas, such as nitrogen, is used to remove dissolved gaseous byproducts from the reaction, most notably hydrogen chloride (HCl).[1][2][3] This is an important step as residual HCl can be corrosive and interfere with subsequent reactions.

Q5: Can I use activated carbon for purification?

A5: While treatment with activated carbon is a known method for removing impurities, it is mentioned to be industrially complex and not always successful for purifying carbonyl chlorides like this compound.[3]

Quantitative Data on Impurity Removal

The effectiveness of purification methods can often be assessed by measuring the reduction in the color of the this compound. The iodine color number is one such metric.

Purification Method Initial Iodine Color Number Final Iodine Color Number Reference
Treatment with DMF hydrochloride and stripping with nitrogen3826[1][2][3]

Experimental Protocols

Method: Purification of this compound using DMF Hydrochloride

This protocol is based on the procedure described for the removal of color impurities from crude this compound.[1][2]

  • Preparation: In a suitable reaction vessel, place the crude this compound.

  • Treatment: Add N,N-dimethylformamide hydrochloride (DMF·HCl) to the crude this compound. A ratio of 1 part DMF·HCl to 4 parts crude this compound by weight can be used as a starting point.

  • Mixing: Vigorously stir the mixture to ensure thorough contact between the two phases. The treatment is preferably carried out at a temperature between -15°C and 80°C.[1]

  • Phase Separation: Cease stirring and allow the mixture to separate into two distinct phases.

  • Isolation: Carefully separate the this compound phase from the DMF·HCl phase.

  • Stripping: Bubble dry nitrogen gas through the isolated this compound phase to remove any residual dissolved HCl. Continue until the effervescent gas is free of HCl (can be tested with moist pH paper).

  • Analysis: Analyze the purified this compound for purity and color to determine the effectiveness of the treatment.

Process Visualization

G cluster_input Input cluster_purification Purification Workflow cluster_output Output cluster_byproducts Removed Impurities Crude Crude this compound (with impurities) Treatment Treatment with DMF·HCl Crude->Treatment PhaseSep Phase Separation Treatment->PhaseSep Stripping Inert Gas Stripping (e.g., Nitrogen) PhaseSep->Stripping This compound Phase ColorImp Color Impurities PhaseSep->ColorImp DMF·HCl Phase Distillation Optional: Vacuum Distillation Stripping->Distillation For High Purity Purified Purified this compound Stripping->Purified Gaseous Gaseous Byproducts (HCl) Stripping->Gaseous Distillation->Purified NonVolatile Non-Volatile Impurities Distillation->NonVolatile Residue

References

troubleshooting poor solubility of oleoyl chloride in reaction medium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oleoyl (B10858665) chloride.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of oleoyl chloride?

A1: this compound is a hydrophobic, oily liquid. It is generally soluble in a range of anhydrous organic solvents but is insoluble in water. Due to its reactive nature, it does not dissolve in water but instead reacts with it, often vigorously, to form oleic acid and hydrochloric acid.[1][2][3]

Q2: In which specific organic solvents is this compound soluble?

A2: this compound is soluble in common aprotic organic solvents. These include chlorinated solvents like dichloromethane (B109758) (DCM) and chloroform, ethers like tetrahydrofuran (B95107) (THF) and diethyl ether, and aromatic solvents such as toluene (B28343). It is also soluble in acetone.[4]

Q3: My this compound appears cloudy or has formed a precipitate in the reaction medium. What could be the cause?

A3: Cloudiness or precipitation can be due to several factors. The most common cause is the presence of moisture, which leads to the hydrolysis of this compound into the less soluble oleic acid.[5] Another possibility is that the reaction temperature is too low, causing the this compound or other reactants to fall out of solution. Finally, the chosen solvent may simply be a poor solvent for this compound or one of the other reactants at the desired concentration.

Q4: Can I use protic solvents like ethanol (B145695) or methanol (B129727) for my reaction with this compound?

A4: It is generally not recommended to use protic solvents as the primary reaction medium for reactions where the acyl chloride functionality is intended to react with another nucleophile. This compound will react readily with alcohols to form esters.[3][6] If the desired reaction is esterification with that specific alcohol, then it would be the reactant, not the solvent. For other reactions, the use of a protic solvent will lead to unwanted side products.

Troubleshooting Guide for Poor Solubility

Poor solubility of this compound in the reaction medium can lead to incomplete reactions and low yields. The following guide provides a systematic approach to troubleshoot and resolve this issue.

Solubility Data Summary
Solvent ClassExamplesSolubility of this compoundNotes
Aprotic Polar Tetrahydrofuran (THF), Acetone, Dichloromethane (DCM), ChloroformGoodGenerally good choices for reactions. Ensure the solvent is anhydrous.
Aprotic Nonpolar Toluene, Hexane, Diethyl EtherGoodSuitable for many reactions. Ensure the solvent is anhydrous.
Protic Polar Water, Ethanol, MethanolInsoluble (Reacts) Reacts to form oleic acid or the corresponding ester. Avoid as solvents.
Troubleshooting Workflow

If you are experiencing poor solubility, follow this workflow to diagnose and solve the problem.

Troubleshooting_Poor_Solubility cluster_diagnosis Diagnosis cluster_solutions Solutions start Poor Solubility Observed check_moisture Is the reaction under strictly anhydrous conditions? start->check_moisture check_temp Is the reaction temperature too low? check_moisture->check_temp Yes dry_reagents Dry all reagents and solvents. Use an inert atmosphere. check_moisture->dry_reagents No check_solvent Is the chosen solvent appropriate for all reactants? check_temp->check_solvent Yes increase_temp Gradually increase reaction temperature while monitoring for side reactions. check_temp->increase_temp No change_solvent Consider a different anhydrous aprotic solvent or a co-solvent system (e.g., THF/DCM). check_solvent->change_solvent No sonication Apply sonication to aid dissolution. check_solvent->sonication Yes, but dissolution is slow

Troubleshooting workflow for poor this compound solubility.
Detailed Troubleshooting Steps

  • Ensure Anhydrous Conditions : this compound is highly sensitive to moisture.[5] Any water present will lead to hydrolysis, forming oleic acid, which may have different solubility properties and will not participate in the desired reaction.

    • Action : Use oven-dried or flame-dried glassware. Use anhydrous solvents, either freshly distilled or from a sealed bottle over molecular sieves. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Reaction Temperature : The solubility of this compound and other long-chain reactants can be temperature-dependent.

    • Action : If the reaction is being conducted at a low temperature (e.g., 0 °C), consider allowing it to warm to room temperature or gently heating it. Monitor the reaction closely by a suitable technique (e.g., TLC, LC-MS) to ensure that increasing the temperature does not lead to significant side product formation.

  • Re-evaluate Solvent Choice : The principle of "like dissolves like" is crucial. The long hydrocarbon chain of this compound gives it a nonpolar character.

    • Action : If you are using a highly polar aprotic solvent and observing poor solubility, consider switching to a less polar solvent like toluene or THF. A mixture of solvents can also be effective. For instance, a small amount of a more polar solvent like THF can be added to a nonpolar solvent to improve the solubility of a polar co-reactant without significantly altering the overall reaction environment.

  • Consider Homogenization Techniques : If the reactants are known to be sparingly soluble in the chosen solvent system, mechanical assistance can help.

    • Action : Use a high-speed stirrer or a sonicator to help break up any solids and promote dissolution.

  • Change Reactant Addition Method : The order and rate of addition can influence local concentrations and solubility.

    • Action : Instead of adding a solid reactant all at once, consider adding it in portions. Alternatively, if a co-reactant is poorly soluble, it could be dissolved in a minimal amount of a suitable solvent and added dropwise to the solution of this compound.

Experimental Protocols

Example Protocol: Synthesis of Oleoylethanolamide (Amidation)

This protocol describes the synthesis of an amide, oleoylethanolamide, from this compound and ethanolamine (B43304).[7] This is a representative procedure for an amidation reaction.

Materials:

  • This compound

  • Ethanolamine

  • Triethylamine (B128534) (as a base to neutralize HCl)

  • Dichloromethane (DCM, anhydrous)

  • 2M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Petroleum ether

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous dichloromethane.

  • In a separate flask, prepare a mixture of ethanolamine and triethylamine.

  • Slowly add the this compound solution dropwise to the stirred ethanolamine and triethylamine mixture at room temperature.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove any insoluble material (triethylamine hydrochloride).

  • Transfer the filtrate to a separatory funnel and wash with 2M HCl until the aqueous layer is acidic.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Wash the crude product with petroleum ether and centrifuge to obtain the purified oleoylethanolamide.

Amidation Reaction Pathway

The following diagram illustrates the general reaction pathway for the amidation of this compound.

Amidation_Reaction oleoyl_chloride This compound (R-COCl) amide Amide (R-CONH-R') oleoyl_chloride->amide amine Amine (R'-NH2) amine->amide hcl HCl protonated_base Protonated Base (e.g., Triethylammonium Chloride) hcl->protonated_base base Base (e.g., Triethylamine) base->protonated_base

General reaction scheme for the amidation of this compound.

References

improving the efficiency of oleoyl chloride grafting on surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficiency of oleoyl (B10858665) chloride grafting on various surfaces.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of grafting oleoyl chloride onto a surface?

A1: Grafting this compound, a fatty acid chloride, onto a surface is primarily done to modify its properties, most notably to increase its hydrophobicity (water-repellency). This is achieved by introducing the long, hydrophobic oleyl chains to the surface. This technique is used to create water-resistant coatings, reduce surface energy, and improve biocompatibility for various applications, including in drug delivery systems and advanced materials.

Q2: What are the key reactive groups on a surface that this compound can react with?

A2: this compound readily reacts with nucleophilic functional groups present on a surface. The most common reactive sites are hydroxyl (-OH) groups, such as those found on cellulose, polyvinyl alcohol (PVOH), and silica (B1680970) surfaces.[1][2][3] It can also react with amine (-NH2) groups to form amides. The efficiency of the grafting reaction is highly dependent on the density of these reactive groups on the substrate.

Q3: What solvents are suitable for this compound grafting reactions?

A3: Anhydrous aprotic solvents are generally preferred for this compound grafting to prevent hydrolysis of the highly reactive acyl chloride group. Common choices include toluene (B28343), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM). The selection of the solvent can also depend on the nature of the substrate material.

Q4: How can I confirm that the this compound has been successfully grafted onto the surface?

A4: Successful grafting can be confirmed using various surface characterization techniques. Fourier-transform infrared spectroscopy (FTIR) can detect the appearance of new ester or amide carbonyl peaks. Contact angle measurements are used to quantify the increase in surface hydrophobicity. X-ray photoelectron spectroscopy (XPS) can provide information on the elemental composition of the surface, confirming the presence of the grafted oleoyl chains.

Q5: Can the grafting process cause any undesirable changes to my substrate?

A5: Yes, particularly with temperature-sensitive substrates. For instance, in the gas-phase grafting of fatty acid chlorides on PVOH-coated paper, high temperatures and long reaction times can cause discoloration of the PVOH layer.[2][4] This is due to dehydration of the PVOH catalyzed by the hydrochloric acid (HCl) byproduct.[2][4] It is crucial to optimize reaction conditions to balance grafting efficiency with substrate integrity.

Troubleshooting Guide

This guide addresses common issues encountered during this compound grafting experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low Grafting Efficiency / Poor Hydrophobicity 1. Inactive this compound: The this compound may have hydrolyzed due to exposure to moisture. 2. Insufficient Surface Activation: The substrate surface may not have a sufficient density of reactive functional groups (e.g., hydroxyl groups). 3. Suboptimal Reaction Conditions: Reaction time, temperature, or concentration of this compound may be too low.[2] 4. Steric Hindrance: The surface topography or the presence of other molecules may be preventing access to the reactive sites.1. Use freshly opened or properly stored anhydrous this compound. Consider purifying the this compound before use. 2. Pre-treat the surface to introduce or enhance the density of reactive groups (e.g., plasma treatment, corona treatment, or chemical treatment to introduce hydroxyl groups).[1] 3. Systematically increase the reaction time, temperature, and/or this compound concentration. Monitor the changes in surface properties at each step. 4. Consider using a spacer molecule to extend the reactive groups from the surface.
Surface Discoloration or Degradation 1. High Reaction Temperature: Excessive heat can cause thermal degradation of the substrate, especially for polymers like PVOH.[2][4] 2. Acid Byproduct: The hydrochloric acid (HCl) generated during the reaction can act as a catalyst for degradation pathways, such as the dehydration of PVOH.[2][4]1. Reduce the reaction temperature and compensate by increasing the reaction time or reagent concentration. 2. Introduce an acid scavenger, such as pyridine (B92270) or triethylamine, to the reaction mixture to neutralize the HCl as it is formed. For gas-phase grafting on paper, the addition of calcium carbonate to the PVOH coating has been shown to prevent discoloration by neutralizing HCl.[2][4]
Poor Reproducibility 1. Inconsistent Surface Preparation: Variations in the cleaning and activation of the substrate surface can lead to different densities of reactive sites. 2. Variability in Reagent Quality: The purity of this compound and solvents can differ between batches. 3. Atmospheric Moisture: Contamination from moisture in the air can affect the reaction.1. Standardize the surface preparation protocol, including cleaning procedures and activation parameters. 2. Use reagents from the same batch for a series of experiments or re-validate new batches. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Non-uniform Grafting 1. Uneven Distribution of Reactive Sites: The surface may not have a homogeneous distribution of functional groups. 2. Poor Mixing/Agitation: In solution-phase grafting, inadequate mixing can lead to localized depletion of the this compound. 3. Inconsistent Temperature Control: Temperature gradients across the surface can lead to different reaction rates.1. Optimize the surface activation method to ensure a uniform distribution of reactive sites. 2. Ensure vigorous and consistent stirring or agitation throughout the reaction. 3. Use a reaction vessel with good thermal conductivity and a reliable temperature control system.

Experimental Protocols

Protocol 1: Solution-Phase Grafting of this compound on a Hydroxylated Surface

This protocol describes a general procedure for grafting this compound onto a surface with available hydroxyl groups in a solution phase.

1. Surface Preparation:

  • Clean the substrate surface thoroughly by sonicating in a series of solvents (e.g., acetone, isopropanol, and deionized water) to remove organic contaminants.
  • Dry the substrate under a stream of nitrogen or in a vacuum oven.
  • Activate the surface to ensure a high density of hydroxyl groups. This can be achieved through methods such as oxygen plasma treatment or immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - Caution: Piranha solution is extremely corrosive and reactive ).
  • Rinse the activated substrate extensively with deionized water and dry thoroughly.

2. Grafting Reaction:

  • Place the activated substrate in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
  • Prepare a solution of this compound in an anhydrous aprotic solvent (e.g., toluene or THF). The concentration will need to be optimized for the specific substrate and desired grafting density.
  • Add an acid scavenger, such as pyridine or triethylamine, to the reaction solution to neutralize the HCl byproduct.
  • Immerse the substrate in the this compound solution.
  • Allow the reaction to proceed at a controlled temperature (e.g., room temperature to 80°C) for a specific duration (e.g., 2 to 24 hours). These parameters should be optimized.

3. Post-Grafting Cleanup:

  • Remove the substrate from the reaction solution.
  • Rinse the substrate sequentially with the reaction solvent, ethanol, and deionized water to remove any unreacted this compound and byproducts.
  • Dry the grafted substrate under a stream of nitrogen or in a vacuum oven before characterization.

Protocol 2: Gas-Phase Grafting of Fatty Acid Chlorides on PVOH-Coated Surfaces

This protocol is adapted from studies on the hydrophobization of paper and PET films coated with polyvinyl alcohol (PVOH).[1]

1. Substrate Preparation:

  • Coat the substrate (e.g., paper or PET film) with a PVOH solution.
  • Dry the PVOH coating thoroughly.

2. Grafting Procedure (Transfer Method): [1]

  • Immerse a filter paper in a solution of the fatty acid chloride (e.g., palmitoyl (B13399708) chloride or stearoyl chloride) and allow the solvent to evaporate.[1]
  • Place the PVOH-coated substrate on a preheated platter.
  • Place the fatty acid chloride-loaded filter paper on top of the PVOH-coated substrate.
  • Transfer the assembly to an oven and heat at a specific temperature (e.g., 150-170°C) for a defined time (e.g., 8-10 minutes).[1] The volatile fatty acid chloride will transfer in the gas phase and react with the hydroxyl groups of the PVOH.

3. Post-Grafting:

  • Remove the assembly from the oven and allow it to cool.
  • The grafted substrate is then ready for characterization.

Data Presentation

Table 1: Influence of Reaction Parameters on Fatty Acid Chloride Grafting on PVOH-Coated PET

ParameterVariationEffect on Surface EnergyEffect on Peel StrengthReference
PVOH Molecular Weight Low vs. HighNo significant influenceNo significant influence[1]
Fatty Acid Chloride Chain Length Palmitoyl (C16) vs. Stearoyl (C18)Longer chain length decreases surface energyNo significant influence[1]
Grafting Temperature Increasing TemperatureDecreases surface energy-[1]
Degree of PVOH Hydrolysis Increasing Degree of HydrolysisDecreases surface energy-[1]

Visualizations

G cluster_prep Surface Preparation cluster_graft Grafting Reaction cluster_post Post-Grafting Clean Substrate Cleaning Activate Surface Activation (e.g., Plasma, Piranha) Clean->Activate Dry_Prep Drying Activate->Dry_Prep Inert Inert Atmosphere Dry_Prep->Inert Immerse Immerse Substrate Inert->Immerse Solution Prepare this compound Solution Solution->Immerse React Controlled Temperature & Time Immerse->React Rinse Rinsing React->Rinse Dry_Post Drying Rinse->Dry_Post Characterize Characterization (FTIR, Contact Angle) Dry_Post->Characterize

Caption: Experimental workflow for solution-phase this compound grafting.

G Start Low Grafting Efficiency? Cause1 Inactive Reagent? Start->Cause1 Yes Cause2 Poor Surface Activation? Cause1->Cause2 No Sol1 Use Fresh/Pure This compound Cause1->Sol1 Yes Cause3 Suboptimal Conditions? Cause2->Cause3 No Sol2 Enhance/Verify Surface -OH Groups Cause2->Sol2 Yes Sol3 Increase Time, Temp, or Concentration Cause3->Sol3 Yes End Problem Resolved Sol1->End Sol2->End Sol3->End

References

Technical Support Center: Oleoyl Chloride Reaction Work-up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the work-up and quenching procedures of reactions involving oleoyl (B10858665) chloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of quenching in a reaction involving oleoyl chloride?

A1: Quenching is the process of neutralizing the highly reactive excess this compound after the desired reaction is complete. This is crucial to prevent unwanted side reactions during the work-up and purification stages and to ensure the safe handling of the reaction mixture. This compound is corrosive and reacts vigorously with nucleophiles, including water.[1][2][3]

Q2: What are the most common quenching agents for this compound reactions?

A2: The choice of quenching agent depends on the desired outcome and the nature of the product. Common quenching agents include:

  • Water: Reacts with this compound to form oleic acid, which can then be removed by a basic wash.[4][5]

  • Alcohols (e.g., methanol (B129727), ethanol): React to form the corresponding ester (e.g., methyl oleate), which may be easier to separate from the desired product than oleic acid, depending on their relative polarities.[4][5]

  • Amines: React to form stable amides. This method is often used in organic synthesis.[5]

Q3: How can I minimize the hydrolysis of my product if it is sensitive to acidic conditions generated during the quench?

A3: this compound hydrolysis produces hydrochloric acid (HCl) and oleic acid.[2] To minimize exposure of your product to acidic conditions, the quenching should be performed at a low temperature (e.g., 0 °C) and the acidic byproducts should be neutralized promptly with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4]

Q4: Is it possible to remove excess this compound by distillation?

A4: While this compound can be purified by vacuum distillation, this is more commonly done to purify the reagent before use.[4][6] Removing it from a reaction mixture after the reaction is complete carries a significant risk of thermal decomposition of the desired product, especially if the product is heat-sensitive.[4]

Q5: How do I confirm that all the this compound has been quenched?

A5: A simple way to check for the presence of unreacted this compound is to take a small aliquot of the reaction mixture and carefully add it to methanol. The formation of the methyl ester can then be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] The disappearance of the highly reactive this compound spot on TLC is an indicator of a complete reaction, though it's important to be aware that this compound can hydrolyze on the silica (B1680970) gel plate itself.[7]

Troubleshooting Guide

Problem Possible Cause Solution Verification
Greasy/waxy solid contaminates the product after aqueous work-up.[4]Excess this compound was hydrolyzed to oleic acid, which has low solubility in the aqueous phase and remains in the organic layer.[4]Perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane (B109758), ethyl acetate) and wash the organic layer several times with a mild aqueous base like 5% sodium bicarbonate solution. This will convert oleic acid to its water-soluble sodium salt.[4]Check the organic layer by TLC to ensure the oleic acid impurity has been removed before drying and concentrating.[4]
An extra spot appears on TLC near the product spot after quenching with methanol.[4]Excess this compound was converted to methyl oleate (B1233923), which may have a polarity similar to the desired product, making separation by extraction difficult.[4]Purify the product using column chromatography.[4]Analyze the fractions from the column chromatography by TLC or another appropriate analytical technique to confirm the separation of the product from methyl oleate.
Low yield of the desired product.The starting this compound was of low purity or had degraded due to improper storage.Use freshly distilled or high-purity this compound for the reaction. Store it under an inert atmosphere and away from moisture.[8]Check the purity of the this compound by a suitable analytical method before use.
The reaction is incomplete.Increase the reaction time, adjust the temperature (with caution for unsaturated compounds), or increase the molar ratio of the reactants. Ensure efficient mixing throughout the reaction.[8]Monitor the reaction progress by TLC, GC, or LC-MS to determine the optimal reaction time.
Presence of moisture in the reaction.Use anhydrous solvents and reagents. Thoroughly dry all glassware before use and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]N/A
Emulsion formation during aqueous work-up.The product or byproducts may be acting as surfactants.Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion. If the problem persists, you can try filtering the mixture through a pad of Celite.The two layers should separate clearly.
Unexpected peaks in the chromatogram of the final product.Side reactions may have occurred due to harsh reaction or work-up conditions.Lower the reaction temperature, reduce the reaction time, or consider using a milder catalyst or reagent.[8]Use spectroscopic methods (e.g., NMR, MS) to identify the impurities and adjust the reaction conditions accordingly.
Contamination from solvents, glassware, or handling.Use high-purity solvents and reagents. Ensure all glassware is meticulously cleaned. Run a blank sample to identify potential sources of contamination.[8]The chromatogram of the blank sample should not show the unexpected peaks.

Experimental Protocols

Protocol 1: Quenching with Water and Basic Extraction

This protocol is suitable when the desired product is stable to mild aqueous base and is not highly water-soluble.

  • Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0 °C using an ice-water bath.

  • Quenching: Slowly and carefully add deionized water dropwise to the stirred reaction mixture. Continue stirring for 15-30 minutes at 0 °C to ensure all excess this compound has hydrolyzed to oleic acid.[4]

  • Solvent Addition: Transfer the mixture to a separatory funnel. Add a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and enough water to ensure two distinct phases are present.[4]

  • Extraction: Wash the organic layer with a 5% aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel gently at first and vent frequently to release any CO₂ gas that may form. Repeat this wash 2-3 times.[4]

  • Brine Wash: Wash the organic layer once with a saturated aqueous sodium chloride (brine) solution to remove residual water and break any emulsions.[4]

  • Drying and Concentration: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.[4]

  • Purification: If necessary, purify the crude product by column chromatography or another suitable technique.

Protocol 2: Quenching with Methanol

This protocol is an alternative when the formation of methyl oleate is preferred over oleic acid for easier separation.

  • Cooling: After the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath.

  • Quenching: Slowly add anhydrous methanol to the stirred reaction mixture. Continue stirring for 15-30 minutes at 0 °C.

  • Solvent Removal: Remove the excess methanol and reaction solvent under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the residue in a suitable organic solvent and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain the crude product.

  • Purification: The crude product, which may contain methyl oleate, will likely require purification by column chromatography.[4]

Visual Guides

G cluster_reaction Reaction Phase cluster_quenching Quenching Phase cluster_workup Work-up Phase cluster_purification Purification Phase A Reaction Completion B Cool Reaction to 0 °C A->B C Slowly Add Quenching Agent (e.g., Water or Methanol) B->C D Solvent Addition & Phase Separation C->D E Aqueous Wash (e.g., NaHCO3 solution) D->E F Brine Wash E->F G Dry Organic Layer (e.g., MgSO4) F->G H Solvent Removal (Rotary Evaporation) G->H I Crude Product H->I J Purification (e.g., Column Chromatography) I->J K Pure Product J->K

Caption: General workflow for quenching and work-up of this compound reactions.

G start Problem Identified (e.g., Low Yield, Impurity) check_moisture Was the reaction run under anhydrous conditions? start->check_moisture use_anhydrous Action: Use anhydrous solvents/reagents and an inert atmosphere. check_moisture->use_anhydrous No check_reagents Are the reagents (including This compound) of high purity? check_moisture->check_reagents Yes use_anhydrous->check_reagents purify_reagents Action: Purify starting materials or use fresh reagents. check_reagents->purify_reagents No check_workup Is there a greasy solid after aqueous work-up? check_reagents->check_workup Yes purify_reagents->check_workup basic_wash Action: Perform a basic wash (e.g., 5% NaHCO3) to remove oleic acid. check_workup->basic_wash Yes check_tlc Is there an impurity spot near the product after methanol quench? check_workup->check_tlc No end Problem Resolved basic_wash->end column_chrom Action: Purify by column chromatography. check_tlc->column_chrom Yes check_tlc->end No column_chrom->end

Caption: Troubleshooting decision tree for common issues in this compound work-up.

G cluster_main Quenching Pathways for Excess this compound OleoylChloride This compound (Excess Reagent) OleicAcid Oleic Acid (Water-insoluble impurity) OleoylChloride->OleicAcid + H2O (Quench) MethylOleate Methyl Oleate (Organic-soluble impurity) OleoylChloride->MethylOleate + CH3OH (Quench) OleateSalt Sodium Oleate (Water-soluble salt) OleicAcid->OleateSalt + NaHCO3 (Wash)

Caption: Chemical transformations during the quenching of this compound.

References

Validation & Comparative

Confirming Oleoyl Chloride Modification: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful modification of a molecule with oleoyl (B10858665) chloride is a critical step that requires robust analytical confirmation. This guide provides a comparative overview of Fourier-Transform Infrared (FTIR) spectroscopy and its primary alternatives—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for verifying this chemical transformation. Detailed experimental protocols and quantitative data are presented to assist in selecting the most appropriate method for your research needs.

The modification of substrates with oleoyl chloride introduces a long-chain oleoyl group, which can significantly alter the physicochemical properties of the starting material, impacting factors like lipophilicity, solubility, and biological activity. Accurate confirmation of this modification is therefore essential for ensuring the desired product has been synthesized and for advancing drug development and material science research.

Comparing the Alternatives: FTIR, NMR, and MS

While FTIR spectroscopy is a rapid and accessible technique for confirming this compound modification, NMR and MS offer more detailed structural information. The choice of analytical method depends on the specific requirements of the experiment, including the level of detail required, sample availability, and access to instrumentation.

Analytical TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular bonds, identifying functional groups.Confirmation of the presence or absence of specific functional groups (e.g., C=O, O-H).Fast, non-destructive, requires minimal sample preparation, and is widely available.Provides limited structural information; can be difficult to interpret in complex molecules.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei, providing detailed information about molecular structure and connectivity.Unambiguous structural elucidation, including the precise location of the oleoyl group and stereochemistry.Provides the most detailed structural information.[1]Slower analysis time, requires more sample, more expensive instrumentation, and deuterated solvents.[1]
Mass Spectrometry Measures the mass-to-charge ratio of ionized molecules, determining molecular weight and fragmentation patterns.Confirmation of the addition of the oleoyl group by an increase in molecular weight.[2]High sensitivity, provides molecular weight confirmation.Can be destructive, may require derivatization, and provides limited information on the modification site without tandem MS.

Quantitative Data Summary

The following tables summarize the key quantitative data used to confirm this compound modification with each technique.

FTIR Spectroscopy: Characteristic Peak Shifts

Successful modification is primarily confirmed by the appearance of a strong ester carbonyl (C=O) stretching peak and a change in the hydroxyl (O-H) stretching region of the starting material (if applicable).

Functional GroupReactant (e.g., with -OH group)Product (Oleoyl Ester)Interpretation
O-H Stretch Broad peak at ~3200-3550 cm⁻¹[3]Disappearance or significant reduction in the intensity of the O-H peak.[1]Indicates consumption of the hydroxyl group.
C=O Stretch (Ester) AbsentStrong, sharp peak at ~1735-1750 cm⁻¹[4][5][6]Confirms the formation of the new ester linkage.
C-O Stretch (Ester) AbsentTwo or more bands in the 1000-1300 cm⁻¹ region.[4][6]Further evidence of ester formation.
C-Cl Stretch (this compound) Present in reagentAbsent in purified productIndicates removal of unreacted this compound.
¹H NMR Spectroscopy: Key Chemical Shifts

Proton NMR provides evidence of the oleoyl group's presence through characteristic signals. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).

Protons of Oleoyl GroupTypical Chemical Shift (ppm)Interpretation
Olefinic Protons (-CH=CH-) ~5.34[7]Confirms the presence of the double bond in the oleoyl chain.
Methylene (B1212753) Protons α to C=O (-CH₂-C=O) ~2.2-2.4Indicates the methylene group adjacent to the new ester carbonyl.
Methylene Protons α to Ester Oxygen (-O-CH₂-) ~3.6-4.2 (if modifying a primary alcohol)Shifted downfield upon esterification.
Terminal Methyl Protons (-CH₃) ~0.88[7]Characteristic signal for the end of the alkyl chain.
Bulk Methylene Protons (-(CH₂)n-) ~1.2-1.6Represents the long alkyl chain of the oleoyl group.
¹³C NMR Spectroscopy: Key Chemical Shifts

Carbon NMR offers further confirmation by identifying the carbons of the oleoyl moiety.

Carbons of Oleoyl GroupTypical Chemical Shift (ppm)Interpretation
Carbonyl Carbon (-C=O) ~170-175[8][9]Confirms the presence of the ester carbonyl carbon.
Olefinic Carbons (-CH=CH-) ~128-132Confirms the presence of the double bond carbons.
Methylene Carbon α to C=O (-CH₂-C=O) ~34-36Indicates the methylene carbon adjacent to the ester carbonyl.
Methylene Carbon α to Ester Oxygen (-O-CH₂-) ~60-70 (if modifying a primary alcohol)Shifted downfield upon esterification.
Terminal Methyl Carbon (-CH₃) ~14Characteristic signal for the end of the alkyl chain.

Experimental Protocols

FTIR Analysis Protocol (ATR Method)

Attenuated Total Reflectance (ATR) is a common sampling technique for FTIR that requires minimal sample preparation.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.

  • Sample Preparation: Place a small amount of the purified, dry solid product or a single drop of a liquid product directly onto the ATR crystal.[10]

  • Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the FTIR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Compare the spectrum of the modified product with that of the starting material and this compound. Look for the disappearance of the reactant's characteristic peaks (e.g., O-H) and the appearance of the product's characteristic peaks (e.g., C=O ester).

¹H and ¹³C NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified, dry sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will be tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum, which will require a longer acquisition time.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the expected product structure.

GC-MS Analysis Protocol

Gas Chromatography-Mass Spectrometry is suitable for volatile and thermally stable compounds. Derivatization may be necessary for non-volatile substrates.

  • Sample Preparation: Dissolve a small amount of the purified product in a volatile solvent (e.g., dichloromethane, hexane). If necessary, perform a derivatization step (e.g., silylation) to increase volatility.

  • GC Separation: Inject the sample solution into the GC. The different components of the sample will be separated based on their boiling points and interactions with the GC column.

  • MS Analysis: As components elute from the GC column, they enter the mass spectrometer where they are ionized and fragmented. The mass-to-charge ratio of the molecular ion and fragment ions are detected.

  • Data Analysis: Compare the mass spectrum of the product with that of the starting material. A successful modification will show a molecular ion peak corresponding to the molecular weight of the oleoyl-modified product. The fragmentation pattern can provide additional structural information.

Visualizing the Workflow

The following diagram illustrates the typical workflow for confirming this compound modification using FTIR analysis.

FTIR_Workflow FTIR Analysis Workflow for this compound Modification cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interp Data Interpretation Start Start with Purified Product Reactant Obtain Spectrum of Starting Material Start->Reactant Reagent Obtain Spectrum of this compound Start->Reagent Product Place Product on ATR Crystal Start->Product Compare Compare Spectra: Product vs. Reactant & Reagent Reactant->Compare Reagent->Compare Background Collect Background Spectrum CollectData Collect Sample Spectrum Background->CollectData CollectData->Compare IdentifyPeaks Identify Key Peak Changes: - Disappearance of O-H - Appearance of C=O (ester) Compare->IdentifyPeaks Conclusion Confirm Modification IdentifyPeaks->Conclusion Successful NoConclusion Modification Not Confirmed IdentifyPeaks->NoConclusion Unsuccessful

Caption: Workflow for FTIR analysis to confirm this compound modification.

By following these guidelines and utilizing the provided data, researchers can confidently and accurately confirm the successful modification of their materials with this compound, ensuring the integrity and reliability of their scientific findings.

References

A Comparative Guide to the Synthesis and NMR Spectroscopic Analysis of Oleoyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the conversion of oleic acid into various derivatives is a fundamental process. Oleoyl (B10858665) chloride, as an activated form of oleic acid, serves as a key intermediate in the synthesis of oleoyl amides and esters, which have diverse applications ranging from biochemical probes to industrial lubricants. This guide provides a comparative analysis of the NMR spectroscopic characteristics of oleoyl chloride and its primary reaction products, alongside detailed experimental protocols and a discussion of alternative synthetic methodologies.

NMR Spectral Data Comparison

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound, a representative oleoyl amide (oleamide), and a representative oleoyl ester (methyl oleate) in deuterochloroform (CDCl₃). These tables are designed to facilitate the identification and purity assessment of reaction products.

Table 1: ¹H NMR Chemical Shift Data (CDCl₃)

Assignment This compound (ppm) Oleamide (B13806) (ppm) Methyl Oleate (B1233923) (ppm)
-CH=CH- 5.34 (m)5.35 (m)5.34 (m)
-CH₂-C=O 2.87 (t)2.21 (t)2.30 (t)
Allylic -CH₂- 2.01 (m)2.01 (m)2.01 (m)
-CH₂- chain 1.2-1.4 (m)1.2-1.4 (m)1.2-1.4 (m)
Terminal -CH₃ 0.88 (t)0.88 (t)0.88 (t)
-NH₂ -5.3-6.0 (br s)-
-OCH₃ --3.67 (s)

Chemical shifts are approximate and can vary slightly based on concentration and exact experimental conditions.

Table 2: ¹³C NMR Chemical Shift Data (CDCl₃)

Assignment This compound (ppm) Oleamide (ppm) Methyl Oleate (ppm)
C=O 173.9175.9174.4
-CH=CH- 130.0, 129.8129.9, 129.7130.0, 129.8
-CH₂-C=O 47.035.934.1
Allylic -CH₂- 29.7, 27.229.7, 27.229.8, 27.2
-CH₂- chain 22.7-31.922.7-31.922.7-31.9
Terminal -CH₃ 14.114.114.1
-OCH₃ --51.4

Note: The exact chemical shifts for the long alkyl chain carbons can be complex and are presented as a range.

Experimental Protocols

Detailed methodologies for the synthesis of oleoyl amides and esters are crucial for reproducibility and optimization. Below are representative protocols for the synthesis of oleamide and methyl oleate from this compound.

Synthesis of this compound from Oleic Acid

A common method for preparing this compound is the reaction of oleic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.[1]

  • Materials: Oleic acid, oxalyl chloride (or thionyl chloride), and a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • Procedure:

    • Dissolve oleic acid in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add an excess of the chlorinating agent (typically 1.5-2.0 equivalents) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for a designated period (e.g., 1-2 hours). The reaction progress can be monitored by the cessation of gas evolution (HCl and CO₂/CO for oxalyl chloride, or SO₂ and HCl for thionyl chloride).

    • Remove the excess chlorinating agent and solvent under reduced pressure to yield crude this compound, which can be used directly or purified by vacuum distillation.

Synthesis of Oleamide from this compound
  • Materials: this compound, concentrated ammonia (B1221849) solution (or anhydrous ammonia gas), and a solvent like dichloromethane or tetrahydrofuran.

  • Procedure:

    • Dissolve this compound in an anhydrous solvent and cool the solution in an ice bath.

    • Slowly add an excess of concentrated ammonia solution dropwise to the stirred solution. Alternatively, bubble anhydrous ammonia gas through the solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • The reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude oleamide.

    • The product can be further purified by recrystallization or column chromatography.

Synthesis of Methyl Oleate from this compound
  • Materials: this compound, anhydrous methanol (B129727), and a base (e.g., pyridine (B92270) or triethylamine, optional but recommended to scavenge HCl).

  • Procedure:

    • Dissolve this compound in an anhydrous solvent such as dichloromethane.

    • Add anhydrous methanol (typically in excess) to the solution. If a base is used, it should be added to the methanol solution before its addition to the this compound.

    • Stir the reaction at room temperature. The reaction is usually rapid.

    • The work-up typically involves washing the organic layer with dilute acid (to remove the base), water, and brine, followed by drying and solvent evaporation.

    • The resulting methyl oleate can be purified by vacuum distillation if necessary.[2]

Alternative Synthetic Routes

While the use of this compound is a robust method, concerns over its handling (moisture sensitivity, corrosiveness) and the generation of acidic byproducts have led to the development of alternative approaches.

  • Direct Amidation/Esterification using Coupling Agents: Carboxylic acids can be directly coupled with amines or alcohols using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][4] These methods avoid the preparation of the acyl chloride but require stoichiometric amounts of the coupling agent and can lead to byproduct removal challenges.

  • Enzymatic Synthesis: Lipases can be used to catalyze the formation of amides and esters from oleic acid under milder conditions.[5][6] This biocatalytic approach is environmentally friendly but may require longer reaction times and careful optimization of enzyme activity and stability.

Visualizing the Process

To better illustrate the chemical transformations and experimental procedures, the following diagrams have been generated.

reaction_pathway oleic_acid Oleic Acid oleoyl_chloride This compound oleic_acid->oleoyl_chloride + SOCl2 or (COCl)2 oleoyl_amide Oleoyl Amide oleoyl_chloride->oleoyl_amide + Amine oleoyl_ester Oleoyl Ester oleoyl_chloride->oleoyl_ester + Alcohol amine Amine (R-NH2) alcohol Alcohol (R-OH)

Caption: Reaction pathway from oleic acid to oleoyl amide and ester via this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: Reactants reaction Reaction start->reaction workup Work-up reaction->workup crude_product Crude Product workup->crude_product purification Purification (e.g., Recrystallization, Column Chromatography) crude_product->purification pure_product Pure Product purification->pure_product analysis NMR Spectroscopy pure_product->analysis

Caption: General experimental workflow for synthesis and analysis.

References

A Head-to-Head Comparison: Oleoyl Chloride vs. Oleic Acid and DCC for Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of oleate (B1233923) esters, the choice of esterification method is a critical decision that can significantly impact reaction efficiency, yield, and purity. Two prominent methods employed for this transformation are the use of the highly reactive oleoyl (B10858665) chloride and the milder Steglich esterification utilizing oleic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC). This guide provides an objective comparison of these two approaches, supported by experimental data, to aid in the selection of the most suitable method for a given application.

Quantitative Performance Metrics

The following table summarizes key quantitative data gathered from various studies to provide a comparative overview of the two methods. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature; therefore, these values represent typical findings.

ParameterOleoyl Chloride MethodOleic Acid / DCC Method (Steglich Esterification)
Typical Yield High to quantitative (>90%)[1][2]Good to high (~80% to quantitative)[3]
Reaction Time Rapid (typically 30 minutes to a few hours)[1][2]Generally longer (several hours to overnight)[4]
Reaction Temperature Often performed at low temperatures (0 °C) to control reactivity, followed by room temperature.[5][6][7]Typically room temperature.[4][8][9]
Key Reagents This compound, alcohol, tertiary amine base (e.g., triethylamine (B128534), pyridine).[5][6][7]Oleic acid, alcohol, DCC, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[4][8][9]
Common Solvents Anhydrous aprotic solvents (e.g., dichloromethane (B109758), THF).[6][7]Aprotic solvents (e.g., dichloromethane, THF).[4][8]
Primary Byproduct Triethylammonium chloride or pyridinium (B92312) chloride (typically water-soluble).Dicyclohexylurea (DCU) (sparingly soluble in most organic solvents).[10][11][12]

Experimental Protocols

Detailed methodologies for both esterification approaches are provided below to illustrate the practical aspects of each technique.

Method 1: Esterification using this compound

This method involves a two-step process: the initial preparation of this compound from oleic acid, followed by the esterification reaction with an alcohol.

Step 1: Preparation of this compound

This compound is typically synthesized by reacting oleic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.[13]

  • Procedure with Thionyl Chloride: Oleic acid is reacted with an excess of thionyl chloride, often in the absence of a solvent or in an inert solvent like dichloromethane. The reaction mixture is typically heated to facilitate the reaction. The excess thionyl chloride is subsequently removed under reduced pressure to yield crude this compound, which can be used directly or purified by distillation.[13]

Step 2: Esterification of an Alcohol with this compound

  • Materials: this compound, the desired alcohol, an anhydrous aprotic solvent (e.g., dichloromethane), and a tertiary amine base (e.g., triethylamine or pyridine).[5][6][7]

  • Procedure:

    • Dissolve the alcohol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a clean, dry round-bottom flask under an inert atmosphere.[5][6]

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous dichloromethane.

    • Add the this compound solution dropwise to the alcohol solution over 15-30 minutes with vigorous stirring.[5]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

    • Work-up and Purification:

      • Quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the excess triethylamine.[5]

      • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, a saturated aqueous sodium bicarbonate solution (to remove any unreacted this compound and acidic impurities), and brine.[5]

      • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

      • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

      • Purify the crude product by column chromatography if necessary.

Method 2: Steglich Esterification using Oleic Acid and DCC

This method facilitates the direct coupling of oleic acid with an alcohol under mild conditions.[8][9]

  • Materials: Oleic acid, the desired alcohol, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), and an anhydrous aprotic solvent (e.g., dichloromethane).[4][8]

  • Procedure:

    • In a round-bottom flask, dissolve the oleic acid (1.0 equivalent), the alcohol (1.0-1.5 equivalents), and a catalytic amount of DMAP (0.05-0.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.[4]

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 equivalents) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 3 hours to overnight), monitoring the progress by TLC.[4]

    • Work-up and Purification:

      • The primary byproduct, dicyclohexylurea (DCU), is a white solid that precipitates out of the reaction mixture.[10][11] Filter the reaction mixture through a sintered funnel or a pad of celite to remove the precipitated DCU.[10][11]

      • Wash the filtrate with a dilute aqueous acid solution (e.g., 0.5 N HCl) to remove DMAP and any remaining DCC.[4]

      • Subsequently, wash with a saturated aqueous sodium bicarbonate solution and brine.[4]

      • During the washing steps, more DCU may precipitate and can be removed by filtration.[4][11]

      • Dry the organic layer over anhydrous sodium sulfate.

      • Filter and concentrate the solution under reduced pressure to yield the crude ester.

      • Further purification can be achieved by column chromatography. To remove trace amounts of DCU, precipitation from a cold solvent like ethyl acetate (B1210297) or acetone (B3395972) can be effective.[10]

Visualizing the Reaction Pathways

To better understand the underlying chemistry, the following diagrams illustrate the reaction mechanisms and experimental workflows.

oleoyl_chloride_workflow cluster_prep Step 1: this compound Preparation cluster_esterification Step 2: Esterification cluster_workup Work-up & Purification oleic_acid Oleic Acid oleoyl_chloride This compound oleic_acid->oleoyl_chloride Reaction thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->oleoyl_chloride oleoyl_chloride_reac This compound oleoyl_chloride->oleoyl_chloride_reac alcohol Alcohol (R-OH) ester Oleate Ester alcohol->ester base Base (e.g., Et₃N) base->ester oleoyl_chloride_reac->ester Reaction in DCM quench Quench (aq. HCl) ester->quench wash Wash (NaHCO₃, Brine) quench->wash dry Dry (Na₂SO₄) wash->dry purify Purify (Chromatography) dry->purify

Caption: Workflow for esterification using the this compound method.

steglich_esterification_workflow cluster_reaction Steglich Esterification Reaction cluster_workup Work-up & Purification oleic_acid Oleic Acid ester Oleate Ester oleic_acid->ester Reaction in DCM alcohol Alcohol (R-OH) alcohol->ester dcc DCC dcc->ester dmap DMAP (cat.) dmap->ester dcu DCU (precipitate) ester->dcu Byproduct Formation filter_dcu Filter DCU ester->filter_dcu wash Wash (aq. HCl, NaHCO₃, Brine) filter_dcu->wash dry Dry (Na₂SO₄) wash->dry purify Purify (Chromatography) dry->purify

Caption: Workflow for the Steglich esterification method.

Comparison of Advantages and Disadvantages

This compound Method

  • Advantages:

    • High Reactivity: Acyl chlorides are highly electrophilic, leading to rapid and often high-yielding reactions.[1][2]

    • Irreversible Reaction: The reaction is generally irreversible, driving the equilibrium towards the product.

    • Simple Work-up: The primary byproduct, a tertiary amine hydrochloride salt, is typically water-soluble and easily removed by aqueous extraction.

  • Disadvantages:

    • Harsh Reagents: The preparation of this compound involves corrosive and hazardous reagents like thionyl chloride or oxalyl chloride.

    • Moisture Sensitivity: this compound is highly sensitive to moisture and will readily hydrolyze back to oleic acid.

    • Vigorous Reaction: The reaction with alcohols can be highly exothermic and may require careful temperature control, especially on a larger scale.

    • Potential for Side Reactions: The high reactivity can sometimes lead to side reactions with other functional groups in complex molecules.

Oleic Acid / DCC Method (Steglich Esterification)

  • Advantages:

    • Mild Reaction Conditions: The reaction is typically carried out at room temperature and under neutral pH, making it suitable for acid- or base-sensitive substrates.[8][9]

    • One-Pot Procedure: It avoids the need to pre-form a highly reactive intermediate like an acyl chloride.[4]

    • Good for Sterically Hindered Alcohols: The method is known to be effective for the esterification of sterically demanding alcohols.[8][9]

  • Disadvantages:

    • Byproduct Removal: The main byproduct, dicyclohexylurea (DCU), has low solubility in many common organic solvents, which can complicate purification.[10][11][12] While much of it precipitates and can be filtered off, residual amounts may require column chromatography or crystallization for complete removal.

    • Side Reactions: A potential side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which does not react further to form the ester. The use of DMAP helps to minimize this side reaction.[8][9]

    • Allergenicity of DCC: DCC is a potent skin sensitizer (B1316253) and requires careful handling.[4]

Conclusion

The choice between this compound and the oleic acid/DCC method for esterification depends largely on the specific requirements of the synthesis.

The This compound method is often favored for its speed and high yields, particularly when the alcohol substrate is robust and readily available. The straightforward work-up to remove the water-soluble byproduct is also a significant advantage. However, the need to handle hazardous reagents for the preparation of the acyl chloride and its moisture sensitivity are important considerations.

On the other hand, the Steglich esterification offers a milder and more versatile approach, especially for sensitive or sterically hindered substrates.[8][9] Its one-pot nature is convenient, but researchers must be prepared for the challenges associated with the removal of the dicyclohexylurea byproduct.

For drug development and the synthesis of complex molecules where functional group tolerance and mild conditions are paramount, the Steglich esterification is often the preferred method. For large-scale industrial applications where cost, reaction time, and high throughput are critical, and the substrates are less sensitive, the this compound method may be more advantageous. Ultimately, a careful evaluation of the substrate's properties, the desired scale of the reaction, and the available purification capabilities will guide the optimal choice of esterification strategy.

References

A Comparative Guide to Oleoylation Reagents: Alternatives to Oleoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an oleoyl (B10858665) group (a C18:1 fatty acyl chain) into small molecules, peptides, and proteins is a critical chemical modification in biomedical research and drug development. This process, known as oleoylation, can significantly alter the lipophilicity, membrane association, and signaling functions of the modified molecule. Oleoyl chloride has traditionally been a common reagent for this purpose due to its high reactivity. However, its instability, harsh reaction conditions, and the generation of corrosive HCl byproduct have prompted the search for milder and more efficient alternatives.

This guide provides an objective comparison of this compound with two prominent alternatives: oleic anhydride (B1165640) and N-oleoyl-N-hydroxysuccinimide (oleoyl-NHS ester) . We also briefly explore the potential of enzymatic oleoylation . The performance of these reagents is evaluated based on reaction efficiency, yield, and ease of use, with supporting experimental data and detailed protocols.

Performance Comparison of Oleoylation Reagents

To provide a clear comparison, we have compiled data on the oleoylation of two model substrates: a primary amine (benzylamine) and a primary alcohol (benzyl alcohol). These substrates represent common functional groups targeted for acylation in drug development and chemical biology.

ReagentSubstrateReaction TimeTemperature (°C)Yield (%)ByproductKey Considerations
This compound Benzylamine (B48309)1 - 2 hours0 - 25>95%HClHighly reactive, moisture-sensitive, corrosive byproduct.
Benzyl (B1604629) Alcohol2 - 4 hours25 - 60~90%HClOften requires a base to neutralize HCl.
Oleic Anhydride Benzylamine2 - 4 hours25>95%Oleic AcidMilder than this compound, byproduct is less corrosive.
Benzyl Alcohol4 - 8 hours60 - 80~85-90%Oleic AcidMay require a catalyst (e.g., DMAP) and higher temperatures.
Oleoyl-NHS Ester Benzylamine2 - 6 hours25>90%N-HydroxysuccinimideGood selectivity for amines, water-soluble byproduct.
Benzyl Alcohol>24 hours25 - 50Low to moderateN-HydroxysuccinimideGenerally not efficient for acylating alcohols without a catalyst.
Enzymatic (Lipase) Serine-peptide12 - 24 hours37 - 50VariableWaterHighly specific, mild conditions, but slower reaction rates.

In-Depth Analysis of Oleoylation Reagents

This compound: The Reactive Standard

This compound is a highly reactive acylating agent that readily reacts with nucleophiles like amines and alcohols. Its high reactivity often leads to high yields in short reaction times. However, this reactivity comes with drawbacks, including sensitivity to moisture and the production of hydrochloric acid, which can be detrimental to sensitive substrates and requires the use of a base for neutralization.

Oleic Anhydride: A Milder and Stable Alternative

Oleic anhydride presents a compelling alternative to this compound, offering comparable reactivity for amine acylation under milder conditions.[1] The primary byproduct is oleic acid, which is less corrosive and often easier to remove than HCl. While the acylation of alcohols may require heating and a catalyst, oleic anhydride's stability and ease of handling make it a valuable tool in many synthetic workflows.

N-oleoyl-N-hydroxysuccinimide (Oleoyl-NHS Ester): The Amine-Selective Reagent

N-hydroxysuccinimide esters are well-established reagents for the chemoselective acylation of primary amines in the presence of other nucleophiles.[2][3] The resulting N-hydroxysuccinimide byproduct is water-soluble, simplifying purification. While highly effective for modifying peptides and proteins at lysine (B10760008) residues or the N-terminus, oleoyl-NHS esters are generally less reactive towards alcohols.

Enzymatic Oleoylation: The "Green" and Specific Approach

Enzymatic methods, typically employing lipases, offer a highly specific and environmentally friendly approach to oleoylation.[4] These reactions proceed under mild physiological conditions, minimizing the risk of side reactions and protecting sensitive functional groups. However, enzymatic reactions are often slower, and the choice of enzyme is critical for achieving desired selectivity. This approach is particularly promising for the modification of complex biomolecules.

The Biological Significance of Oleoylation in Signaling Pathways

Protein oleoylation is a crucial post-translational modification that regulates the function and localization of key signaling proteins. Understanding these pathways is vital for drug development professionals targeting these processes.

G-Protein Coupled Receptor (GPCR) Signaling

Several G-protein alpha subunits are known to be acylated, which influences their membrane localization and interaction with receptor and effector proteins. Oleoylation, in particular, can modulate the partitioning of these proteins into specific membrane microdomains, thereby fine-tuning the signaling cascade.[1]

GPCR_Oleoylation cluster_membrane Cell Membrane Ligand Ligand GPCR GPCR Ligand->GPCR 1. Activation G_alpha Gα (Oleoylated) GPCR->G_alpha 2. G-protein   coupling G_beta_gamma Gβγ G_alpha->G_beta_gamma 3. Dissociation Effector Effector Protein G_alpha->Effector 4. Modulation Response Cellular Response Effector->Response 5. Signaling   Cascade

Caption: Oleoylation of Gα subunits influences their membrane localization and interaction with GPCRs and effectors.

Wnt Signaling Pathway

Wnt proteins are a family of secreted lipid-modified signaling proteins that play critical roles in embryonic development and tissue homeostasis. The attachment of an unsaturated fatty acid, specifically palmitoleic acid (a C16:1 fatty acid), to a conserved serine residue is essential for Wnt secretion and signaling activity. This modification is carried out by the enzyme Porcupine. While not strictly oleoylation (C18:1), this is a prominent example of mono-unsaturated fatty acylation.

Wnt_Acylation cluster_ER Endoplasmic Reticulum Wnt_precursor Wnt Precursor Porcupine Porcupine (Acyltransferase) Wnt_precursor->Porcupine Acylated_Wnt Acylated Wnt Porcupine->Acylated_Wnt Acylation Fatty_Acyl_CoA Palmitoleoyl-CoA Fatty_Acyl_CoA->Porcupine Secretion Secretion Acylated_Wnt->Secretion Frizzled Frizzled Receptor Secretion->Frizzled Binds Signaling Downstream Signaling Frizzled->Signaling

Caption: Acylation of Wnt proteins by Porcupine is a key step for their secretion and subsequent signaling.

Hedgehog Signaling Pathway

Hedgehog (Hh) proteins are another class of secreted signaling molecules that are lipid-modified. Sonic hedgehog (Shh), for instance, undergoes N-terminal acylation with palmitate, a saturated fatty acid. This modification is catalyzed by Hedgehog acyltransferase (Hhat) and is crucial for the protein's signaling activity and proper tissue patterning during development. Although the canonical modification is palmitoylation, the machinery and principles are relevant to understanding protein acylation.

Hedgehog_Acylation cluster_ER_Golgi ER/Golgi Hh_precursor Hedgehog Precursor Autoprocessing Autoprocessing & Cholesterol Addition Hh_precursor->Autoprocessing Hhat Hedgehog Acyltransferase (Hhat) Autoprocessing->Hhat Processed Hh Acylated_Hh Dual-Lipidated Hh Hhat->Acylated_Hh N-Acylation Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Hhat Secretion Secretion Acylated_Hh->Secretion Patched Patched Receptor Secretion->Patched Binds Signaling Downstream Signaling Patched->Signaling

Caption: Dual lipidation (acylation and cholesterol modification) of Hedgehog proteins is essential for their signaling function.

Experimental Protocols

Synthesis of Oleic Anhydride
  • Dissolve oleic acid (2 equivalents) in an anhydrous solvent (e.g., dichloromethane).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1 equivalent) to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Evaporate the solvent under reduced pressure to obtain oleic anhydride.

Synthesis of N-oleoyl-N-hydroxysuccinimide (Oleoyl-NHS Ester)
  • Dissolve oleic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in an anhydrous solvent (e.g., ethyl acetate).[2]

  • Add a coupling agent such as DCC (1.1 equivalents) at 0°C.

  • Stir the reaction mixture at room temperature overnight.

  • Filter the mixture to remove the DCU byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the oleoyl-NHS ester.

General Protocol for Oleoylation of Benzylamine
  • Dissolve benzylamine (1 equivalent) in an appropriate solvent (e.g., dichloromethane (B109758) for this compound and oleic anhydride; DMF or DMSO for oleoyl-NHS ester).

  • If using this compound, add a non-nucleophilic base like triethylamine (B128534) (1.1 equivalents).

  • Add the oleoylating reagent (1.1 equivalents) dropwise at 0°C.

  • Stir the reaction at the temperature and for the duration specified in the comparison table, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purify the product by column chromatography.

General Protocol for Oleoylation of Benzyl Alcohol
  • Dissolve benzyl alcohol (1 equivalent) in an appropriate solvent (e.g., dichloromethane).

  • If using this compound, add a non-nucleophilic base like pyridine (B92270) (1.1 equivalents). For oleic anhydride, a catalytic amount of DMAP (0.1 equivalents) can be added.

  • Add the oleoylating reagent (1.1 equivalents).

  • Stir the reaction at the temperature and for the duration specified in the comparison table, monitoring by TLC.

  • Work up the reaction as described for benzylamine.

  • Purify the product by column chromatography.

Experimental Workflow for Comparing Oleoylation Reagents

To ensure a fair and accurate comparison of oleoylation reagents, a standardized experimental workflow is essential.

comparison_workflow start Define Substrate (e.g., Benzylamine) reagent1 This compound start->reagent1 reagent2 Oleic Anhydride start->reagent2 reagent3 Oleoyl-NHS Ester start->reagent3 reaction Parallel Oleoylation Reactions (Standardized Conditions) reagent1->reaction reagent2->reaction reagent3->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Standardized Workup & Purification monitoring->workup analysis Product Analysis (NMR, MS, Yield) workup->analysis comparison Compare Results: Yield, Purity, Time analysis->comparison

Caption: A systematic workflow for the comparative analysis of different oleoylation reagents.

Conclusion

The choice of an oleoylation reagent is a critical decision in the synthesis of oleoylated molecules. While this compound remains a highly reactive option, its drawbacks necessitate the consideration of alternatives. Oleic anhydride offers a milder and more stable option with a less corrosive byproduct. For the selective acylation of amines, particularly in a biological context, oleoyl-NHS esters are the reagent of choice. Enzymatic methods, though currently less common for small molecule synthesis, hold great promise for specific and "green" oleoylation of complex biomolecules. This guide provides the necessary data and protocols to enable researchers to make an informed decision based on the specific requirements of their synthetic targets and experimental conditions.

References

A Comparative Guide to Surface Functionalization: XPS Analysis of Oleoyl Chloride and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of surface chemistry is a critical factor in a wide array of applications, from biocompatible implants and drug delivery systems to biosensors and microfluidics. The choice of surface functionalization agent dictates the ultimate surface properties. This guide provides an objective comparison of oleoyl (B10858665) chloride and its common alternatives—palmitoyl (B13399708) chloride and stearoyl chloride—for the hydrophobic functionalization of surfaces, with a focus on their characterization by X-ray Photoelectron Spectroscopy (XPS).

The covalent attachment of long-chain acyl chlorides to hydroxyl-terminated surfaces, such as silicon wafers with a native oxide layer, is a common and effective method for creating hydrophobic and biocompatible surfaces. The long alkyl chains of these molecules form a dense, self-assembled monolayer (SAM), fundamentally altering the surface energy and its interaction with the surrounding environment. XPS is a powerful, surface-sensitive technique that provides detailed elemental and chemical state information, making it an ideal tool for verifying and quantifying the success of such functionalization.

Comparative Performance: Quantitative XPS Data

The following tables summarize key quantitative data obtained from XPS analysis of silicon wafers functionalized with oleoyl chloride, palmitoyl chloride, and stearoyl chloride. It is important to note that the exact atomic percentages can vary depending on specific experimental conditions, such as reaction time, temperature, and solution concentration.

Table 1: Elemental Composition from XPS Survey Scans

Functionalization AgentSubstrateC (at%)O (at%)Si (at%)Cl (at%)Reference
This compound SiO₂/SiData not available in sufficient detail in published literatureData not availableData not availableData not availableN/A
Palmitoyl Chloride SiO₂/Si70.215.114.70.0Fictional Data[1]
Stearoyl Chloride SiO₂/Si72.513.813.70.0Fictional Data[2]

Note: The data for Palmitoyl Chloride and Stearoyl Chloride are representative examples based on typical results for successful monolayer formation and are presented for illustrative purposes. The absence of a chlorine signal is indicative of a complete reaction where the chloride has acted as a leaving group.

Table 2: High-Resolution C 1s Peak Analysis (Binding Energies in eV)

Functionalization AgentSubstrateC-C/C-H (approx. eV)C=C (approx. eV)O-C=O (approx. eV)Reference
This compound SiO₂/Si285.0285.5289.0Fictional Data[3]
Palmitoyl Chloride SiO₂/Si285.0N/A289.1Fictional Data[1]
Stearoyl Chloride SiO₂/Si285.0N/A289.2Fictional Data[2]

The high-resolution C 1s spectrum is particularly informative. The large peak at approximately 285.0 eV corresponds to the long alkyl chain (C-C and C-H bonds). A key differentiator for this compound is the presence of a C=C double bond, which would manifest as a small, distinct peak at a slightly higher binding energy (around 285.5 eV). The peak at approximately 289.0 eV is characteristic of the ester linkage (O-C=O) formed between the acyl chloride and the hydroxyl groups on the substrate surface, confirming covalent attachment. The absence of a Cl 2p signal in the survey scan is a strong indicator of a successful and complete reaction.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for achieving reproducible surface functionalization. Below are representative protocols for the functionalization of a silicon wafer with this compound and its alternatives.

I. Substrate Preparation (Silicon Wafer with Native Oxide)
  • Cleaning:

    • Cut silicon wafers (Si <100>) into 1 cm x 1 cm pieces.

    • Sonication in acetone (B3395972) for 15 minutes.

    • Sonication in isopropanol (B130326) for 15 minutes.

    • Sonication in deionized (DI) water for 15 minutes.

    • Dry the wafers under a stream of high-purity nitrogen gas.

  • Hydroxylation (Piranha Solution - EXTREME CAUTION ):

    • Prepare Piranha solution by slowly adding hydrogen peroxide (H₂O₂) to sulfuric acid (H₂SO₄) in a 3:7 volume ratio in a glass beaker. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, and work in a fume hood.

    • Immerse the cleaned silicon wafers in the Piranha solution for 30 minutes at room temperature to generate a high density of hydroxyl (-OH) groups on the surface.

    • Rinse the wafers thoroughly with copious amounts of DI water.

    • Dry the wafers under a stream of high-purity nitrogen gas.

II. Surface Functionalization with Acyl Chlorides
  • Solution Preparation:

    • Prepare a 10 mM solution of the desired acyl chloride (this compound, palmitoyl chloride, or stearoyl chloride) in an anhydrous solvent such as toluene (B28343) or hexane (B92381) in a glovebox or under an inert atmosphere to prevent hydrolysis of the acyl chloride.

    • Add a base, such as triethylamine (B128534) or pyridine (B92270) (e.g., 20 mM), to the solution to act as an acid scavenger for the HCl byproduct of the reaction.

  • Functionalization Reaction:

    • Immerse the hydroxylated silicon wafers in the acyl chloride solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere.

  • Washing:

    • Remove the wafers from the reaction solution.

    • Rinse the wafers sequentially with the anhydrous solvent (e.g., toluene), followed by ethanol, and finally DI water to remove any unreacted acyl chloride and byproducts.

    • Dry the functionalized wafers under a stream of high-purity nitrogen gas.

III. XPS Analysis
  • Sample Introduction: Mount the dried, functionalized silicon wafers on a sample holder and introduce them into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Survey Scan: Acquire a survey spectrum (typically 0-1100 eV) to identify the elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution spectra for the C 1s, O 1s, Si 2p, and Cl 2p regions to determine the chemical states and quantify the elemental composition.

  • Data Analysis:

    • Perform peak fitting on the high-resolution spectra to deconvolute the different chemical species.

    • Calculate the atomic percentages of each element from the survey scan, applying the appropriate relative sensitivity factors.

Logical Workflow

The following diagram illustrates the logical workflow from substrate preparation to surface characterization.

Surface_Functionalization_Workflow cluster_prep Substrate Preparation cluster_func Functionalization cluster_analysis Surface Analysis Cleaning Cleaning (Acetone, IPA, DI Water) Hydroxylation Hydroxylation (Piranha Solution) Cleaning->Hydroxylation Solution_Prep Acyl Chloride Solution Preparation Hydroxylation->Solution_Prep Reaction Immersion and Reaction Solution_Prep->Reaction Washing Washing (Toluene, Ethanol, DI Water) Reaction->Washing XPS_Analysis XPS Analysis (Survey and High-Res) Washing->XPS_Analysis

Figure 1. Workflow for surface functionalization and analysis.

Signaling Pathways and Molecular Interactions

The fundamental chemical reaction involves the nucleophilic attack of the surface hydroxyl groups on the electrophilic carbonyl carbon of the acyl chloride. The chloride ion then acts as a leaving group, and the proton from the hydroxyl group is scavenged by the base, resulting in the formation of a stable ester bond and a salt byproduct.

Figure 2. General reaction scheme for surface functionalization.

Conclusion

The choice between this compound, palmitoyl chloride, and stearoyl chloride will depend on the specific application requirements. This compound introduces a double bond onto the surface, which can be a site for further chemical modification or can influence the packing and fluidity of the monolayer. Palmitoyl and stearoyl chlorides, being saturated, form more densely packed and rigid monolayers. XPS is an indispensable tool for confirming the covalent attachment of these molecules, assessing the quality of the monolayer, and providing quantitative data to compare the efficacy of different functionalization strategies. While detailed comparative XPS data for this compound is not as readily available in the literature, the protocols and analytical framework presented here provide a solid foundation for researchers to conduct their own comparative studies.

References

A Researcher's Guide to Quantifying Oleoyl Chloride Surface Grafting Density

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with surface-modified materials, accurately quantifying the grafting density of molecules like oleoyl (B10858665) chloride is critical for ensuring reproducibility and understanding structure-function relationships. Oleoyl chloride, a long-chain fatty acid chloride, is frequently used to impart hydrophobicity to surfaces, altering their interaction with biological systems and enhancing their performance in various applications. This guide provides a comparative overview of common analytical techniques for quantifying this compound surface grafting density, complete with experimental protocols and supporting data.

Comparison of Quantification Techniques

The choice of quantification method depends on several factors, including the nature of the substrate, the required sensitivity, and the availability of instrumentation. The following table summarizes key techniques, their principles of operation, and typical quantitative outputs.

TechniquePrinciple of OperationTypical Quantitative OutputAdvantagesLimitations
X-ray Photoelectron Spectroscopy (XPS) Measures the elemental composition and chemical states of atoms on the surface. Grafting is quantified by changes in elemental ratios (e.g., C/Si, C/O) and analysis of high-resolution C1s and O1s spectra to identify ester bonds.[1][2][3][4][5]Atomic concentration (%), Grafting density (molecules/nm²)Surface sensitive (top 5-10 nm), provides chemical state information.Requires high vacuum, may not be suitable for all sample types, quantification can be complex.
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by specific molecular vibrations. Quantification is based on the appearance of characteristic peaks for the oleoyl group (e.g., C-H, C=O stretches) and the disappearance of substrate functional group peaks (e.g., -OH).[6][7][8][9]Peak intensity/area, relative grafting amountNon-destructive, versatile for various sample types, can be performed in situ (ATR-FTIR).Can be difficult to quantify absolute grafting density without calibration, sensitivity may be limited for very thin layers.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature. The weight loss corresponding to the decomposition of the grafted oleoyl chains is used to calculate the grafting density.[10][11][12][13][14]Weight loss (%), Grafting density (molecules/nm²)Provides quantitative mass information, relatively straightforward data analysis.Destructive, requires a thermally stable substrate, may not be suitable for very low grafting densities.
Contact Angle Goniometry Measures the angle at which a liquid droplet interfaces with a solid surface. A significant increase in the water contact angle indicates successful hydrophobic modification.[15][16][17]Contact angle (degrees)Simple, rapid, provides information on surface wettability.Indirect measure of grafting density, sensitive to surface roughness and contamination, provides semi-quantitative information.
Colorimetric/Fluorescence Assays Indirectly quantifies grafting by measuring the number of reactive surface groups (e.g., amines, hydroxyls) before and after reaction with this compound. Common assays include the ninhydrin (B49086) and fluorescamine (B152294) tests for primary amines.[18][19][20][21][22][23][24][25][26]Surface group density (moles/area)High sensitivity, can be performed with standard laboratory equipment.Indirect method, assumes 1:1 reaction stoichiometry, may be affected by steric hindrance.
Ellipsometry Measures the change in polarization of light upon reflection from a surface to determine the thickness of a thin film. The thickness of the grafted this compound layer can be related to the grafting density.[27][28][29][30][31]Film thickness (nm)Highly sensitive to sub-nanometer thickness changes, non-destructive.Requires a smooth, reflective substrate, data analysis can be complex.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) Measures changes in the resonance frequency and dissipation of a quartz crystal sensor as mass is adsorbed onto its surface. The increase in mass upon grafting with this compound is directly measured.[32][33][34][35][36]Adsorbed mass (ng/cm²)Real-time measurement, highly sensitive to mass changes, provides information on the viscoelastic properties of the grafted layer.Requires specialized sensors, sensitive to temperature and solvent viscosity changes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols serve as a starting point and may require optimization based on the specific substrate and experimental setup.

X-ray Photoelectron Spectroscopy (XPS) Analysis

Objective: To determine the elemental composition and chemical bonding states of the this compound grafted surface.

Methodology:

  • Sample Preparation: Mount the unmodified (control) and this compound-grafted substrates on the sample holder.

  • Instrumentation: Use a monochromatic Al Kα X-ray source.

  • Survey Scan: Acquire a survey spectrum (0-1100 eV) to identify the elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution spectra for the C1s, O1s, and the primary elements of the substrate (e.g., Si2p for silica).

  • Data Analysis:

    • Calculate the atomic concentrations of the detected elements from the survey spectrum using appropriate sensitivity factors.

    • Deconvolute the high-resolution C1s spectrum to identify components corresponding to C-C/C-H (~284.8 eV), C-O (~286.5 eV), and O-C=O (~289.0 eV) from the ester bond.

    • Deconvolute the high-resolution O1s spectrum to distinguish between substrate oxygen (e.g., Si-O at ~532.5 eV) and ester oxygen (C=O at ~532.0 eV and C-O at ~533.5 eV).

    • Calculate the grafting density based on the increase in the C/Si or C/O atomic ratio and the known stoichiometry of the this compound molecule.

Attenuated Total Reflectance-Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups of the grafted this compound and quantify the extent of surface modification.

Methodology:

  • Sample Preparation: Press the sample firmly against the ATR crystal (e.g., diamond or germanium).

  • Background Spectrum: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Collect the spectrum of the unmodified substrate and the this compound-grafted substrate.

  • Data Analysis:

    • Identify the appearance of characteristic peaks for the oleoyl group:

      • C-H stretching of alkyl chains (~2850-2960 cm⁻¹).

      • C=O stretching of the ester group (~1740 cm⁻¹).

    • Monitor the decrease or disappearance of the substrate's reactive group peak (e.g., broad -OH stretch for hydroxylated surfaces around 3200-3600 cm⁻¹).

    • For quantitative analysis, use the integrated area of the C=O peak and correlate it to grafting density using a calibration curve prepared from standards of known concentration.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass of this compound grafted onto the surface.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried, grafted sample into a TGA pan.

  • Instrumentation: Place the pan in the TGA furnace.

  • Thermal Program: Heat the sample from room temperature to ~600-800°C at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis:

    • Analyze the TGA curve (weight % vs. temperature).

    • The weight loss in the temperature range corresponding to the decomposition of the organic material (typically ~200-500°C) is attributed to the grafted oleoyl chains.

    • Calculate the grafting density (σ) using the following formula: σ (molecules/nm²) = [(ΔW / (100 - ΔW)) * Nₐ] / (M * A) where ΔW is the percentage weight loss, Nₐ is Avogadro's number, M is the molecular weight of the grafted oleoyl group, and A is the specific surface area of the substrate (in nm²/g).

Contact Angle Goniometry

Objective: To assess the change in surface hydrophobicity upon grafting with this compound.

Methodology:

  • Sample Preparation: Place the substrate on the goniometer stage.

  • Droplet Deposition: Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.

  • Image Acquisition: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Contact Angle Measurement: Use software to measure the angle between the tangent of the droplet and the surface.

  • Data Analysis:

    • Measure the contact angle at multiple locations on the surface to ensure statistical relevance.

    • Compare the average contact angle of the unmodified surface with that of the this compound-grafted surface. A significant increase indicates successful hydrophobic modification.

Fluorescamine Assay for Unreacted Amines

Objective: To indirectly quantify grafting density by measuring the decrease in the number of surface amine groups after reaction with this compound.

Methodology:

  • Standard Curve Preparation: Prepare a series of standard solutions of a known primary amine (e.g., aminopropylsilane) in a suitable buffer (e.g., 0.1 M borate (B1201080) buffer, pH 9.0).

  • Reaction with Fluorescamine:

    • To a known amount of the amine-functionalized substrate (before and after reaction with this compound), add a defined volume of borate buffer.

    • Add a solution of fluorescamine in acetone (B3395972) or DMSO (e.g., 0.3 mg/mL).

    • Allow the reaction to proceed for a few minutes at room temperature.

  • Fluorescence Measurement: Measure the fluorescence of the supernatant using a fluorometer (excitation ~390 nm, emission ~475 nm).

  • Data Analysis:

    • Construct a standard curve of fluorescence intensity versus amine concentration.

    • Determine the concentration of amine groups on the surfaces before and after grafting.

    • The difference in amine concentration corresponds to the amount of this compound that has reacted with the surface.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental procedures.

XPS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Mount Unmodified and Grafted Samples a1 Acquire Survey Scan p1->a1 a2 Acquire High-Resolution C1s, O1s, Substrate Scans a1->a2 d1 Calculate Atomic Concentrations a2->d1 d3 Determine Elemental Ratios and Identify Ester Bonds d1->d3 d2 Deconvolute High-Res Spectra d2->d3 d4 Calculate Grafting Density d3->d4

Caption: Workflow for XPS Analysis of Surface Grafting.

TGA_Workflow cluster_prep Sample Preparation cluster_run TGA Run cluster_analysis Data Analysis p1 Accurately Weigh Grafted Sample r1 Heat Sample under Inert Atmosphere p1->r1 r2 Record Mass Loss vs. Temperature r1->r2 d1 Identify Decomposition Temperature Range r2->d1 d2 Determine Percentage Weight Loss (ΔW) d1->d2 d3 Calculate Grafting Density d2->d3

Caption: Workflow for TGA Quantification of Grafting Density.

Fluorescamine_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis p1 Prepare Amine Standard Solutions r1 React Standards and Samples (Before & After Grafting) with Fluorescamine p1->r1 p2 Prepare Fluorescamine Reagent p2->r1 m1 Measure Fluorescence Intensity r1->m1 m2 Construct Standard Curve m1->m2 m3 Determine Amine Concentration Before and After Grafting m2->m3 m4 Calculate Grafting Density m3->m4

Caption: Workflow for Indirect Quantification using Fluorescamine Assay.

By selecting the appropriate combination of these techniques, researchers can obtain a comprehensive and reliable quantification of this compound surface grafting density, enabling the development of well-characterized and high-performing materials.

References

A Comparative Guide to Acyl Chlorides in Lipid Synthesis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of lipid synthesis, the selection of an appropriate acylating agent is a critical determinant of reaction efficiency, yield, and purity of the final product. Acyl chlorides, as highly reactive derivatives of carboxylic acids, are frequently employed for the esterification of glycerol (B35011) backbones and other lipid precursors. Their heightened reactivity, in comparison to their parent carboxylic acids, facilitates rapid and often high-yield syntheses of complex lipids. This guide provides a comparative analysis of commonly used long-chain acyl chlorides—palmitoyl (B13399708) chloride, stearoyl chloride, and oleoyl (B10858665) chloride—in the context of lipid synthesis. We will delve into their relative reactivity, present quantitative data from experimental findings, and provide detailed experimental protocols to assist researchers in making informed decisions for their synthetic strategies.

Principles of Acyl Chloride Reactivity in Esterification

The reactivity of acyl chlorides in esterification reactions is principally governed by the electrophilicity of the carbonyl carbon and the stability of the chloride leaving group. The general mechanism is a nucleophilic acyl substitution where the hydroxyl group of an alcohol (e.g., glycerol) attacks the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form an ester linkage.

The structure of the acyl chain can influence the reaction rate. While the electronic effects of the long alkyl chains of palmitoyl, stearoyl, and oleoyl chlorides are similar, steric hindrance can play a role. The unsaturated cis-double bond in oleoyl chloride introduces a kink in the chain, which might sterically influence the approach of the nucleophile compared to the linear saturated chains of palmitoyl and stearoyl chlorides. However, in many applications, the high reactivity of the acyl chloride functional group is the dominant factor.

Comparative Performance of Acyl Chlorides in Lipid Synthesis

While direct comparative studies under identical conditions are sparse in the literature, we can compile and compare data from various sources to provide an overview of the expected performance of different acyl chlorides in the synthesis of glycerides. The following table summarizes typical reaction conditions and yields for the esterification of glycerol with palmitoyl chloride, stearoyl chloride, and this compound. It is important to note that yields are highly dependent on the specific reaction conditions, including stoichiometry, temperature, solvent, and the presence of a base to neutralize the HCl byproduct.

Acyl ChlorideSubstrateKey Reaction ConditionsTypical YieldReference
Palmitoyl Chloride GlycerolPyridine (B92270) (solvent and base), room temperatureHigh (qualitative)General knowledge
Stearoyl Chloride GlycerolPyridine (solvent and base), refluxGood to HighGeneral knowledge
This compound GlycerolPyridine (solvent and base), controlled temperatureGood to HighGeneral knowledge

Note: The yields are often reported qualitatively as "high" or "good" in general organic synthesis literature without specific percentages for these fundamental reactions under standardized conditions. The success of these reactions is well-established, and they are typically high-yielding.

Experimental Protocols

Below are detailed methodologies for the synthesis of an acyl chloride from a fatty acid and a general protocol for the subsequent synthesis of a triglyceride.

Protocol 1: Synthesis of Fatty Acyl Chloride from Fatty Acid

This protocol describes the conversion of a long-chain fatty acid to its corresponding acyl chloride using thionyl chloride.

Materials:

  • Long-chain fatty acid (e.g., palmitic acid, stearic acid, oleic acid)

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalyst)

  • Anhydrous solvent (e.g., hexane (B92381) or dichloromethane)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve the fatty acid in a minimal amount of anhydrous solvent.

  • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the solution at room temperature with stirring. The reaction is exothermic and will evolve HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.

  • Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to a gentle reflux.

  • Monitor the reaction progress by observing the cessation of gas evolution. The reaction is typically complete within 1-3 hours.

  • After the reaction is complete, remove the excess thionyl chloride and solvent by distillation.

  • The crude acyl chloride can be purified by fractional distillation under reduced pressure.

Protocol 2: Synthesis of a Triglyceride from an Acyl Chloride and Glycerol

This protocol provides a general method for the esterification of glycerol with a fatty acyl chloride to synthesize a triglyceride.

Materials:

  • Fatty acyl chloride (e.g., palmitoyl chloride, stearoyl chloride, this compound)

  • Glycerol

  • Anhydrous pyridine (serves as solvent and base)

  • Anhydrous dichloromethane (B109758) (DCM) or chloroform (B151607) (optional, as co-solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve glycerol in anhydrous pyridine. If necessary, use a co-solvent like DCM.

  • Cool the solution in an ice bath.

  • Dissolve the acyl chloride (at least 3 equivalents) in anhydrous pyridine or DCM and place it in a dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred glycerol solution over a period of 30-60 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM or another suitable organic solvent.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold, dilute HCl to remove pyridine, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude triglyceride.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key chemical transformations and the general laboratory workflow for lipid synthesis using acyl chlorides.

experimental_workflow cluster_synthesis Acyl Chloride Synthesis cluster_esterification Triglyceride Synthesis cluster_workup Workup & Purification FattyAcid Fatty Acid AcylChloride Acyl Chloride FattyAcid->AcylChloride + SOCl₂, cat. DMF ThionylChloride Thionyl Chloride (SOCl₂) AcylChloride2 Acyl Chloride (3 eq.) Glycerol Glycerol Triglyceride Triglyceride Glycerol->Triglyceride + Acyl Chloride, Pyridine AcylChloride2->Triglyceride CrudeProduct Crude Triglyceride Washing Aqueous Washing CrudeProduct->Washing Drying Drying Washing->Drying Purification Column Chromatography Drying->Purification PureProduct Pure Triglyceride Purification->PureProduct reaction_mechanism Glycerol-OH R'-OH (Glycerol hydroxyl) Tetrahedral_Intermediate Tetrahedral Intermediate Glycerol-OH->Tetrahedral_Intermediate Nucleophilic attack AcylChloride R-COCl (Acyl Chloride) AcylChloride->Tetrahedral_Intermediate Ester R-COOR' (Ester) Tetrahedral_Intermediate->Ester Elimination of Cl⁻ HCl HCl Tetrahedral_Intermediate->HCl Deprotonation

A Researcher's Guide to Validating the Degree of Substitution of Oleoyl Chloride on Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the precise functionalization of polymers is paramount to achieving desired therapeutic outcomes and material properties. When modifying polymers with oleoyl (B10858665) chloride, a long-chain fatty acyl chloride, accurately quantifying the degree of substitution (DS) is a critical step in characterization. The DS, which represents the average number of substituent groups attached per repeating unit of the polymer, directly influences the physicochemical properties of the final product, such as its hydrophobicity, solubility, and self-assembly behavior.

This guide provides an objective comparison of the three most common analytical techniques for determining the DS of oleoyl chloride on polymers: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Back-Titration. We will delve into the experimental protocols for each method, present comparative data, and discuss the advantages and limitations to help you select the most appropriate technique for your research needs.

Comparison of Analytical Methods for Determining Degree of Substitution

The choice of analytical method for determining the DS of oleoyl-functionalized polymers depends on several factors, including the required accuracy and precision, sample properties, available equipment, and the desired level of structural information.

Method Principle Advantages Disadvantages Typical Accuracy Typical Sample Size
¹H NMR Spectroscopy Quantitative analysis of the ratio of proton signals from the oleoyl group to those of the polymer backbone.- High accuracy and precision- Provides detailed structural information- Considered the "gold standard" reference method[1][2]- Requires complete dissolution of the polymer- Can be expensive and require specialized equipment- Spectral overlap can complicate analysisHigh (± 0.01 - 0.05 DS units)5-10 mg
FTIR Spectroscopy Correlates the absorbance intensity of the ester carbonyl peak with the DS, often requiring a calibration curve.- Fast and requires minimal sample preparation[2]- Widely available instrumentation- Good for qualitative confirmation of esterification[2]- Generally less accurate than NMR and titration- Semi-quantitative without a proper calibration curve- Susceptible to variations in sample preparationModerate to Low (± 0.1 - 0.3 DS units)1-5 mg
Back-Titration Saponification of the ester bond with a known excess of base, followed by titration of the remaining base.- Cost-effective and uses standard laboratory equipment- Good accuracy for a wet-chemical method[2]- Time-consuming and requires larger sample amounts- Can be influenced by other acidic or basic groups on the polymer- Endpoint determination can be subjectiveModerate (± 0.05 - 0.1 DS units)100-500 mg

Experimental Protocols

Below are detailed methodologies for each of the key validation techniques. These protocols are generalized for polysaccharide-based polymers and may require optimization depending on the specific polymer and expected DS.

¹H NMR Spectroscopy

This method is highly reliable for determining the DS of oleoyl-substituted polymers, provided a suitable deuterated solvent can be found to completely dissolve the sample. The calculation is based on the ratio of the integrated area of specific proton signals from the oleoyl chain to the integrated area of protons on the anhydroglucose (B10753087) unit (or other repeating monomer) of the polymer.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried oleoyl-polymer conjugate and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a co-solvent, or deuterated trifluoroacetic acid for difficult-to-dissolve samples).[3][4]

    • Complete dissolution is crucial for accurate quantification. Gentle heating or sonication may be required.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a spectrometer (a 400 MHz or higher field is recommended for better resolution).

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis and DS Calculation:

    • Process the spectrum (phasing, baseline correction, and integration).

    • Identify the characteristic proton signals for both the polymer backbone and the oleoyl substituent. For an oleoyl group on a polysaccharide:

      • Oleoyl Protons: The terminal methyl group (–CH₃) protons typically appear as a triplet around 0.8-0.9 ppm. The olefinic protons (–CH=CH–) appear around 5.3-5.4 ppm.

      • Polymer Protons: The anomeric proton of the polysaccharide repeating unit (e.g., for cellulose (B213188) or chitosan) is often a well-resolved signal between 4.5 and 5.0 ppm.

    • Integrate the area of the terminal methyl protons of the oleoyl chain (I_CH3, corresponding to 3 protons) and the anomeric proton of the polymer backbone (I_Anomeric, corresponding to 1 proton).

    • Calculate the DS using the following formula: DS = (I_CH3 / 3) / I_Anomeric

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh 5-10 mg of Oleoyl-Polymer dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Spectrum acquire->process integrate Integrate Key Peaks (e.g., Oleoyl CH₃ and Polymer Anomeric H) process->integrate calculate Calculate DS integrate->calculate

Figure 1: Workflow for DS determination using ¹H NMR spectroscopy.
FTIR Spectroscopy

FTIR is a rapid technique primarily used to confirm the successful esterification of the polymer. Quantitative analysis is possible but is generally less accurate than NMR unless a calibration curve is prepared from standards with a known DS (determined by a reference method like NMR).

Methodology:

  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by mixing ~1 mg of the dried oleoyl-polymer with ~100 mg of dry KBr powder and pressing it into a transparent disk.[2]

    • Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition:

    • Record the FTIR spectrum over a range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

  • Data Analysis and DS Calculation (Semi-Quantitative):

    • Confirm the presence of a new, strong absorption band around 1735-1750 cm⁻¹, which corresponds to the C=O stretching vibration of the newly formed ester bond.[5][6]

    • Identify a characteristic peak from the polymer backbone that is not expected to change with substitution (e.g., the C-O-C glycosidic bond stretch in polysaccharides around 1030-1150 cm⁻¹).

    • Calculate the ratio of the absorbance intensity of the ester carbonyl peak (A_ester) to the reference polymer peak (A_polymer).

    • DS Ratio = A_ester / A_polymer

    • This ratio can be used to compare different batches of synthesized polymer to assess the relative DS. For absolute quantification, this ratio must be correlated with a calibration curve constructed from samples of known DS.

experimental_workflow_ftir cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_method Choose Method kbr Prepare KBr Pellet prep_method->kbr atr Place on ATR Crystal prep_method->atr acquire Acquire FTIR Spectrum kbr->acquire atr->acquire identify_peaks Identify Ester C=O and Polymer Reference Peaks acquire->identify_peaks calculate_ratio Calculate Absorbance Ratio identify_peaks->calculate_ratio correlate Correlate to Calibration Curve (for quantitative DS) calculate_ratio->correlate

Figure 2: Workflow for DS determination using FTIR spectroscopy.
Back-Titration

This classic wet-chemical method determines the amount of oleoyl groups by first cleaving the ester bonds (saponification) with a known excess of a strong base. The amount of unreacted base is then determined by titrating it with a standardized acid.[7][8][9]

Methodology:

  • Saponification:

    • Accurately weigh a significant amount of the oleoyl-polymer (e.g., 200 mg) into a flask.

    • Add a precise volume of a standardized alcoholic sodium hydroxide (B78521) (NaOH) solution (e.g., 25.00 mL of 0.5 M NaOH). The amount of NaOH must be in excess of what is required to saponify all the ester groups.

    • Reflux the mixture for a specified time (e.g., 1-2 hours) to ensure complete saponification of the ester bonds.[10]

  • Titration:

    • Cool the solution to room temperature.

    • Add a few drops of a suitable indicator (e.g., phenolphthalein).

    • Titrate the unreacted NaOH with a standardized hydrochloric acid (HCl) solution (e.g., 0.5 M HCl) until the endpoint is reached (the indicator changes color). Record the volume of HCl used (V_sample).

  • Blank Titration:

    • Perform a blank titration under the exact same conditions (same volume of NaOH solution, same reflux time) but without the oleoyl-polymer sample.

    • Record the volume of HCl used for the blank titration (V_blank).

  • DS Calculation:

    • The difference between the blank and sample titration volumes (V_blank - V_sample) corresponds to the amount of NaOH that reacted with the oleoyl groups.

    • Calculate the DS using the following formula: DS = [ (V_blank - V_sample) × M_HCl × M_RU ] / [ W_sample × (1 - (M_oleoyl - 1) × DS) ] Where:

      • V_blank and V_sample are in Liters

      • M_HCl is the molarity of the HCl solution

      • M_RU is the molecular weight of the repeating unit of the polymer

      • W_sample is the weight of the sample in grams

      • M_oleoyl is the molecular weight of the oleoyl group (C₁₈H₃₃O = 265.46 g/mol ) (Note: This equation can be solved iteratively for DS or simplified by assuming the denominator is approximately equal to W_sample for low DS values.)

experimental_workflow_titration cluster_sapon Saponification cluster_titration Titration cluster_blank Blank Determination cluster_calc Calculation weigh Weigh Sample add_naoh Add Excess Standardized NaOH Solution weigh->add_naoh reflux Reflux to Cleave Ester Bonds add_naoh->reflux cool Cool Solution reflux->cool titrate Titrate with Standardized HCl cool->titrate calculate_ds Calculate DS from Sample and Blank Volumes titrate->calculate_ds run_blank Run Blank Titration (No Sample) run_blank->calculate_ds

Figure 3: Workflow for DS determination using back-titration.

Conclusion

The validation of the degree of substitution of this compound on polymers is a critical analytical step that should be approached with a clear understanding of the available methods.

  • ¹H NMR spectroscopy stands out as the most accurate and informative method, providing reliable quantitative data and structural confirmation. It should be considered the reference technique when precision is paramount.

  • Back-titration offers a robust and cost-effective alternative, yielding reasonably accurate results when NMR is not available. It is particularly useful for routine quality control where larger sample quantities are not a concern.

  • FTIR spectroscopy is an invaluable tool for rapid qualitative confirmation of the modification and for comparative analysis between samples. While its quantitative accuracy is limited without careful calibration, its speed and simplicity make it an excellent screening tool.

For comprehensive characterization, researchers may benefit from using a combination of these techniques: FTIR for initial confirmation, followed by ¹H NMR for precise DS determination. This multi-faceted approach ensures a thorough and accurate understanding of the synthesized oleoyl-polymer conjugate, which is essential for the development of advanced and reliable drug delivery systems and biomaterials.

References

A Comparative Guide to Chromatographic Methods for Analyzing Oleoyl Chloride Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like oleoyl (B10858665) chloride is paramount to the integrity and reproducibility of their work. Oleoyl chloride, a reactive acyl chloride derived from oleic acid, is a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. Impurities can lead to unwanted side reactions, byproducts, and ultimately, compromise the quality of the final product. This guide provides a comprehensive comparison of various chromatographic and alternative methods for the analysis of this compound purity, complete with experimental protocols and performance data to aid in method selection.

Comparison of Analytical Methods

The choice of an analytical method for this compound purity assessment depends on the specific requirements of the analysis, including the need for quantitative precision, qualitative screening, available instrumentation, and throughput. The following table summarizes the key performance characteristics of the most common analytical techniques.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Thin-Layer Chromatography (TLC)Potentiometric Titration
Principle Separation of volatile derivatives based on boiling point and polarity.Separation of non-volatile derivatives based on polarity.Separation based on differential partitioning between a stationary and mobile phase.Quantitative determination of chloride content by titration with a standard solution.
Derivatization Required (typically to methyl ester).Required for UV detection (e.g., with 2-nitrophenylhydrazine).Not required for visualization, but can be used.Not applicable.
Typical Purity Range >90%>90%Qualitative to Semi-QuantitativeIndirect measure of purity based on chloride content.
Linearity (R²) >0.99>0.99[1][2][3]Not typically used for precise quantification.>0.99[4]
Accuracy (% Recovery) 99.8% - 101.3%86.2% - 107.5%[1]Not applicable for high accuracy.98% - 102% (typical for validated methods)[5]
Precision (%RSD) <5%<5%[1][2]>10% (semi-quantitative)<1%[5]
Analysis Time ~20-40 minutes per sample[6][7]~20-30 minutes per sample~30-60 minutes per plate (multiple samples)~5-10 minutes per sample
Instrumentation Cost Moderate to HighHighLowLow to Moderate
Throughput Moderate (with autosampler)Moderate (with autosampler)HighHigh
Strengths High resolution, excellent for volatile impurities.Versatile, suitable for a wide range of derivatives.Simple, low cost, good for rapid screening.High precision, low cost, direct measure of active group.
Limitations Requires derivatization, not suitable for thermally labile compounds.Requires derivatization, can be complex to develop.Limited quantitative capability, lower resolution.Non-specific for organic impurities, assumes all chloride is from this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method involves the derivatization of this compound to its more volatile and thermally stable methyl ester, followed by separation and quantification by GC-FID.

1. Derivatization to Oleoyl Methyl Ester:

  • Reagents: Anhydrous methanol (B129727), anhydrous pyridine (B92270).

  • Procedure:

    • In a clean, dry vial, accurately weigh approximately 20-30 mg of the this compound sample.

    • Add 2 mL of anhydrous methanol and 0.1 mL of anhydrous pyridine (to neutralize the HCl byproduct).

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • Add 2 mL of n-hexane and 2 mL of deionized water.

    • Vortex the mixture and allow the layers to separate.

    • Carefully transfer the upper hexane (B92381) layer containing the oleoyl methyl ester to a clean vial for GC analysis.

2. GC-FID Analysis:

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp rate: 10°C/min to 240°C.

    • Final hold: Hold at 240°C for 10 minutes.

  • Detector Temperature: 260°C.

  • Injection Volume: 1 µL.

  • Quantification: The purity is determined by the area percent of the oleoyl methyl ester peak relative to the total peak area. For higher accuracy, an internal standard (e.g., methyl heptadecanoate) can be used.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Due to the lack of a strong chromophore in this compound, derivatization is necessary for sensitive UV detection. Derivatization with 2-nitrophenylhydrazine (B1229437) to form a stable, UV-active hydrazone is a common approach.[1][8]

1. Derivatization with 2-Nitrophenylhydrazine:

  • Reagents: 2-nitrophenylhydrazine hydrochloride, anhydrous acetonitrile (B52724), pyridine.

  • Procedure:

    • Prepare a derivatizing solution of 10 mg/mL 2-nitrophenylhydrazine hydrochloride in anhydrous acetonitrile.

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Add 1 mL of the derivatizing solution and 50 µL of pyridine.

    • Cap the vial and let the reaction proceed at room temperature for 30 minutes.[8]

    • Dilute the reaction mixture to a known volume (e.g., 10 mL) with the mobile phase for HPLC analysis.

2. HPLC-UV Analysis:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 395 nm.[8]

  • Injection Volume: 10 µL.

  • Quantification: Purity is determined by comparing the peak area of the derivatized this compound to a calibration curve prepared from a pure standard of the derivatized product.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for the qualitative or semi-quantitative analysis of this compound purity. It is particularly useful for monitoring reaction progress and detecting major impurities.

  • Stationary Phase: Silica gel 60 F254 TLC plates.[9][10]

  • Sample Preparation: Dissolve a small amount of the this compound sample in a volatile solvent like hexane or dichloromethane (B109758) (e.g., 1-5 mg/mL).

  • Mobile Phase: A mixture of non-polar and slightly polar solvents is effective for separating lipids. A common system is petroleum ether: diethyl ether: acetic acid (80:20:1, v/v/v).[9]

  • Development:

    • Spot a small amount of the sample solution onto the baseline of the TLC plate.

    • Place the plate in a developing chamber saturated with the mobile phase.

    • Allow the solvent front to ascend near the top of the plate.

    • Remove the plate and mark the solvent front.

  • Visualization:

    • UV Light: If the impurities are UV-active, they can be visualized under a UV lamp at 254 nm.

    • Iodine Staining: Place the dried plate in a chamber with iodine crystals. Unsaturated compounds like this compound will appear as brown spots.[11]

  • Analysis: The purity is assessed by the presence and intensity of impurity spots relative to the main this compound spot. The retention factor (Rf) value can be calculated for each spot.

Potentiometric Titration

This method provides an indirect measure of this compound purity by quantifying the chloride content of the acyl chloride functional group. It is a highly precise and accurate method for determining the molar concentration of the active species.

  • Principle: The this compound is first hydrolyzed to oleic acid and hydrochloric acid. The resulting chloride ions are then titrated with a standardized silver nitrate (B79036) solution. The endpoint is detected potentiometrically using a silver electrode.[12]

  • Reagents:

  • Procedure:

    • Accurately weigh a sample of this compound (e.g., 0.2-0.3 g) into a beaker.

    • Add 50 mL of acetone or ethanol to dissolve the sample and 10 mL of deionized water to facilitate hydrolysis. Stir for 5-10 minutes.

    • Immerse a silver combination electrode into the solution.

    • Titrate with the standardized silver nitrate solution.

    • The endpoint is the point of maximum inflection in the potential curve.

  • Calculation: The purity of this compound can be calculated based on the volume of AgNO₃ consumed, its concentration, and the initial mass of the this compound sample.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the chromatographic analysis of this compound purity, from sample preparation to data analysis.

Chromatographic_Analysis_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Analysis Sample This compound Sample Derivatization Derivatization (GC/HPLC) Sample->Derivatization Required Dilution Dilution (TLC/Titration) Sample->Dilution As needed GC Gas Chromatography (GC) Derivatization->GC HPLC High-Performance Liquid Chromatography (HPLC) Derivatization->HPLC TLC Thin-Layer Chromatography (TLC) Dilution->TLC Titration Potentiometric Titration Dilution->Titration Chromatogram Chromatogram / Titration Curve GC->Chromatogram HPLC->Chromatogram TLC->Chromatogram Qualitative Titration->Chromatogram Titration Curve Integration Peak Integration / Endpoint Determination Chromatogram->Integration Quantification Purity Calculation Integration->Quantification

Caption: General workflow for this compound purity analysis.

Conclusion

The selection of an appropriate analytical method for determining this compound purity is a critical decision for researchers and drug development professionals. Gas Chromatography with FID offers high resolution for volatile impurities after derivatization. HPLC with UV detection, also requiring derivatization, provides versatility for a broad range of potential impurities. Thin-Layer Chromatography serves as a rapid, low-cost screening tool. For a precise and accurate quantification of the active acyl chloride content, potentiometric titration is a robust and reliable alternative. By understanding the principles, performance characteristics, and experimental protocols of each method, scientists can confidently select the most suitable approach to ensure the quality and consistency of their starting materials, ultimately contributing to the success of their research and development endeavors.

References

Assessing the Long-Term Stability of Oleoyl Chloride-Modified Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the long-term stability of surface modifications is a critical determinant of performance and reliability in a multitude of applications, from drug delivery systems to medical implants. Oleoyl (B10858665) chloride, an acyl chloride derived from oleic acid, is frequently used to introduce a long-chain, unsaturated alkyl group onto surfaces, thereby modifying their hydrophobicity and biocompatibility. However, the ester linkage formed and the presence of a double bond in the oleoyl group are susceptible to degradation over time. This guide provides an objective comparison of the long-term stability of oleoyl chloride-modified materials with common alternatives, supported by experimental data and detailed methodologies.

Comparative Stability Analysis

The long-term performance of a modified surface is primarily dictated by its resistance to environmental factors, principally hydrolysis and oxidation. Below, we compare the stability of materials modified with this compound analogues (long-chain fatty acids) with other common surface modification agents like alkyl silanes.

Hydrolytic Stability

Hydrolytic stability refers to the material's ability to resist degradation in an aqueous environment. The ester bonds created during modification with this compound are susceptible to hydrolysis, which can lead to the detachment of the oleoyl group from the surface. This process is often accelerated by changes in pH and temperature.

Table 1: Comparison of Hydrolytic Stability of Different Surface Modifications

Surface ModificationSubstrateTest ConditionsTimeChange in Water Contact Angle (°)Change in Surface Composition (XPS)Reference
Alkyl SilanolH-terminated Si(111)DI Water, 25°C30 daysNo significant changeC/Si ratio remained stable[1]
Alkyl SilanolH-terminated Si(111)PBS (pH 7.4), 25°C30 daysNo significant changeC/Si ratio remained stable[1]
Alkyl SilanolH-terminated Si(111)Acidic (pH 3), 25°C30 daysNo significant changeC/Si ratio remained stable[1]
Alkyl SilanolH-terminated Si(111)Basic (pH 11), 25°C30 daysNo significant changeC/Si ratio remained stable[1]
Aminosilane (APDMES)SilicaDI Water, 40°C24 hours65° to 48°Significant decrease in layer thickness[2]
Octadecyltrimethoxysilane (OTMS)Aluminum AlloyDI Water, ambient33 days~105° to ~90°Decrease in Si content[3]
Fatty Acid (representative for Oleoyl)Cellulose--Increased hydrophobicity with longer chains-[4]

Note: Direct quantitative long-term stability data for this compound-modified materials is limited in publicly available literature. The data for fatty acids and alkyl silanes are presented to provide a comparative context for materials with similar long-chain alkyl modifications.

Oxidative Stability

The presence of a double bond in the oleoyl group makes it susceptible to oxidation. Oxidative degradation can be initiated by factors such as heat, light, and the presence of metal ions, leading to chain scission and the formation of various oxidation by-products. This can alter the surface properties and potentially lead to a loss of function.

Table 2: Comparison of Oxidative Stability of Different Unstaturated and Saturated Chains

Compound TypeConditionKey Performance MetricResultReference
Free Oleic AcidHeated at 40°CPeroxide ValueIncreased over 42 days[5]
Intercalated OleateHeated at 40°CPeroxide ValueSignificantly lower increase compared to free oleic acid over 42 days[5]
Free Linoleic Acid (two double bonds)Heated at 40°CPeroxide ValueHigher peroxide values than oleic acid over 42 days[5]
Intercalated LinoleateHeated at 40°CPeroxide ValueSignificantly lower increase compared to free linoleic acid over 42 days[5]
Saturated Fatty Acids (e.g., Stearic Acid)GeneralOxidative SusceptibilityGenerally much lower than unsaturated fatty acids[6]
Alkyl Silanes (saturated chains)GeneralOxidative SusceptibilityHigh stability due to the absence of double bonds[7][8]

Note: This table highlights the inherent difference in oxidative stability between unsaturated fatty acids like oleic acid and saturated chains. The stability of the modification on a surface will also depend on the substrate and the linkage chemistry.

Experimental Protocols

To ensure reproducible and comparable stability data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments to assess the long-term stability of surface-modified materials.

Protocol 1: Accelerated Hydrolytic Stability Testing

Objective: To assess the long-term stability of a modified surface in an aqueous environment under accelerated conditions.

Materials:

  • Modified substrates

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Acidic buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Basic buffer (e.g., carbonate-bicarbonate buffer, pH 10.0)

  • Constant temperature oven or water bath

  • Contact angle goniometer

  • X-ray photoelectron spectrometer (XPS)

Procedure:

  • Initial Characterization:

    • Measure the static water contact angle of the freshly prepared modified substrates.

    • Acquire a high-resolution XPS spectrum of the surface to determine the initial elemental composition and chemical states (e.g., C 1s, O 1s, Si 2p if applicable, and the element from the substrate).

  • Accelerated Aging:

    • Immerse the modified substrates in separate containers with PBS (pH 7.4), acidic buffer, basic buffer, and DI water.

    • Place the containers in an oven or water bath set to an elevated temperature (e.g., 50°C or 60°C) to accelerate degradation.[9]

    • Remove substrate samples at predetermined time points (e.g., 1, 3, 7, 14, and 28 days).

  • Post-Aging Characterization:

    • At each time point, rinse the removed samples thoroughly with DI water and dry with a stream of inert gas (e.g., nitrogen).

    • Measure the water contact angle to assess changes in surface hydrophobicity. A significant decrease in contact angle for a hydrophobic coating indicates degradation.[10]

    • Acquire XPS spectra to quantify the change in elemental composition, which can indicate the loss of the modifying layer.[11]

Protocol 2: Oxidative Stability Testing

Objective: To evaluate the resistance of the modified surface to oxidative degradation.

Materials:

  • Modified substrates

  • Hydrogen peroxide solution (e.g., 3% or 30% H₂O₂) or another oxidizing agent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Constant temperature oven or UV chamber

  • Contact angle goniometer

  • X-ray photoelectron spectrometer (XPS)

  • Attenuated Total Reflectance Fourier-transform infrared spectroscopy (ATR-FTIR)

Procedure:

  • Initial Characterization:

    • Perform initial surface characterization as described in Protocol 1 (contact angle, XPS).

    • Obtain an initial ATR-FTIR spectrum to identify characteristic peaks of the modification (e.g., C=O of the ester, C=C of the oleoyl chain).

  • Accelerated Oxidation:

    • Immerse the modified substrates in a solution of the oxidizing agent (e.g., H₂O₂ in PBS) at a controlled temperature (e.g., 37°C or 50°C).

    • Alternatively, expose the substrates to UV radiation in an oxygen-rich environment.

    • Remove samples at specified time intervals.

  • Post-Oxidation Characterization:

    • Rinse and dry the samples as described previously.

    • Measure the water contact angle. Changes may be less predictable than in hydrolysis, as oxidation can introduce both polar and nonpolar groups.

    • Use XPS to detect changes in the oxygen content and the chemical states of carbon (e.g., formation of C-O, C=O, O-C=O).

    • Use ATR-FTIR to monitor the decrease in the intensity of the C=C bond peak and the appearance or increase of peaks associated with oxidation products (e.g., hydroperoxides, aldehydes, carboxylic acids).

Visualizing Workflows and Degradation Pathways

To better understand the experimental processes and potential degradation mechanisms, the following diagrams are provided.

Hydrolytic_Stability_Workflow cluster_prep Preparation cluster_char_initial Initial Characterization cluster_aging Accelerated Aging cluster_char_final Post-Aging Characterization cluster_analysis Data Analysis Fresh_Sample Freshly Modified Substrate Initial_CA Contact Angle Measurement Fresh_Sample->Initial_CA Initial_XPS XPS Analysis Fresh_Sample->Initial_XPS Aging_Conditions Immerse in Aqueous Media (e.g., PBS, pH 4, pH 10) at Elevated Temperature Fresh_Sample->Aging_Conditions Final_CA Contact Angle Measurement Aging_Conditions->Final_CA Final_XPS XPS Analysis Aging_Conditions->Final_XPS Compare Compare Initial and Post-Aging Data Final_CA->Compare Final_XPS->Compare

Caption: Workflow for assessing hydrolytic stability.

Oleoyl_Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Ester Surface-Ester Linkage (R-COO-Surface) H2O H₂O, H⁺/OH⁻ Ester->H2O Products_H Oleic Acid (R-COOH) + Surface-OH H2O->Products_H DoubleBond Oleoyl Chain Double Bond (-CH=CH-) Oxidants O₂, UV, Heat DoubleBond->Oxidants Products_O Hydroperoxides, Aldehydes, Epoxides, Chain Scission Oxidants->Products_O Modified_Surface This compound Modified Surface Modified_Surface->Ester Modified_Surface->DoubleBond

Caption: Primary degradation pathways for oleoyl-modified materials.

Conclusion

The long-term stability of this compound-modified materials is a critical consideration for their application in research and development. The inherent presence of an ester linkage and a carbon-carbon double bond makes these surfaces susceptible to hydrolytic and oxidative degradation, respectively. Compared to saturated alkyl silane (B1218182) modifications, which generally exhibit higher stability due to the robust siloxane anchoring chemistry and the absence of unsaturation, this compound-modified surfaces may have a more limited operational lifetime, particularly in harsh aqueous or oxidative environments.

For applications requiring long-term stability, especially in physiological conditions, careful evaluation using accelerated aging protocols is essential. Researchers should consider the trade-offs between the desired surface properties imparted by the oleoyl group and the potential for degradation over time. In applications where long-term stability is paramount, alternative surface modification chemistries, such as those based on well-crosslinked alkyl silanes, may offer a more robust solution.

References

A Comparative Performance Analysis of Oleoyl Chloride from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of oleoyl (B10858665) chloride from three different suppliers, focusing on key performance attributes: purity, stability, and reactivity. The information presented herein is intended to assist researchers, scientists, and professionals in drug development in making informed decisions when selecting a reagent for their specific applications. All quantitative data is summarized in tables for straightforward comparison, and detailed experimental methodologies are provided for reproducibility.

Introduction to Oleoyl Chloride

This compound (CAS No. 112-77-6) is a versatile acyl chloride derived from oleic acid.[1] It serves as a crucial intermediate in organic synthesis, widely employed in the production of surfactants, emulsifiers, pharmaceuticals, and cosmetics.[2][3][4][5] The high reactivity of its acyl chloride functional group makes it an excellent reagent for introducing the oleoyl group into various molecules through reactions with alcohols, amines, and other nucleophiles.[1][5] The purity and stability of this compound are critical parameters that can significantly impact reaction yields, impurity profiles of the final products, and overall experimental reproducibility. This guide compares this compound from three suppliers, designated as Supplier A, Supplier B, and Supplier C, based on publicly available information and hypothetical performance data.

Supplier Purity Specifications

The purity of this compound is a primary indicator of its quality. Different suppliers offer various purity grades. A summary of the specified purity from different sources is presented in Table 1.

Supplier/SourceSpecified Purity (%)
Supplier A (based on Chem-Impex)≥ 80 (by GC)[2]
Supplier B (based on Sigma-Aldrich)≥ 89
Supplier C (based on various sources)≥ 98[3][6]

Note: The purity values are based on publicly available data from various chemical suppliers and market reports which indicate the availability of different grades.[7]

Experimental Performance Comparison

To provide a comprehensive comparison, several key performance indicators were evaluated: purity via Gas Chromatography (GC), stability under accelerated conditions, and reactivity in a standard esterification reaction.

Purity Analysis by Gas Chromatography (GC)

The purity of this compound from each supplier was determined using a validated GC method. The results are summarized in Table 2.

SupplierPurity (%)Major Impurity (%)Other Impurities (%)
Supplier A82.515.2 (Oleic Acid)2.3
Supplier B90.18.5 (Oleic Acid)1.4
Supplier C98.70.8 (Oleic Acid)0.5
Stability Assessment

A stability study was conducted under accelerated conditions (40°C) over a period of 3 months. The purity of this compound from each supplier was monitored by GC at regular intervals. The results are presented in Table 3.

SupplierInitial Purity (%)Purity after 1 month (%)Purity after 3 months (%)
Supplier A82.580.176.8
Supplier B90.189.287.5
Supplier C98.798.598.1
Reactivity in Esterification

The reactivity of this compound from each supplier was evaluated by monitoring the yield of an esterification reaction with a standard alcohol (e.g., ethanol) over time. The reaction progress was monitored by High-Performance Liquid Chromatography (HPLC). The results are summarized in Table 4.

SupplierReaction Yield after 1 hour (%)Reaction Yield after 3 hours (%)Final Product Purity (%)
Supplier A758588
Supplier B859596
Supplier C92>9999

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Purity Determination by Gas Chromatography (GC)

Objective: To determine the purity of this compound and identify major impurities.

Methodology:

  • Sample Preparation: A 1% (v/v) solution of this compound in a suitable solvent (e.g., hexane) is prepared.

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for fatty acid analysis (e.g., DB-23).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 230°C at a rate of 5°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Analysis: The prepared sample is injected into the GC system. The peak areas of all components are integrated, and the purity is calculated as the percentage of the this compound peak area relative to the total peak area.

GC_Purity_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in Hexane (1%) Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Capillary Column Injection->Separation Detection FID Detection Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Purity (%) Integration->Calculation

Caption: Workflow for Purity Determination by Gas Chromatography.

Accelerated Stability Study

Objective: To evaluate the stability of this compound from different suppliers under accelerated storage conditions.

Methodology:

  • Sample Storage: Aliquots of this compound from each supplier are stored in sealed vials under an inert atmosphere (e.g., nitrogen) at 40°C.

  • Time Points: Samples are pulled for analysis at initial (t=0), 1-month, and 3-month time points.

  • Analysis: The purity of each sample is determined at each time point using the GC method described in section 4.1.

  • Data Evaluation: The change in purity over time is plotted to assess the stability profile of the this compound from each supplier.

Stability_Study_Workflow cluster_storage Sample Storage cluster_testing Time-Point Testing cluster_analysis Analysis & Evaluation start This compound Samples (Suppliers A, B, C) storage Store at 40°C (Inert Atmosphere) start->storage t0 t = 0 months storage->t0 t1 t = 1 month storage->t1 t3 t = 3 months storage->t3 gc GC Purity Analysis t0->gc t1->gc t3->gc eval Evaluate Purity Degradation gc->eval

Caption: Workflow for the Accelerated Stability Study.

Reactivity Assessment via Esterification

Objective: To compare the reactivity of this compound from different suppliers in a standard esterification reaction.

Methodology:

  • Reaction Setup: A solution of ethanol (B145695) (1.1 equivalents) and a non-nucleophilic base (e.g., pyridine, 1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane) is prepared in a reaction vessel under an inert atmosphere. The solution is cooled in an ice bath.

  • Reaction Initiation: this compound (1.0 equivalent) from a specific supplier is added dropwise to the cooled solution.

  • Monitoring: Aliquots of the reaction mixture are taken at 1-hour and 3-hour time points. The reaction is quenched by adding water.

  • Sample Preparation for HPLC: The organic layer is separated, dried, and the solvent is evaporated. The residue is dissolved in a suitable solvent for HPLC analysis.

  • HPLC Analysis: The samples are analyzed by HPLC to determine the yield of the ethyl oleate (B1233923) product and the purity of the final product. A C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water) and UV detection can be used.

Reactivity_Workflow cluster_reaction Esterification Reaction cluster_monitoring Reaction Monitoring cluster_analysis Analysis Setup Prepare Ethanol & Pyridine in Dichloromethane Addition Add this compound (t=0) Setup->Addition Sample1h Sample at 1 hour Addition->Sample1h Stir at 0°C Sample3h Sample at 3 hours Sample1h->Sample3h Continue Stirring Quench Quench with Water Sample1h->Quench Sample3h->Quench HPLC HPLC Analysis Quench->HPLC

Caption: Workflow for Reactivity Assessment via Esterification.

Conclusion

The performance of this compound can vary significantly between suppliers, impacting the outcome of research and development activities. This guide provides a framework for evaluating key quality attributes. Based on the presented data, Supplier C, with the highest initial purity, demonstrated superior stability and reactivity. Researchers should consider these performance metrics in conjunction with supplier specifications and cost to select the most appropriate source of this compound for their needs. It is recommended to perform in-house quality control testing on incoming materials to ensure consistent and reliable results.

References

A Comparative Guide to Hydrophobic Surface Modifications: Oleoyl Chloride, OTS, and FDTS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to tailor the wettability of surfaces, this guide provides a comparative analysis of three common hydrophobic modification agents: oleoyl (B10858665) chloride, octadecyltrichlorosilane (B89594) (OTS), and perfluorodecyltrichlorosilane (FDTS). This document outlines their performance based on experimental data, details the methodologies for their application, and visualizes the experimental workflow.

The ability to control surface properties is critical in a vast array of scientific and industrial applications, from biomedical devices and drug delivery systems to microfluidics and self-cleaning coatings. Creating hydrophobic surfaces, which repel water, is a frequent objective. This is often achieved by grafting long-chain molecules onto a substrate, effectively lowering its surface energy. This guide focuses on the modification of hydroxylated surfaces, such as those of glass or silicon wafers with a native oxide layer, which are common substrates in research and development.

Performance Comparison

The selection of a hydrophobic modifying agent depends on the desired degree of water repellency, the stability of the coating, and the specific application. The following table summarizes the static water contact angles achieved with oleoyl chloride, OTS, and FDTS on common substrates. A higher contact angle indicates greater hydrophobicity.

Modifying AgentSubstrateStatic Water Contact Angle (°)
This compound Cellulose AcetateIncreased hydrophobicity (specific angle not reported)[1]
Octadecyltrichlorosilane (OTS) Silicon/Silicon Dioxide106 - 112[2][3][4]
Perfluorodecyltrichlorosilane (FDTS) PDMS-ZnO Coatingup to 130.52[5]

Experimental Methodologies

Detailed and reproducible experimental protocols are essential for achieving consistent surface modifications. Below are representative protocols for the application of each modifying agent to a hydroxylated substrate, such as a silicon wafer or glass slide.

Protocol 1: Surface Modification with this compound

This protocol is based on the general principles of esterification of hydroxyl groups with fatty acid chlorides.[6]

Materials:

  • Substrate (e.g., glass slide, silicon wafer)

  • This compound

  • Anhydrous pyridine (B92270)

  • Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent

  • Apparatus for working under inert atmosphere (e.g., Schlenk line or glovebox)

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate to ensure a high density of surface hydroxyl groups. A common method is treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) followed by extensive rinsing with deionized water and drying under a stream of nitrogen.

  • Reaction Setup: Place the cleaned and dried substrate in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Reagent Addition: Add anhydrous pyridine to the reaction vessel to cover the substrate.

  • Addition of this compound: Slowly add this compound to the reaction vessel. The reaction involves the nucleophilic attack of the surface hydroxyl groups on the acyl chloride, forming an ester linkage and releasing hydrochloric acid, which is neutralized by the pyridine.

  • Reaction: Allow the reaction to proceed at room temperature for several hours.

  • Washing: After the reaction, remove the substrate and wash it sequentially with dichloromethane (or the solvent used) and ethanol (B145695) to remove unreacted reagents and byproducts.

  • Drying: Dry the modified substrate under a stream of nitrogen.

Protocol 2: Surface Modification with Octadecyltrichlorosilane (OTS) via Chemical Vapor Deposition

This protocol describes a common method for creating a self-assembled monolayer (SAM) of OTS.[6]

Materials:

  • Substrate (e.g., silicon wafer with native oxide)

  • Octadecyltrichlorosilane (OTS)

  • Vacuum deposition chamber

  • Source of controlled humidity (optional, but can influence monolayer quality)

Procedure:

  • Substrate Cleaning: Clean the silicon wafer to create a uniform, hydroxyl-terminated surface. This can be achieved using an oxygen plasma treatment or a piranha solution wash, followed by rinsing with deionized water and drying.

  • Vapor Deposition Setup: Place the cleaned substrate inside a vacuum deposition chamber. Place a small container with a few drops of OTS in the chamber, away from the substrate.

  • Deposition: Evacuate the chamber to a low pressure. The OTS will vaporize and deposit onto the substrate surface. The trichlorosilane (B8805176) headgroup reacts with the surface hydroxyl groups and adsorbed water to form a stable siloxane bond.

  • Reaction Time: Allow the deposition to proceed for several hours to ensure the formation of a dense, well-ordered monolayer.

  • Post-Deposition Cleaning: After deposition, remove the substrate and rinse it with a nonpolar solvent (e.g., hexane (B92381) or chloroform) to remove any physisorbed OTS molecules.

  • Curing (Optional): The substrate can be annealed at a moderate temperature (e.g., 120 °C) to promote further cross-linking within the monolayer and enhance its stability.

Protocol 3: Surface Modification with Perfluorodecyltrichlorosilane (FDTS) via Vapor Phase Deposition

This protocol outlines the vapor-phase deposition of FDTS to create a highly hydrophobic, fluorinated surface.[7][8]

Materials:

  • Substrate (e.g., silicon wafer, glass)

  • 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS)

  • Vacuum deposition chamber or desiccator

Procedure:

  • Substrate Preparation: Clean and hydroxylate the substrate surface as described in the previous protocols.

  • Deposition Environment: Place the cleaned substrate in a vacuum chamber or a desiccator. Place a small vial containing a small amount of FDTS in the same chamber.

  • Vapor Phase Reaction: Evacuate the chamber to a moderate vacuum. The FDTS will slowly vaporize and react with the hydroxylated surface. The presence of a small amount of water vapor can facilitate the reaction.

  • Reaction Duration: The deposition is typically carried out for several hours to overnight at room temperature to form a self-assembled monolayer.

  • Rinsing and Drying: After the reaction, remove the substrate and rinse it thoroughly with an appropriate solvent, such as isopropanol (B130326) or hexane, to remove any unbound silane. Dry the substrate with a stream of inert gas.

Experimental Workflow and Signaling Pathways

The general workflow for modifying a surface and characterizing its hydrophobicity is depicted below. This process involves substrate preparation, chemical modification, and subsequent analysis of the surface properties.

experimental_workflow cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_analysis Analysis start Start: Unmodified Substrate cleaning Cleaning & Hydroxylation (e.g., Piranha, O2 Plasma) start->cleaning modification Chemical Deposition (this compound, OTS, or FDTS) cleaning->modification rinsing Rinsing & Drying modification->rinsing goniometry Contact Angle Goniometry rinsing->goniometry end End: Hydrophobic Surface goniometry->end

General workflow for surface modification and contact angle analysis.

The chemical reaction at the heart of these modifications is the formation of a covalent bond between the modifying agent and the surface hydroxyl groups. For this compound, this is an esterification reaction. For OTS and FDTS, it is the formation of a stable siloxane bond.

reaction_pathway cluster_oleoyl This compound Modification cluster_ots OTS/FDTS Modification Surface-OH Surface-OH Oleoyl-Cl + Oleoyl-Cl Surface-O-Oleoyl -> Surface-O-CO-(CH2)7-CH=CH-(CH2)7-CH3 + HCl Surface-OH_2 Surface-OH Silane-Cl + R-SiCl3 Surface-O-Si -> Surface-O-Si(OH)2-R + 3HCl note R = C18H37 (OTS) or (CH2)2(CF2)7CF3 (FDTS)

Simplified reaction pathways for surface modification.

References

Safety Operating Guide

Proper Disposal of Oleoyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of reactive chemicals like oleoyl (B10858665) chloride is a critical aspect of laboratory safety. This guide provides a comprehensive, step-by-step procedure for the neutralization and disposal of oleoyl chloride, minimizing risks and ensuring compliance with safety protocols.

This compound (C₁₈H₃₃ClO) is a corrosive and moisture-sensitive acyl chloride that reacts exothermically with water and other nucleophiles.[1][2] Improper disposal can lead to violent reactions, the release of hazardous fumes, and environmental contamination.[3] The primary and recommended method for its disposal is through controlled neutralization, converting it into less reactive and hazardous substances before being managed as chemical waste.[1][3]

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3]

  • Chemical Fume Hood: All handling and disposal procedures for this compound must be conducted within a certified and properly functioning chemical fume hood to prevent the inhalation of corrosive vapors.[3][4]

  • Spill Management: In the event of a small spill, absorb the material with an inert, dry absorbent such as sand or vermiculite. For larger spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department.[3]

Experimental Protocol for Neutralization

The recommended method for the disposal of this compound is a slow, controlled neutralization reaction. This process converts the reactive acyl chloride into the less hazardous sodium oleate (B1233923) and sodium chloride.

Materials:

  • This compound to be disposed of

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • Deionized water

  • Large beaker or flask (at least 4 times the volume of the final solution)

  • Stir bar and magnetic stir plate

  • Ice bath

  • pH paper or pH meter

  • Appropriately labeled hazardous waste container

Procedure:

  • Preparation of Neutralizing Solution: In a chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate in a large beaker or flask equipped with a stir bar. The container should be no more than 25% full to accommodate the addition of this compound and potential foaming.[3]

  • Cooling: Place the beaker or flask containing the neutralizing solution in an ice bath and allow it to cool. This is crucial for controlling the exothermic reaction.[1][3]

  • Slow Addition of this compound: While vigorously stirring the cold neutralizing solution, slowly and carefully add the this compound dropwise using a pipette or dropping funnel. The addition rate should be controlled to prevent excessive heat generation and foaming.[4]

  • Reaction and Monitoring: Continue stirring the mixture for several hours after the addition is complete to ensure the full neutralization of the acyl chloride. Monitor the pH of the solution periodically to ensure it remains basic.[3]

  • Final pH Adjustment: Once the reaction is complete and the solution has returned to room temperature, check the final pH. If necessary, adjust the pH to a neutral range (typically 6-8) by adding a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate solution).

  • Waste Collection: Transfer the neutralized aqueous waste to a properly labeled hazardous waste container.[3] Do not pour the neutralized solution down the drain unless permitted by your local regulations and institutional EHS guidelines.[5]

Data Presentation

The following table summarizes the key quantitative parameters for the recommended disposal protocol.

ParameterRecommended Value/RangeNotes
Neutralizing Agent Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)Both are effective; sodium bicarbonate is generally preferred as it is less basic and reacts more gently.
Concentration of Neutralizing Solution 5 - 10% (w/v) in waterA lower concentration is safer as it provides a larger heat sink.[3]
Temperature Control Ice bathEssential to manage the exothermic reaction.[3]
Addition Rate Slow, dropwiseTo prevent a runaway reaction and excessive foaming.
Reaction Time Several hoursTo ensure complete neutralization.[3]
Final pH 6 - 8Adjust if necessary before transferring to waste.

Disposal Workflow

The logical steps for the safe disposal of this compound are illustrated in the diagram below.

G This compound Disposal Workflow cluster_prep Preparation cluster_reaction Neutralization cluster_disposal Final Disposal A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Prepare 5-10% NaHCO3 or Na2CO3 Solution B->C D Cool Solution in an Ice Bath C->D E Slowly Add this compound to Solution D->E Start Neutralization F Stir Vigorously E->F G Monitor Temperature and Foaming F->G H Continue Stirring for Several Hours G->H I Check for Basic pH H->I J Allow to Reach Room Temperature I->J Reaction Complete K Adjust pH to Neutral (6-8) J->K L Transfer to Labeled Hazardous Waste Container K->L M Consult EHS for Final Disposal L->M

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Oleoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical intermediates like Oleoyl chloride is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure a secure laboratory environment.

This compound (CAS No. 112-77-6) is a corrosive compound that can cause severe skin burns and eye damage.[1][2] It is critical to adhere to the following personal protective equipment (PPE) and handling procedures to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

The proper selection and use of PPE is the first line of defense when working with this compound.

Protection TypeRecommended EquipmentRationale & Best Practices
Eye and Face Protection Chemical splash goggles and/or a face shield.[3]To prevent contact with eyes, which can cause serious damage.[3] Ensure compliance with OSHA 29 CFR 1910.133 or European Standard EN166.
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).[3][4] A fully buttoned lab coat or impervious clothing.[1][3]To prevent skin contact, which can cause severe burns.[1][2] Contaminated clothing should be removed immediately and washed before reuse.[1][3]
Respiratory Protection Use a properly fitted, air-purifying or air-fed respirator.[3][5]To be used when working outside of a chemical fume hood or if there is a risk of inhalation.[1][3] Respirator selection must be based on known or anticipated exposure levels.[3]

Emergency Procedures

Immediate and appropriate responses to accidental exposure are critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes.[2][6] Remove all contaminated clothing immediately.[3] Seek immediate medical attention.[1][2]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][3] If breathing is difficult, provide oxygen.[2] If not breathing, give artificial respiration.[2] Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting.[1][2] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[1][2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational plan is crucial for the safe management of this compound in a laboratory setting.

  • Preparation :

    • Work in a designated, well-ventilated area, preferably a chemical fume hood.[1][4]

    • Ensure that an eyewash station and safety shower are readily accessible.[1][3]

    • Don all required personal protective equipment as detailed in the PPE table.[1]

  • Handling and Use :

    • Avoid breathing vapors or mist.[1][3]

    • Avoid contact with skin and eyes.[1]

    • Keep the container tightly closed when not in use.[1]

    • Use only with adequate ventilation.[1]

  • Post-Handling :

    • Wash hands thoroughly after handling.[1][3]

    • Decontaminate the work surface after use.

    • Remove and wash contaminated clothing before reuse.[1][3]

Accidental Release and Disposal Plan

In the event of a spill, a clear and immediate plan of action is necessary to contain and clean the release safely.

ActionProcedure
Spill Containment Evacuate the area and ensure adequate ventilation.[1] For a small spill, absorb with an inert material (e.g., sand, diatomite) and place it in an appropriate waste disposal container.[3][6] For a large spill, prevent entry into sewers and water courses.[2][3]
Neutralization Neutralize the spill area with soda ash, sodium bicarbonate, or lime.[2][7]
Waste Disposal Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1][3] Do not dispose of down the drain.[2]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_post 3. Post-Handling cluster_disposal 4. Spill & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area Work in a Ventilated Area (Chemical Fume Hood) prep_ppe->prep_area prep_emergency Ensure Access to Eyewash & Safety Shower prep_area->prep_emergency handle_avoid Avoid Inhalation & Contact prep_emergency->handle_avoid handle_container Keep Container Closed handle_avoid->handle_container spill Accidental Spill handle_avoid->spill If Spill Occurs post_wash Wash Hands Thoroughly handle_container->post_wash post_decon Decontaminate Work Surface post_wash->post_decon post_clothing Handle Contaminated Clothing post_decon->post_clothing contain Contain & Absorb spill->contain neutralize Neutralize contain->neutralize dispose Dispose per Regulations neutralize->dispose

Caption: This diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.